Product packaging for 4-Hydroxyderricin(Cat. No.:CAS No. 55912-03-3)

4-Hydroxyderricin

Numéro de catalogue: B1235420
Numéro CAS: 55912-03-3
Poids moléculaire: 338.4 g/mol
Clé InChI: XDKYBPGIBVMHHB-KPKJPENVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Hydroxyderricin is a member of chalcones.
This compound has been reported in Millettia dura, Angelica keiskei, and Sophora prostrata with data available.
from Angelica keiskei;  RN given refers to (E)-isomer;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O4 B1235420 4-Hydroxyderricin CAS No. 55912-03-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-14(2)4-10-18-20(25-3)13-11-17(21(18)24)19(23)12-7-15-5-8-16(22)9-6-15/h4-9,11-13,22,24H,10H2,1-3H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKYBPGIBVMHHB-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316382
Record name 4-Hydroxyderricin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55912-03-3
Record name 4-Hydroxyderricin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55912-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyderricin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055912033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyderricin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYDERRICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF5YY4IV2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Hydroxyderricin from Angelica keiskei: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the extraction, biological activities, and mechanisms of action of 4-Hydroxyderricin derived from Angelica keiskei, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a prominent chalcone found in the medicinal plant Angelica keiskei, commonly known as Ashitaba. This document details its natural sourcing, extraction, and purification, and delves into its diverse biological activities and underlying molecular mechanisms, presenting key data and experimental protocols to facilitate further research and development.

Natural Source and Distribution

This compound is a significant bioactive constituent of Angelica keiskei, a perennial plant in the Apiaceae family.[1] Its concentration varies across different parts of the plant, with the highest levels found in the roots.

Table 1: Distribution of this compound in Angelica keiskei

Plant PartConcentration (mg/g dry weight)
Root2.69 ± 0.09[2]
Stem0.15 ± 0.01
Leaf0.08 ± 0.01

Extraction and Isolation Protocols

The extraction of this compound from Angelica keiskei typically involves solvent extraction followed by chromatographic purification.

General Solvent Extraction

A common method involves the use of organic solvents to extract chalcones from the plant material.

Experimental Protocol: Solvent Extraction

  • Plant Material Preparation: Air-dry the desired plant part of Angelica keiskei (e.g., roots) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with a suitable solvent such as methanol or ethyl acetate at room temperature for a specified period (e.g., 24-48 hours), with occasional shaking. Alternatively, use Soxhlet extraction for a more exhaustive process.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.[3][4][5]

Purification by Column Chromatography

The crude extract or the enriched fraction is subjected to column chromatography for the isolation of pure this compound.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the crude extract or fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate or acetone.[3][5]

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Isolation and Identification: Combine the fractions containing this compound, as identified by TLC, and evaporate the solvent to yield the purified compound. The structure and purity are then confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.[2][3][5]

G Workflow for Extraction and Isolation of this compound cluster_extraction Extraction cluster_purification Purification plant_material Angelica keiskei Plant Material (e.g., Roots) grinding Grinding plant_material->grinding extraction Solvent Extraction (Methanol or Ethyl Acetate) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Liquid-Liquid Fractionation (Optional) crude_extract->fractionation column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction ethyl_acetate_fraction->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pure_compound Pure this compound fraction_collection->pure_compound G This compound's Inhibition of the PI3K/AKT/mTOR Pathway HD This compound PI3K PI3K HD->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest G This compound's Activation of the AMPK Pathway HD This compound AMPK AMPK HD->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 CEBP C/EBP-β, C/EBP-α, PPAR-γ AMPK->CEBP GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake AdipocyteDiff Adipocyte Differentiation CEBP->AdipocyteDiff

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, a class of open-chain flavonoids, are precursors to a wide array of bioactive compounds in plants. Among these, 4-Hydroxyderricin and its related prenylated chalcones, predominantly found in the medicinal plant Angelica keiskei (Ashitaba), have garnered significant attention for their diverse pharmacological activities. These activities include anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective effects. Understanding the biosynthetic pathway of these valuable compounds is crucial for their sustainable production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound and related chalcones, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and visualizing the involved pathways.

Core Biosynthesis Pathway

The biosynthesis of this compound and related chalcones begins with the general phenylpropanoid pathway, leading to the formation of a chalcone backbone, which is subsequently modified by prenylation and potentially other enzymatic transformations.

Formation of the Chalcone Scaffold

The initial step, common to all flavonoids, is the synthesis of the C15 chalcone skeleton by the enzyme Chalcone Synthase (CHS) . This enzyme catalyzes a polyketide synthase-type reaction involving the condensation of one molecule of a starter CoA-ester, typically p-coumaroyl-CoA , with three molecules of malonyl-CoA .

The biosynthesis of the precursors proceeds as follows:

  • p-Coumaroyl-CoA is derived from the amino acid L-phenylalanine through the action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

  • Malonyl-CoA is produced from the primary metabolite acetyl-CoA by the enzyme Acetyl-CoA Carboxylase (ACC).

The CHS-catalyzed reaction results in the formation of naringenin chalcone (2',4',6',4-tetrahydroxychalcone), the central precursor for a vast number of flavonoids.

Prenylation of the Chalcone Backbone

The defining step in the biosynthesis of this compound and its relatives is the attachment of a prenyl group to the chalcone scaffold. This reaction is catalyzed by a Prenyltransferase (PT) . These enzymes utilize prenyl diphosphate donors, most commonly dimethylallyl pyrophosphate (DMAPP) , which is synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

While the specific prenyltransferase from Angelica keiskei responsible for the biosynthesis of this compound has not been definitively characterized, studies on other plant and fungal prenyltransferases provide insights into their function. Plant aromatic prenyltransferases are often membrane-bound proteins and exhibit substrate and regiospecificity.

For the biosynthesis of this compound, a prenyltransferase would catalyze the transfer of a dimethylallyl group to the B-ring of a dihydroxychalcone precursor. The likely precursor to this compound is isoliquiritigenin (2',4',4-trihydroxychalcone), which is formed by CHS using 4-coumaroyl-CoA and three malonyl-CoA molecules, followed by the action of a chalcone reductase (CHR) to prevent immediate cyclization to a flavanone.

The proposed biosynthetic pathway for this compound is as follows:

  • Isoliquiritigenin is synthesized by CHS and potentially CHR.

  • A specific prenyltransferase transfers a dimethylallyl group from DMAPP to the C-3' position of the A-ring of isoliquiritigenin.

  • Subsequent methylation of the 4'-hydroxyl group by an O-methyltransferase (OMT) would yield this compound.

The biosynthesis of the related chalcone, Xanthoangelol , likely follows a similar pathway, but with the attachment of a geranyl group (a C10 isoprenoid derived from geranyl diphosphate, GPP) instead of a dimethylallyl group, and potentially different hydroxylation and methylation patterns.

Quantitative Data

Quantitative data on the specific enzymes involved in this compound biosynthesis is limited. However, kinetic parameters for related flavonoid prenyltransferases have been reported and can serve as a reference.

Enzyme ClassSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Source Organism (Enzyme)Reference
Fungal Aromatic PrenyltransferaseNaringenin, DMAPP28.6 ± 2.1, 153.2 ± 12.50.25 ± 0.018.7 x 103Fusarium globosum (FgPT1)[1]
Fungal Aromatic PrenyltransferaseHesperetin, DMAPP45.2 ± 3.5, 153.2 ± 12.50.21 ± 0.014.6 x 103Fusarium globosum (FgPT1)[1]
Plant Stilbenoid PrenyltransferaseResveratrol, DMAPP26.8 ± 1.5, 23.8 ± 3.40.012 ± 0.0003448Arachis hypogaea (AhR4DT-1)[2]
Plant Stilbenoid PrenyltransferasePiceatannol, DMAPP11.8 ± 1.1, 23.8 ± 3.40.013 ± 0.00041102Arachis hypogaea (AhR4DT-1)[2]

Table 1: Kinetic Parameters of Representative Flavonoid and Stilbenoid Prenyltransferases. Note: These values provide an estimate of the catalytic efficiency of related enzymes. The actual kinetic parameters for the Angelica keiskei prenyltransferase may differ.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification and Cloning of Biosynthetic Genes
  • Transcriptome Analysis: RNA sequencing of Angelica keiskei tissues known to produce this compound (e.g., roots and stems) can identify candidate genes for CHS, PTs, and OMTs based on sequence homology to known enzymes.

  • Gene Cloning: Candidate genes are amplified by PCR from cDNA and cloned into expression vectors.

Heterologous Expression and Purification of Recombinant Enzymes
  • Expression Systems: Escherichia coli is commonly used for the expression of soluble enzymes like some CHS and OMTs. For membrane-bound PTs, expression in Saccharomyces cerevisiae or insect cell lines is often more successful.

  • Protein Purification: Recombinant proteins are typically expressed with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification using affinity chromatography. The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzyme Assays
  • Chalcone Synthase Assay:

    • Reaction Mixture: A typical assay contains the purified CHS enzyme, p-coumaroyl-CoA, and [14C]-malonyl-CoA in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

    • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

    • Product Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The radioactive chalcone product is then quantified by liquid scintillation counting after separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Prenyltransferase Assay:

    • Reaction Mixture: The assay mixture includes the purified PT (often in the form of microsomal fractions for membrane-bound enzymes), the chalcone substrate (e.g., isoliquiritigenin), the prenyl donor (e.g., DMAPP), and a divalent cation (e.g., Mg2+) in a suitable buffer (e.g., Tris-HCl, pH 7.5).[3]

    • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C).

    • Product Analysis: The reaction is quenched, and the products are extracted. The prenylated chalcones are identified and quantified by HPLC, LC-MS, and NMR spectroscopy.[3]

In Vivo Reconstitution of the Pathway
  • Metabolic Engineering in a Heterologous Host: The genes for the entire proposed pathway (CHS, PT, OMT) can be introduced into a host organism like S. cerevisiae or Nicotiana benthamiana.

  • Feeding Experiments: The engineered host is cultured and may be fed with precursor molecules.

  • Metabolite Analysis: The production of this compound and related chalcones is then analyzed in the cell extracts using LC-MS and NMR to confirm the function of the reconstituted pathway.

Mandatory Visualization

Biosynthesis Pathway of this compound

Biosynthesis_of_4_Hydroxyderricin Phenylalanine L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL Isoliquiritigenin Isoliquiritigenin pCoumaroylCoA->Isoliquiritigenin CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->Isoliquiritigenin PrenylIsoliquiritigenin 3'-Prenyl-isoliquiritigenin Isoliquiritigenin->PrenylIsoliquiritigenin Prenyltransferase DMAPP DMAPP DMAPP->PrenylIsoliquiritigenin Hydroxyderricin This compound PrenylIsoliquiritigenin->Hydroxyderricin O-Methyltransferase SAM S-Adenosyl methionine SAM->Hydroxyderricin

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow GeneID Gene Identification (Transcriptomics) Cloning Gene Cloning GeneID->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification EnzymeAssay In Vitro Enzyme Assay Purification->EnzymeAssay ProductAnalysis Product Analysis (HPLC, LC-MS, NMR) EnzymeAssay->ProductAnalysis Kinetics Kinetic Analysis ProductAnalysis->Kinetics

Caption: Workflow for the characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of this compound and related chalcones is a multi-step enzymatic process that begins with the formation of a chalcone scaffold by chalcone synthase, followed by a key prenylation step catalyzed by a prenyltransferase. While the general pathway is understood, the specific enzymes from Angelica keiskei remain to be fully characterized. The experimental protocols outlined in this guide provide a framework for the identification, cloning, and functional characterization of these enzymes. A deeper understanding of this biosynthetic pathway will pave the way for the biotechnological production of these medicinally important compounds and the engineering of novel chalcone derivatives with enhanced therapeutic properties. Further research focusing on the isolation and characterization of the specific prenyltransferase from Angelica keiskei is a critical next step in advancing this field.

References

Chemical structure and properties of 4-Hydroxyderricin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyderricin, a prenylated chalcone primarily isolated from Angelica keiskei, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols and an exploration of its engagement with key signaling pathways are presented to support ongoing and future research and development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name (2E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one, is classified as a 3-prenylated chalcone.[1] Its chemical structure is characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, a methoxy group, and a prenyl group, which contribute to its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueReference
IUPAC Name (2E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one[1][2][3]
CAS Number 55912-03-3[3][4][5][6]
Molecular Formula C21H22O4[1][2][3][5]
Molecular Weight 338.4 g/mol [3][6][7]
Canonical SMILES COC1=CC=C(C(=C1O)CC=C(C)C)C(=O)C=CC2=CC=C(C=C2)O[3]
InChI Key XDKYBPGIBVMHHB-KPKJPENVSA-N[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 136.0-137.0 °C[5]
Solubility DMSO: 90 mg/mL[6]
Water: Practically insoluble[5]
logP (predicted) 5.4[2]
pKa (Strongest Acidic) 7.89 (predicted)[5]

Table 3: Spectroscopic Data of this compound

NucleusChemical Shift (δ, ppm)MultiplicityJ (Hz)
¹H NMR
1.60s
1.71s
3.31d7.0
3.82s
5.30t7.0
6.41d9.0
6.79d8.5
7.36d15.4
7.70d9.4
7.72d15.4
13.38s
¹³C NMR
17.8
21.4
25.8
55.7
98.6
107.2
113.8
115.9
122.5
125.9
127.8
130.4
130.9
132.1
143.2
159.9
163.7
164.8
192.1
(Solvent: CDCl₃)[4]

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, including neuroprotective, anti-cancer, anti-inflammatory, and anti-diabetic effects. These activities are attributed to its interaction with various cellular targets and modulation of key signaling pathways.

Neuroprotective Effects

This compound is a potent and selective inhibitor of monoamine oxidase B (MAO-B) with an IC50 of 3.43 μM, suggesting its potential in the treatment of neurodegenerative diseases.[3][4][6]

Diagram 1: MAO-B Inhibition Workflow

MAO_B_Inhibition This compound This compound Inhibition Inhibition This compound->Inhibition MAO-B_Enzyme MAO-B Enzyme MAO-B_Enzyme->Inhibition Neurotransmitter_Metabolism Reduced Neurotransmitter Metabolism Inhibition->Neurotransmitter_Metabolism Neuroprotection Neuroprotective Effect Neurotransmitter_Metabolism->Neuroprotection

Caption: Workflow of MAO-B inhibition by this compound.

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including leukemia (HL60), melanoma (CRL1579), lung (A549), and stomach (AZ521) cancer cells.[8] Its anti-cancer mechanism involves the induction of apoptosis and cell cycle arrest through the modulation of the PI3K/AKT/mTOR pathway.[6]

Diagram 2: PI3K/AKT/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Anti-Diabetic and Metabolic Effects

This compound has been shown to suppress the differentiation of preadipocytes to adipocytes and stimulate glucose uptake in skeletal muscle cells.[9][10] These effects are mediated through the activation of the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways.[10]

Diagram 3: AMPK and MAPK Signaling Activation

AMPK_MAPK_Pathway cluster_AMPK AMPK Pathway cluster_MAPK MAPK Pathway 4-HD This compound AMPK AMPK 4-HD->AMPK activates MAPK MAPK 4-HD->MAPK activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Adipocyte_Diff Inhibited Adipocyte Differentiation MAPK->Adipocyte_Diff

Caption: Activation of AMPK and MAPK pathways by this compound.

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the biological activities of this compound.

Monoamine Oxidase B (MAO-B) Inhibition Assay
  • Source: Kim JH, et al. (2013). Biomol Ther (Seoul).

  • Enzyme: Human recombinant MAO-B.

  • Substrate: Benzylamine.

  • Method: The activity of MAO-B is determined by measuring the production of hydrogen peroxide using a fluorometric assay with Amplex Red reagent.

  • Procedure:

    • This compound (at various concentrations) is pre-incubated with the MAO-B enzyme in a potassium phosphate buffer.

    • The reaction is initiated by the addition of the substrate, benzylamine, and Amplex Red reagent/horseradish peroxidase solution.

    • The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

    • The IC50 value is calculated from the dose-response curve.

Cell Viability and Apoptosis Assays
  • Source: Akihisa T, et al. (2011). J Oleo Sci.

  • Cell Line: HL60 (human promyelocytic leukemia cells).

  • Method:

    • MTT Assay for Cell Viability: Cells are treated with varying concentrations of this compound for a specified period. MTT solution is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.

    • Annexin V-FITC/PI Staining for Apoptosis: Treated cells are stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive, PI-negative) is determined by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins
  • Source: Gao X, et al. (2021). Foods.

  • Cell Line: Hepatocellular carcinoma cells.

  • Method:

    • Cells are treated with this compound.

    • Total protein is extracted, and protein concentration is determined using a BCA assay.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against proteins of the PI3K/AKT/mTOR pathway (e.g., p-PI3K, p-AKT, p-mTOR).

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Diagram 4: General Western Blot Workflow

Western_Blot_Workflow Cell_Treatment Cell Treatment with This compound Protein_Extraction Protein Extraction & Quantification Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Separation Protein_Extraction->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: A generalized workflow for Western Blot analysis.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways, such as MAO-B, PI3K/AKT/mTOR, AMPK, and MAPK, underscores its therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. The detailed information and experimental protocols provided in this guide are intended to facilitate further research and development of this compound as a novel therapeutic agent.

References

Pharmacological Profile of 4-Hydroxyderricin from Ashitaba: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyderricin, a prominent chalcone isolated from the medicinal plant Angelica keiskei (ashitaba), has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory, anticancer, antidiabetic, antimicrobial, neuroprotective, and dermatological effects. This document details the molecular mechanisms of action, summarizing key quantitative data and providing in-depth experimental protocols for the assays cited. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's biological interactions.

Introduction

This compound is a prenylated chalcone, a class of compounds known for their wide range of biological activities.[1] Found in the yellow sap of ashitaba, this compound has been the subject of numerous studies investigating its therapeutic potential.[2] Its chemical structure, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, contributes to its ability to interact with various biological targets. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Pharmacological Data

The biological effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of its activity.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeAssayIC50 ValueCitation(s)
HL60Human LeukemiaCytotoxicity5.5 µM[3]
CRL1579Human MelanomaCytotoxicity4.8 µM[3]
A549Human Lung CarcinomaCytotoxicity10.2 µM[3]
AZ521Human Stomach CancerCytotoxicity4.2 µM[3]
HepG2Human Hepatocellular CarcinomaCCK-8> 40 µM (at 24h)[4]
Huh7Human Hepatocellular CarcinomaCCK-8> 40 µM (at 24h)[4]

Table 2: Enzyme Inhibitory Activity of this compound

EnzymeSourceAssayIC50 ValueCitation(s)
DNA Topoisomerase IIHumanRelaxation Assay21.9 µM[3]
Monoamine Oxidase-B (MAO-B)--3.43 µM[1]
Dipeptidyl Peptidase-IV (DPP-IV)-In vitro81.44 µM[5]
Mushroom TyrosinaseMushroomEnzymaticSignificant Inhibition[2]

Table 3: Anti-inflammatory and Anti-allergic Activity of this compound

Cell LineActivityMeasurementConcentrationEffectCitation(s)
RAW264.7Anti-inflammatoryNitric Oxide (NO) Production10 µMMarked Reduction[6]
RBL-2H3Anti-allergicβ-HEX Release5 µMDown-regulation[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Anticancer Activity Assays

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HL60, HepG2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Experimental Workflow: Cell Viability Assay start Seed cells in 96-well plate treat Treat with this compound start->treat incubate Incubate for 24-72h treat->incubate add_reagent Add MTT or CCK-8 solution incubate->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent solubilize Add solubilization solution (for MTT) incubate_reagent->solubilize if MTT read Measure absorbance incubate_reagent->read if CCK-8 solubilize->read analyze Calculate cell viability and IC50 read->analyze

Figure 1: Workflow for Cell Viability Assay.

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][8]

  • Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • TdT Enzyme Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).

  • Antibody Staining: Add an antibody conjugate (e.g., anti-BrdU-FITC) that recognizes the incorporated labeled dUTPs.

  • Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or PI.

  • Visualization: Analyze the cells using fluorescence microscopy or flow cytometry.

This technique is used to detect the cleavage of caspases, which are key executioners of apoptosis.[3][9]

  • Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro-caspases and cleaved caspases (e.g., caspase-3, -8, -9).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Anti-inflammatory Activity Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[10][11]

  • Cell Seeding: Plate RAW264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Anti-allergic Activity Assay

This assay measures the release of β-hexosaminidase, a marker of mast cell degranulation, which is a key event in allergic reactions.[12][13]

  • Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 24-well plate and sensitize them overnight with anti-DNP IgE.

  • Washing: Wash the cells to remove unbound IgE.

  • Compound Treatment: Treat the cells with this compound or a control.

  • Antigen Stimulation: Stimulate the cells with DNP-BSA to induce degranulation.

  • Supernatant and Lysate Collection: Collect the supernatant and lyse the remaining cells to measure the total β-hexosaminidase content.

  • Enzymatic Reaction: Incubate the supernatant and lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Absorbance Measurement: Stop the reaction and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release.

Enzyme Inhibition Assays

This assay is used to evaluate the skin-whitening potential of this compound by measuring its ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[14][15]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, L-tyrosine (substrate), and various concentrations of this compound.

  • Enzyme Addition: Add mushroom tyrosinase solution to initiate the reaction.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).

  • Absorbance Measurement: Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475-492 nm) over time.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[4][16] In hepatocellular carcinoma cells, this compound has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[4] It achieves this by down-regulating the phosphorylation of key components including PI3K, AKT, and mTOR.[4]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway HD This compound PI3K PI3K HD->PI3K AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis G cluster_pathway LKB1/AMPK Signaling Pathway HD This compound LKB1 LKB1 HD->LKB1 AMPK AMPK LKB1->AMPK p GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake G cluster_pathway MAPK Signaling Pathway HD This compound MAPKKK MAPKKK HD->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p MAPK MAPK (ERK, JNK) MAPKK->MAPK p Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Transcription_Factors->Cellular_Response G cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa p NFkB NF-κB (p65/p50) p65_p p-p65 NFkB->p65_p HD This compound HD->p65_p Nuclear_Translocation Nuclear Translocation p65_p->Nuclear_Translocation Gene_Expression Pro-inflammatory Gene Expression Nuclear_Translocation->Gene_Expression

References

4-Hydroxyderricin: A Deep Dive into its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

4-Hydroxyderricin, a natural chalcone isolated from Angelica keiskei, has emerged as a promising candidate in oncology research, demonstrating significant anti-tumor activities across a range of cancer cell lines. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells. It provides a comprehensive overview of its effects on key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, its role in inducing apoptosis and cell cycle arrest, and its inhibitory action on crucial enzymes like Topoisomerase II. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured quantitative data, and visual representations of the molecular pathways involved.

Introduction

The search for novel, effective, and less toxic cancer therapeutics has led to the exploration of natural compounds with potent anti-proliferative properties. This compound, a prenylated chalcone, has garnered considerable attention for its cytotoxic effects against various cancer cell types. This whitepaper will provide an in-depth analysis of the molecular mechanisms underpinning its anticancer activity, focusing on the signaling cascades it modulates and the cellular processes it disrupts.

Cytotoxic Activity of this compound

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies. A summary of these findings is presented in the table below.

Cell Line Cancer Type IC50 (µM) Reference
HL60Leukemia5.5[1][2]
CRL1579Melanoma4.8[1][2]
A549Lung Cancer10.2[1][2]
AZ521Stomach Cancer4.2[1][2]
HepG2Hepatocellular CarcinomaVaries with time (e.g., ~25 µM at 48h)[3][4]
Huh7Hepatocellular CarcinomaVaries with time (e.g., ~20 µM at 48h)[3][4]

Table 1: IC50 values of this compound in various cancer cell lines.

Core Mechanisms of Action

The anticancer effects of this compound are attributed to its ability to interfere with multiple critical cellular processes, primarily through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[1][2]

  • Mitochondrial Pathway: In hepatocellular carcinoma cells, this compound treatment leads to an increased expression of pro-apoptotic proteins such as Bax and Cytochrome c, and a decreased expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of Cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[3]

  • Death Receptor Pathway: Studies in HL60 leukemia cells have shown that this compound treatment results in the cleavage and activation of caspase-8, a key initiator caspase in the death receptor pathway.[1][2]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, thereby inhibiting cancer cell proliferation. The specific phase of arrest can be cell-type dependent.[3]

  • In HepG2 hepatocellular carcinoma cells, this compound treatment leads to G2/M phase arrest, which is associated with the downregulation of cyclin B1 and CDK1/CDC2 proteins.[3][5]

  • In Huh7 hepatocellular carcinoma cells, it induces G0/G1 phase arrest through the downregulation of cyclin D1 and CDK4.[3][5]

Inhibition of Topoisomerase II

Another significant mechanism of action of this compound is its ability to inhibit human DNA topoisomerase II (Topo II) with an IC50 of 21.9 µM.[1][2][6] Topo II is a crucial enzyme involved in DNA replication, transcription, and chromosome segregation. Its inhibition by this compound leads to DNA damage and ultimately triggers apoptotic cell death.[1][2]

Modulation of Key Signaling Pathways

The induction of apoptosis and cell cycle arrest by this compound is a consequence of its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway

A primary target of this compound in cancer cells is the PI3K/AKT/mTOR signaling pathway, which plays a central role in cell growth, proliferation, and survival.[3][5][7][8] this compound treatment has been shown to down-regulate the protein expression of PI3K, as well as the phosphorylated forms of PI3K, AKT, and mTOR in hepatocellular carcinoma cells.[3][4][5] The inhibition of this pathway is a key mechanism through which this compound exerts its anti-proliferative effects.[3][7] Co-treatment with a PI3K inhibitor (LY294002) enhances the pro-apoptotic and cell cycle arrest effects of this compound, further confirming the importance of this pathway.[3][5] In melanoma, this compound has also been shown to target PI3-K.[8]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. While less extensively studied than the PI3K/AKT pathway in the context of this compound, there is evidence to suggest its involvement. For instance, in melanoma cells, this compound has been found to suppress melanomagenesis by targeting BRAF, a key component of the MAPK pathway.[8]

STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a critical role in tumor cell survival and proliferation.[9] Xanthoangelol, a compound structurally related to this compound and also isolated from Angelica keiskei, has been shown to inhibit the phosphorylation of STAT3 in the differentiation process of M2 macrophages, suggesting a potential mechanism for the anti-tumor and anti-metastatic actions of these chalcones.[10] This suggests that this compound may also exert its anticancer effects through the inhibition of the STAT3 signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (CCK-8)
  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample. It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 or 48 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry
  • Principle: This method uses Annexin V and Propidium Iodide (PI) staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, such as late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Cell Cycle Analysis by Flow Cytometry
  • Principle: This technique measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).

  • Protocol:

    • Treat cells with this compound.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells with PBS and treat with RNase A to remove RNA.

    • Stain the cells with PI.

    • Analyze the DNA content by flow cytometry.

Western Blotting
  • Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Protocol:

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p-AKT, AKT, etc.).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

G cluster_0 This compound's Effect on PI3K/AKT/mTOR Pathway HD This compound PI3K PI3K HD->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation G cluster_1 Induction of Apoptosis by this compound HD This compound Bax Bax ↑ HD->Bax Bcl2 Bcl-2 ↓ HD->Bcl2 DR Death Receptors HD->DR Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 G cluster_2 Experimental Workflow for Assessing this compound's Effects Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Flow Flow Cytometry Treatment->Flow Western Western Blotting Treatment->Western Apoptosis Apoptosis Analysis (Annexin V/PI) Flow->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Flow->CellCycle Protein Protein Expression Analysis Western->Protein

References

Preliminary Biological Activity Screening of 4-Hydroxyderricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyderricin, a prenylated chalcone primarily isolated from Angelica keiskei, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays are presented, alongside a quantitative summary of its biological potency. Furthermore, this guide illustrates the molecular mechanisms of action through detailed signaling pathway and experimental workflow diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a natural chalcone that has demonstrated a broad spectrum of biological activities, positioning it as a promising candidate for further preclinical and clinical investigation.[1] Its potential therapeutic applications span across oncology, immunology, and infectious diseases. This document serves as an in-depth technical resource, consolidating the current understanding of this compound's preliminary bioactivity profile and providing standardized methodologies for its continued evaluation.

Quantitative Biological Activity Data

The biological activity of this compound has been quantified across various experimental models. The following tables summarize the key inhibitory concentrations (IC50) for its cytotoxic effects and minimum inhibitory concentrations (MIC) for its antimicrobial activities.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
HL-60Human Promyelocytic Leukemia5.5[2]
CRL-1579Human Melanoma4.8[2]
A549Human Lung Carcinoma10.2[2]
AZ521Human Stomach Adenocarcinoma4.2[2]
HepG2Human Hepatocellular Carcinoma>40 (after 24h)[1]
Huh7Human Hepatocellular Carcinoma>40 (after 24h)[1]

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeMIC (mg/L)Reference
Paenibacillus larvaeGram-positive bacterium-[1]
Melissococcus plutoniusGram-positive bacterium3.125[1]
Staphylococcus aureusGram-positive bacterium-[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides step-by-step protocols for key in vitro assays used to evaluate the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 105 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Remove the medium and treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 or 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 105 cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.

Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[3][4]

Protocol:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To elucidate the molecular mechanisms underlying the biological activities of this compound, it is essential to visualize the involved signaling pathways and experimental workflows.

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[5]

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Activates Cytotoxicity_Workflow Start Start CellCulture Cancer Cell Line Culture Start->CellCulture CompoundPrep Prepare this compound Dilutions CellCulture->CompoundPrep Treatment Treat Cells with Compound CompoundPrep->Treatment Incubation Incubate (24-48h) Treatment->Incubation ViabilityAssay Perform Viability Assay (e.g., MTT) Incubation->ViabilityAssay DataAnalysis Data Analysis (IC50 Calculation) ViabilityAssay->DataAnalysis End End DataAnalysis->End

References

4-Hydroxyderricin: A Selective MAO-B Inhibitor for Neuroprotective Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, and its dysregulation has been implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. The selective inhibition of MAO-B is a well-established therapeutic strategy to increase dopamine levels in the brain and mitigate oxidative stress. 4-Hydroxyderricin, a prenylated chalcone isolated from Angelica keiskei Koidzumi, has emerged as a potent and selective inhibitor of MAO-B, demonstrating significant potential for the development of novel neuroprotective agents.[1][2][3] This technical guide provides a comprehensive overview of this compound as a selective MAO-B inhibitor, including its inhibitory activity, experimental protocols for its assessment, and the underlying signaling pathways.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound against both MAO-A and MAO-B has been quantified, revealing a strong selectivity for the MAO-B isoform. For comparative purposes, the IC50 values of this compound are presented alongside those of well-established MAO inhibitors.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
This compound 35203.43~1026[4]
Selegiline (Deprenyl)230.051~451[2]
Rasagiline0.4120.0044~93.6[1]
Safinamide5800.098~5918[3][5]
Moclobemide6.1>1000MAO-A Selective[1][6]
Clorgyline0.00121.9MAO-A Selective[7]

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The following protocol is based on the method used to determine the MAO inhibitory activity of this compound.[4]

1. Enzyme and Substrate Preparation:

  • MAO-A Enzyme Source: Rat brain mitochondria.

  • MAO-A Substrate: 5-Hydroxytryptamine (serotonin).

  • MAO-B Enzyme Source: Rat brain mitochondria.

  • MAO-B Substrate: Benzylamine.[4]

2. Assay Procedure:

  • A reaction mixture is prepared containing the enzyme source in a suitable buffer (e.g., 10 mM phosphate-buffered saline, pH 7.1).

  • The test compound (this compound or other inhibitors) is added to the reaction mixture at various concentrations.

  • The mixture is pre-incubated at 37°C for a defined period (e.g., 15 minutes).

  • The reaction is initiated by the addition of the respective substrate (serotonin for MAO-A, benzylamine for MAO-B).

  • The reaction is allowed to proceed at 37°C for a specific duration (e.g., 90 minutes).

  • The reaction is terminated by the addition of an acid solution (e.g., 60% perchloric acid).[4]

3. Detection and Analysis:

  • The product of the enzymatic reaction is quantified. For the assay with benzylamine as the substrate for MAO-B, the resulting benzaldehyde can be measured spectrophotometrically.

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Alternative Method: Fluorometric MAO-B Inhibition Assay

Fluorometric assays offer a high-throughput and sensitive alternative for screening MAO-B inhibitors. These assays typically measure the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.

1. Principle:

  • MAO-B catalyzes the oxidation of a substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂.

  • In the presence of a peroxidase and a suitable probe (e.g., Amplex Red or GenieRed Probe), H₂O₂ reacts to produce a fluorescent product.

  • The increase in fluorescence is proportional to the MAO-B activity.

2. General Protocol (based on commercial kits):

  • Prepare a reaction mixture containing MAO-B assay buffer, the fluorescent probe, and a developer/peroxidase.

  • Add the test inhibitor at various concentrations to the wells of a microplate.

  • Add the MAO-B enzyme solution to each well and incubate for a short period (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding the MAO-B substrate solution.

  • Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 37°C.

  • Calculate the rate of the reaction and determine the percentage of inhibition and IC50 values as described above.

Signaling Pathways and Mechanisms of Action

MAO-B in Dopamine Metabolism and Oxidative Stress

MAO-B plays a crucial role in the degradation of dopamine in the brain. This process, while essential for neurotransmitter homeostasis, also generates reactive oxygen species (ROS), contributing to oxidative stress, a key factor in neurodegeneration.

MAO_B_Dopamine_Metabolism cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAO_B MAO-B (Mitochondrial Outer Membrane) Dopamine->MAO_B Metabolism DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAO_B->DOPAL H2O2 Hydrogen Peroxide (H₂O₂) MAO_B->H2O2 ROS Reactive Oxygen Species (ROS) H2O2->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Inhibitor This compound (Selective MAO-B Inhibitor) Inhibitor->MAO_B Inhibits

Caption: MAO-B metabolizes dopamine, producing neurotoxic byproducts that lead to oxidative stress.

Neuroprotective Pathway of this compound: Inhibition of Microglial Activation and HMGB1 Signaling

Recent studies have elucidated a neuroprotective mechanism of this compound that extends beyond its direct MAO-B inhibition. It has been shown to attenuate neuroinflammation by suppressing microglial activation and inhibiting the pro-inflammatory signaling cascade mediated by High Mobility Group Box 1 (HMGB1).

Hydroxyderricin_Neuroprotection cluster_microglia Activated Microglia HMGB1 HMGB1 Release RAGE_TLR RAGE/TLR Activation HMGB1->RAGE_TLR MAPK MAPK Pathway RAGE_TLR->MAPK NFkB NF-κB Pathway RAGE_TLR->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Hydroxyderricin This compound Hydroxyderricin->HMGB1 Inhibits

Caption: this compound inhibits the HMGB1-mediated pro-inflammatory cascade in microglia.

Experimental Workflow for MAO-B Inhibitor Screening

A typical workflow for the screening and characterization of novel MAO-B inhibitors, such as this compound, involves a series of in vitro and cell-based assays.

MAO_B_Inhibitor_Screening_Workflow Start Compound Library (e.g., Natural Products) Primary_Screening Primary Screening (High-Throughput Assay, e.g., Fluorometric) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assay (vs. MAO-A) Dose_Response->Selectivity_Assay Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Reversibility, Kinetics) Selectivity_Assay->Mechanism_of_Inhibition Cell_Based_Assays Cell-Based Assays (Neuroprotection, Anti-inflammatory) Mechanism_of_Inhibition->Cell_Based_Assays Lead_Compound Lead Compound (e.g., this compound) Cell_Based_Assays->Lead_Compound

Caption: A generalized workflow for the discovery and characterization of selective MAO-B inhibitors.

Conclusion

This compound has demonstrated compelling characteristics as a selective and potent MAO-B inhibitor. Its ability to not only modulate dopamine metabolism but also to exert neuroprotective effects through the suppression of neuroinflammation highlights its multifaceted therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound and other novel MAO-B inhibitors for the treatment of neurodegenerative diseases. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

The Discovery and Bioactivity of 4-Hydroxyderricin from Angelica keiskei Root: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyderricin, a prominent chalcone isolated from the roots of Angelica keiskei, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of this compound. It details the experimental methodologies for its extraction and quantification, summarizes key quantitative data on its bioactivities, and visualizes the intricate signaling pathways through which it exerts its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Angelica keiskei Koidzumi, commonly known as "Ashitaba," is a perennial plant in the Apiaceae family, traditionally used in East Asian medicine. Its roots are a rich source of various bioactive compounds, among which the prenylated chalcone this compound has emerged as a molecule of significant interest. Initial investigations into the phytochemical composition of Angelica keiskei identified this compound as a major constituent, particularly abundant in the root extract. Subsequent studies have unveiled its potential therapeutic applications, ranging from skincare to oncology. This guide will delve into the technical aspects of this compound research, providing a foundation for further investigation and development.

Distribution and Quantification in Angelica keiskei

High-performance liquid chromatography (HPLC) analysis has revealed that this compound is present in various parts of the Angelica keiskei plant, including the roots, stems, and leaves. However, the concentration is highest in the roots. Quantitative analysis has determined the content of this compound in the dried root to be 2.69 ± 0.09 mg/g[1][2][3][4].

Table 1: Concentration of this compound in Angelica keiskei
Plant PartConcentration (mg/g dry weight)
Root 2.69 ± 0.09
StemLower than root (exact value not specified)
LeavesLower than root (exact value not specified)

Experimental Protocols

Isolation of this compound from Angelica keiskei Root Sap

A detailed method for the isolation of this compound from the sap of Angelica keiskei has been reported and is summarized below[5][6].

3.1.1. Extraction

  • The dried sap of Angelica keiskei is subjected to liquid-liquid extraction using solvents of varying polarity.

  • The sap is sequentially partitioned with n-hexane, ethyl acetate, and a mixture of ethanol-water (7:3 v/v).

  • The majority of this compound is found in the ethyl acetate fraction.

3.1.2. Column Chromatography

  • The concentrated ethyl acetate fraction is subjected to column chromatography for further purification.

  • Stationary Phase: Kieselgel 60 (Merck).

  • Column Dimensions: 2.0 cm x 45 cm.

  • Mobile Phase: A gradient elution system of n-hexane and acetone (from 100:0 to 0:100 v/v).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are pooled and concentrated.

  • A second column chromatography step may be necessary to achieve high purity.

G cluster_extraction Extraction cluster_purification Purification Dried_Sap Dried Angelica keiskei Sap LLE Liquid-Liquid Extraction Dried_Sap->LLE EtOAc_Fraction Ethyl Acetate Fraction (Rich in 4-HD) LLE->EtOAc_Fraction Other_Fractions n-Hexane & EtOH/Water Fractions LLE->Other_Fractions Column_Chromo_1 Column Chromatography 1 (Kieselgel 60, n-hexane:acetone gradient) EtOAc_Fraction->Column_Chromo_1 Fraction_Pooling Fraction Pooling (TLC guided) Column_Chromo_1->Fraction_Pooling Column_Chromo_2 Column Chromatography 2 (Optional, for higher purity) Fraction_Pooling->Column_Chromo_2 Pure_4HD Pure this compound Fraction_Pooling->Pure_4HD If sufficiently pure Column_Chromo_2->Pure_4HD

Isolation workflow for this compound.

HPLC Quantification of this compound

A reported HPLC method for the quantification of this compound is as follows[6]:

  • Instrument: Aquity™ Ultra Performance LC

  • Column: RP18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase:

    • A: Water with 0.1% formic acid (v/v)

    • B: Methanol

    • Gradient: 70:30 to 40:60 (A:B)

  • Flow Rate: 0.2 mL/minute

  • Detection: UV spectrophotometry at 364 nm

  • Retention Time: Approximately 5.36 minutes

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities. The following tables summarize the key quantitative findings from various studies.

Table 2: Anti-proliferative and Cytotoxic Activity of this compound
Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Leukemia5.5[1]
CRL-1579Melanoma4.8[1]
A549Lung10.2[1]
AZ521Stomach4.2[1]
Table 3: Enzyme Inhibitory Activity of this compound
EnzymeBiological RelevanceIC₅₀ (µM)Reference
DNA Topoisomerase IICancer21.9[1]
Dipeptidyl peptidase-IV (DPP-IV)Diabetes81.44[5][6]
Alpha-glucosidaseDiabetes33.76[5]
Mushroom TyrosinaseSkin PigmentationSignificant Inhibition[3][4]
Table 4: Other Notable Biological Activities of this compound
ActivityCell Line/ModelKey FindingsReference
Anti-inflammatoryRAW264.7 cellsDecreased production of NO induced by LPS.[3][4]
Anti-allergicRBL-2H3 cellsReduced degranulation rate and β-HEX release at 5 µM.[3][4]
Prevention of Muscle AtrophyC2C12 myotubesPrevented dexamethasone-induced protein degradation.[7]

Signaling Pathways of this compound

Induction of Caspase-Dependent Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. In HL-60 leukemia cells, it leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3)[1]. Further studies in hepatocellular carcinoma cells have elucidated the involvement of the PI3K/Akt/mTOR pathway in regulating the mitochondrial apoptotic cascade[8].

G cluster_upstream Upstream Regulation cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_death_receptor Death Receptor Pathway HD This compound PI3K PI3K HD->PI3K Bcl2 Bcl-2 HD->Bcl2 Bax Bax HD->Bax ProCasp8 Pro-caspase-8 HD->ProCasp8 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC release ProCasp9 Pro-caspase-9 CytC->ProCasp9 activates Casp9 Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 ProCasp8->Casp8 Casp8->ProCasp3 activates

Apoptosis induction by this compound.

Inhibition of Dexamethasone-Induced Muscle Atrophy

This compound prevents muscle atrophy by interfering with the glucocorticoid signaling pathway. It acts as an antagonist to the glucocorticoid receptor (GR), preventing its translocation to the nucleus and subsequent transcription of atrophy-related genes. Additionally, it suppresses the phosphorylation of p38 MAPK and FoxO3a, which are key regulators of the ubiquitin ligases MuRF-1 and Cbl-b, involved in protein degradation[7].

G cluster_upstream Upstream Kinases cluster_downstream Ubiquitin Ligases Dex Dexamethasone GR_cyto Glucocorticoid Receptor (cytoplasm) Dex->GR_cyto HD This compound HD->GR_cyto antagonizes GR_nuc Glucocorticoid Receptor (nucleus) HD->GR_nuc inhibits translocation p38 p38 MAPK HD->p38 inhibits phosphorylation FoxO3a FoxO3a HD->FoxO3a inhibits phosphorylation GR_cyto->GR_nuc translocation GR_nuc->p38 activates GR_nuc->FoxO3a activates MuRF1 MuRF-1 p38->MuRF1 upregulates Cblb Cbl-b FoxO3a->Cblb upregulates Protein_Deg Protein Degradation MuRF1->Protein_Deg Cblb->Protein_Deg

Inhibition of muscle atrophy by this compound.

Inhibition of DNA Topoisomerase II

This compound acts as a DNA topoisomerase II (Topo II) inhibitor[1]. Topo II is a crucial enzyme for DNA replication and cell division. Inhibitors of Topo II, often referred to as "poisons," work by stabilizing the transient covalent complex formed between Topo II and DNA. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis.

G TopoII Topoisomerase II Cleavage_Complex Topo II-DNA Cleavage Complex TopoII->Cleavage_Complex creates DNA Supercoiled DNA DNA->TopoII Religation DNA Re-ligation Cleavage_Complex->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA DSB DNA Double-Strand Breaks Religation->DSB HD This compound HD->Religation inhibits Apoptosis Apoptosis DSB->Apoptosis

Mechanism of DNA Topoisomerase II inhibition.

Conclusion

This compound, a major chalcone from Angelica keiskei root, has demonstrated a remarkable spectrum of biological activities with significant therapeutic potential. This guide has provided a comprehensive overview of the current knowledge on this compound, including its isolation, quantification, and mechanisms of action. The detailed experimental protocols and summarized quantitative data offer a valuable resource for researchers. The visualization of its signaling pathways provides a deeper understanding of its cellular effects. Further research is warranted to fully explore the clinical applications of this compound in areas such as oncology, metabolic disorders, and dermatology.

References

4-Hydroxyderricin: A Comprehensive Technical Review of its Diverse Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyderricin is a prominent prenylated chalcone, a class of natural phenolic compounds, primarily isolated from the roots and stems of Angelica keiskei, commonly known as Ashitaba.[1] This comprehensive technical guide delves into the multifaceted pharmacological activities of this compound, presenting a consolidated overview of its therapeutic potential. The following sections will explore its anticancer, anti-inflammatory, antioxidant, anti-diabetic, anti-allergic, and antibacterial properties, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. Its anticancer activity is primarily mediated through the induction of apoptosis and cell cycle arrest, involving the modulation of key signaling pathways.

Quantitative Data: Cytotoxicity of this compound
Cell LineCancer TypeIC50 Value (µM)Reference
HL60Human Leukemia5.5[2][3]
CRL1579Melanoma4.8[2][3]
A549Lung Cancer10.2[2][3]
AZ521Stomach Cancer4.2[2][3]
HepG2Hepatocellular Carcinoma~40 (after 24h)[4]
Huh7Hepatocellular Carcinoma~40 (after 24h)[4]
Mechanisms of Anticancer Action

1. Induction of Apoptosis:

This compound induces caspase-dependent apoptosis. In HL60 leukemia cells, treatment with this compound led to a marked reduction in the levels of procaspases-3, -8, and -9, with a corresponding increase in their cleaved, active forms.[2][3] This suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[2] Furthermore, it has been shown to inhibit human DNA topoisomerase II with an IC50 value of 21.9 µM, which may contribute to its apoptotic effects.[2][3]

2. Cell Cycle Arrest:

In hepatocellular carcinoma cells (HepG2 and Huh7), this compound has been observed to induce cell cycle arrest.[5] This is accompanied by a decrease in the expression of proteins related to cell cycle progression.[5]

3. Modulation of Signaling Pathways:

The anticancer effects of this compound are linked to its ability to modulate critical signaling pathways involved in cell survival and proliferation.

  • PI3K/AKT/mTOR Pathway: In hepatocellular carcinoma cells, this compound down-regulates the expression of PI3K, p-PI3K, p-AKT, and p-mTOR proteins.[4][5] The use of a PI3K inhibitor (LY294002) enhanced the pro-apoptotic and cell cycle arrest effects of this compound, confirming the role of this pathway.[4][5]

  • BRAF/MEK/ERK and PI3K/AKT Pathways in Melanoma: this compound has been found to suppress melanoma development by directly targeting both BRAFV600E and PI3K, leading to the blockage of downstream signaling.[6] This results in G1 phase cell-cycle arrest and apoptosis in melanoma cells.[6]

Experimental Protocols

Cell Viability Assay (MTT or CCK-8):

  • Cell Seeding: Cancer cells (e.g., HepG2, Huh7) are seeded in 96-well plates at a specific density (e.g., 2 x 10^4 cells/well) and allowed to adhere overnight.[7]

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 20, 30, 40, 50, 80, and 100 µM) for 24 or 48 hours.[4]

  • Reagent Addition: After the incubation period, a solution like MTT or CCK-8 is added to each well.

  • Incubation: The plates are incubated for a specified time (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7][8]

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Cell Treatment: Cells are treated with this compound at a predetermined concentration.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin.[9]

  • Washing: The collected cells are washed twice with phosphate-buffered saline (PBS).[10]

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FLUOS and propidium iodide according to the manufacturer's protocol.[10]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Signaling Pathway Diagrams

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis CellCycleArrest CellCycleArrest mTOR->CellCycleArrest

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis and cell cycle arrest.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects
Cell LineMediatorInhibitionConcentrationReference
RAW264.7Nitric Oxide (NO)Marked Reduction10 µM[11][12]
RAW264.7TNF-αInhibition-[11][12]
RAW264.7iNOS ExpressionInhibition-[11][12]
RAW264.7COX-2 ExpressionInhibition-[11][12]
Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are attributed to its modulation of the NF-κB and AP-1 signaling pathways. In LPS-stimulated RAW264 macrophages, this compound suppressed the activation of activator protein-1 (AP-1) and reduced the phosphorylation of the p65 subunit of NF-κB at serine 536.[11][12] This leads to the downregulation of pro-inflammatory enzymes like iNOS and COX-2, and cytokines such as TNF-α.[11][12]

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay):

  • Cell Culture and Treatment: RAW264.7 macrophages are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent is added to the supernatant.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

Signaling Pathway Diagram

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IkBa IKK->IkBa P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes iNOS, COX-2, TNF-α This compound This compound This compound->IKK This compound->NFkB p65 phosphorylation NFkB_n NF-κB NFkB_n->Inflammatory_Genes

Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

Antioxidant Activity

This compound possesses antioxidant properties, contributing to its overall therapeutic potential. While specific IC50 values for DPPH and ABTS assays for this compound were not detailed in the provided search results, chalcones, in general, are known for their antioxidant and free-radical scavenging activities.[13][14]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reaction Mixture: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH.[15]

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[15]

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.[15][16]

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate.[15]

  • Reaction Mixture: The ABTS•+ solution is diluted with a buffer to a specific absorbance, and then mixed with the this compound solution at different concentrations.

  • Absorbance Measurement: The absorbance is measured at 734 nm after a certain incubation time.[15]

  • Scavenging Activity Calculation: The percentage of ABTS•+ scavenging is determined by comparing the absorbance of the sample to a control.

Other Pharmacological Activities

Anti-diabetic and Anti-obesity Effects

This compound has shown potential in managing metabolic disorders. It suppresses the differentiation of preadipocytes to adipocytes by down-regulating adipocyte-specific transcription factors like C/EBP-β, C/EBP-α, and PPAR-γ.[17] This effect is mediated through the activation of the AMPK and MAPK pathways.[17] Additionally, this compound promotes glucose uptake in skeletal muscle cells by inducing GLUT4 translocation via the LKB1/AMPK signaling pathway, which can help in preventing postprandial hyperglycemia.[18] It has also been shown to inhibit dipeptidyl peptidase-IV (DPP-IV) with an IC50 of 81.44 µM.[19]

Anti-allergic Activity

At a concentration of 5 µM, this compound effectively reduces the degranulation rate and down-regulates the release of β-hexosaminidase in RBL-2H3 cells, indicating its anti-allergic potential.[20]

Antibacterial Activity

This compound exhibits antibacterial activity, particularly against Gram-positive pathogenic bacteria.[21][22]

Monoamine Oxidase (MAO) Inhibition

This compound is a potent and selective inhibitor of MAO-B with an IC50 value of 3.43 µM, suggesting its potential application in neurological disorders.[23]

Conclusion

This compound, a natural chalcone from Angelica keiskei, exhibits a remarkable spectrum of pharmacological activities. Its potent anticancer effects, mediated through the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways like PI3K/AKT/mTOR, are particularly noteworthy. Furthermore, its significant anti-inflammatory, antioxidant, anti-diabetic, anti-allergic, and antibacterial properties underscore its potential as a lead compound for the development of novel therapeutics for a variety of diseases. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising natural product. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various disease models.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 4-Hydroxyderricin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction and purification of 4-Hydroxyderricin, a bioactive prenylated chalcone with significant therapeutic potential. The protocols are based on established scientific literature and are intended for research and development purposes.

Introduction

This compound is a naturally occurring chalcone found predominantly in the plant Angelica keiskei Koidzumi (Ashitaba), where it is a major active component in the roots, stems, and yellow sap.[1][2][3][4] It has also been identified in other plants such as Millettia dura and Sophora prostrata.[5] As a flavonoid lipid molecule, this compound is practically insoluble in water but soluble in organic solvents like DMSO.[6][7][8]

This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, which include potent and selective monoamine oxidase-B (MAO-B) inhibition, anti-inflammatory, anti-allergic, skin-whitening, anti-cancer, and anti-diabetic properties.[1][7][9][10][11][12] Its therapeutic potential is linked to its ability to modulate various signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, and to act as an inhibitor of BRAF and PI3-K.[7][11]

These application notes provide a comprehensive guide to the extraction of this compound from its natural sources and its subsequent purification to a high degree of purity, suitable for further research and drug development.

Data Presentation

Quantitative Analysis of this compound in Angelica keiskei

The concentration of this compound varies in different parts of the Angelica keiskei plant. The following table summarizes the quantitative data from a study that analyzed its content by HPLC.

Plant PartThis compound Content (mg/g of dry weight)
Root 2.69 ± 0.09
StemNot specified in the provided results
LeafNot specified in the provided results

Data sourced from a study by Zhang et al. (2022).[1]

Solubility of this compound
SolventSolubilityNotes
WaterPractically insoluble (0.0038 g/L)[6]
DMSO90 mg/mL[7]May require ultrasonication to fully dissolve.[8]
MethanolSolubleUsed for preparing standard solutions for HPLC analysis.[13]
EthanolSolubleUsed for recrystallization.[14][15]
Ethyl AcetateSolubleUsed as an extraction solvent.[2][16]

Experimental Protocols

Protocol 1: Extraction of this compound from Angelica keiskei Roots

This protocol describes a common method for extracting this compound from the dried roots of Angelica keiskei.

Materials and Reagents:

  • Dried and powdered roots of Angelica keiskei

  • Methanol (ACS grade)

  • Ethyl acetate (ACS grade)

  • n-Hexane (ACS grade)

  • Ethanol (95%)

  • Deionized water

  • Rotary evaporator

  • Filter paper

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Maceration:

    • Weigh 100 g of dried, powdered Angelica keiskei root and place it in a 2 L Erlenmeyer flask.

    • Add 1 L of methanol to the flask.

    • Seal the flask and allow it to macerate for 48 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the methanol extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until a viscous extract is obtained.

  • Liquid-Liquid Extraction (Fractionation):

    • Resuspend the viscous extract in 200 mL of deionized water.

    • Transfer the aqueous suspension to a 500 mL separatory funnel.

    • Perform liquid-liquid extraction sequentially with n-hexane (3 x 150 mL) and then with ethyl acetate (3 x 150 mL).[16]

    • Collect the ethyl acetate fraction, as it will contain the majority of the chalcones.

  • Final Concentration:

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate.

    • Filter and concentrate the ethyl acetate fraction using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol details the purification of the crude extract obtained from Protocol 1 using column chromatography.

Materials and Reagents:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Petroleum ether (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in petroleum ether.

    • Pack the glass column with the silica gel slurry using the wet packing method.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (petroleum ether:ethyl acetate, e.g., 9:1 v/v).

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with a petroleum ether:ethyl acetate gradient. A common starting point is a 3:1 (v/v) mixture.[17]

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

  • Monitoring by TLC:

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3 v/v).

    • Visualize the spots under a UV lamp.

    • Pool the fractions that show a pure spot corresponding to this compound.

  • Final Purification by Recrystallization:

    • Combine the pure fractions and evaporate the solvent.

    • Dissolve the resulting solid in a minimal amount of hot 95% ethanol.[14][15]

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.

    • Collect the purified crystals of this compound by filtration and dry them in a vacuum oven.

Visualizations

Experimental Workflow for Extraction and Purification

Extraction_Purification_Workflow Start Dried Angelica keiskei Roots Maceration Maceration with Methanol Start->Maceration Filtration_Concentration Filtration & Concentration Maceration->Filtration_Concentration Liquid_Liquid_Extraction Liquid-Liquid Extraction (n-Hexane & Ethyl Acetate) Filtration_Concentration->Liquid_Liquid_Extraction Crude_Extract Crude this compound Extract Liquid_Liquid_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC_Monitoring TLC Monitoring of Fractions Column_Chromatography->TLC_Monitoring Pooling_Fractions Pooling of Pure Fractions TLC_Monitoring->Pooling_Fractions Recrystallization Recrystallization from Ethanol Pooling_Fractions->Recrystallization Pure_Compound Pure this compound Recrystallization->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways Modulated by this compound

Signaling_Pathways cluster_BRAF BRAF/MEK/ERK Pathway cluster_PI3K PI3K/AKT/mTOR Pathway BRAF BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell_Growth mTOR->Cell_Growth mTOR->Apoptosis HD This compound HD->BRAF Inhibits HD->PI3K Inhibits

Caption: Inhibition of BRAF and PI3K signaling pathways by this compound.

References

Application Notes and Protocols for 4-Hydroxyderricin in HL60 Cell Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyderricin, a natural chalcone compound, has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. In the human promyelocytic leukemia cell line, HL60, this compound induces apoptosis through a multifaceted mechanism involving both intrinsic and extrinsic pathways. These application notes provide detailed protocols and summarize key quantitative data for studying this compound-induced apoptosis in HL60 cells, offering a valuable resource for researchers in oncology and drug discovery.

Data Presentation

The pro-apoptotic activity of this compound in HL60 cells has been characterized by its cytotoxic potency and its impact on key apoptotic markers.

ParameterCell LineValueReference
IC50 HL605.5 µM[1][2]
CRL1579 (melanoma)4.8 µM[1][2]
A549 (lung)10.2 µM[1][2]
AZ521 (stomach)4.2 µM[1][2]

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment

A fundamental aspect of assessing the effects of this compound is the proper maintenance and treatment of the HL60 cell line.

Materials:

  • HL60 human promyelocytic leukemia cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Protocol:

  • Culture HL60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Prepare a stock solution of this compound in DMSO.

  • Seed HL60 cells in fresh medium at a density of 2 x 10^5 cells/mL.

  • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for desired time points (e.g., 24, 48, 72 hours). An equivalent volume of DMSO should be used as a vehicle control.

  • Following treatment, assess cell viability using the trypan blue exclusion assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a standard method for quantifying apoptosis by detecting the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI).

Materials:

  • Treated and control HL60 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Apoptosis-Related Proteins

Western blotting is employed to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Materials:

  • Treated and control HL60 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-8, anti-cleaved Caspase-8, anti-Caspase-9, anti-cleaved Caspase-9, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Harvest HL60 cells and wash with cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

To facilitate a deeper understanding of the experimental processes and the molecular mechanisms of this compound, the following diagrams are provided.

G cluster_0 Cell Culture & Treatment culture HL60 Cell Culture (RPMI-1640, 10% FBS) seed Seed Cells (2x10^5 cells/mL) culture->seed treat Treat with this compound (Various Concentrations & Timepoints) seed->treat control Vehicle Control (DMSO) seed->control viability Assess Cell Viability (Trypan Blue Assay) treat->viability control->viability G cluster_1 Apoptosis Detection Workflow harvest Harvest Treated Cells wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze G cluster_extrinsic Death Receptor Pathway cluster_intrinsic Mitochondrial Pathway cluster_execution Execution Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Bax Bax (Pro-apoptotic) This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 Caspase-9 Activation Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Activation Procaspase-3->Caspase-3 PARP PARP Caspase-3->PARP Cleaved PARP Cleaved PARP PARP->Cleaved PARP Cleavage Apoptosis Apoptosis Cleaved PARP->Apoptosis

References

Application Note: Protocol for Testing 4-Hydroxyderricin on BRAF and PI3-K Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for assessing the inhibitory effects of 4-Hydroxyderricin, a natural chalcone isolated from Angelica keiskei, on the kinase activity of BRAF and Phosphoinositide 3-kinase (PI3-K). Recent studies have indicated that this compound can suppress both the BRAF/MEK/ERK and PI3-K/AKT signaling pathways, which are frequently dysregulated in various cancers.[1] The following sections outline the necessary signaling pathway diagrams, experimental workflows, and step-by-step protocols for in vitro kinase assays and cell-based validation experiments.

Overview of Signaling Pathways

The RAS/RAF/MEK/ERK (MAPK) and PI3-K/AKT/mTOR pathways are critical signaling cascades that regulate cell proliferation, survival, and growth. Constitutive activation of these pathways, often due to mutations in genes like BRAF, is a hallmark of many cancers. This compound has been identified as a dual inhibitor, targeting both BRAF and PI3-K.[1]

BRAF_Pathway BRAF/MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Inhibitor->BRAF

Caption: The BRAF/MAPK signaling cascade and the point of inhibition by this compound.

PI3K_Pathway PI3-K/AKT Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3-K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Phosphorylates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Proliferation Cell Growth & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->PI3K Kinase_Assay_Workflow Workflow for In Vitro Kinase Assay start Start prep_inhibitor Prepare serial dilutions of This compound in DMSO start->prep_inhibitor add_inhibitor Add diluted this compound or vehicle (DMSO) to wells prep_inhibitor->add_inhibitor add_kinase Add purified kinase (BRAF V600E or PI3-K) to assay plate wells add_kinase->add_inhibitor pre_incubate Pre-incubate kinase and inhibitor (e.g., 10 min at RT) add_inhibitor->pre_incubate start_reaction Initiate reaction by adding Substrate + ATP mix pre_incubate->start_reaction incubate_reaction Incubate reaction (e.g., 30-60 min at 30°C) start_reaction->incubate_reaction stop_reaction Stop reaction and detect signal incubate_reaction->stop_reaction analyze Analyze data and calculate IC50 values stop_reaction->analyze end End analyze->end Western_Blot_Workflow Workflow for Western Blot Analysis start Start seed_cells Seed cancer cells (e.g., A375, HepG2) in culture plates start->seed_cells incubate_cells Incubate overnight to allow attachment seed_cells->incubate_cells treat_cells Treat cells with varying concentrations of this compound for 24-48h incubate_cells->treat_cells lyse_cells Wash cells with PBS and lyse with RIPA buffer containing protease/phosphatase inhibitors treat_cells->lyse_cells quantify_protein Determine protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate protein lysates via SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block membrane with 5% BSA or non-fat milk in TBST transfer->block probe_primary Incubate with primary antibodies (p-ERK, t-ERK, p-AKT, t-AKT, GAPDH) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibodies probe_primary->probe_secondary detect Detect signal using ECL substrate and imaging system probe_secondary->detect analyze Quantify band intensity and normalize phospho-protein to total protein detect->analyze end End analyze->end

References

Application of 4-Hydroxyderricin in Neuroprotective Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyderricin, a prenylated chalcone predominantly found in the plant Angelica keiskei, has emerged as a promising natural compound with significant neuroprotective potential. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic properties, makes it a compelling candidate for investigation in the context of various neurodegenerative diseases and acute neuronal injury. This document provides detailed application notes and experimental protocols for researchers interested in studying the neuroprotective effects of this compound.

Mechanism of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in neuronal survival and pathology:

  • Anti-inflammatory Signaling: It mitigates neuroinflammation by upregulating haptoglobin (Hp) and inhibiting the High Mobility Group Box 1 (HMGB1) signaling pathway. This leads to the suppression of downstream pro-inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, thereby reducing the production of inflammatory cytokines.[1] this compound has also been shown to directly suppress the Activator protein-1 (AP-1) signaling pathway.[2][3]

  • Antioxidant Response: As a phenolic compound, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, bolstering the neuron's defense against oxidative stress.

  • Neuronal Survival Pathways: Evidence suggests that this compound may influence the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[4]

  • Monoamine Oxidase B (MAO-B) Inhibition: this compound is a potent and selective inhibitor of MAO-B, an enzyme involved in the degradation of dopamine.[5] This inhibitory action is particularly relevant for neurodegenerative diseases like Parkinson's disease, where dopamine deficiency is a key pathological feature.[6][7]

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound relevant to neuroprotection.

ParameterCell Line/ModelMethodValueReference
MAO-B Inhibition (IC₅₀) Not specifiedEnzyme Assay3.43 µM[5]
MAO-A Inhibition (IC₅₀) Not specifiedEnzyme Assay3.52 mM[5]
Nitric Oxide (NO) Production Inhibition RAW264 MacrophagesGriess AssayMarkedly reduced at 10 µM[3]
Cytotoxicity (IC₅₀) HL60 (leukemia)MTT Assay5.5 µM[8]
Cytotoxicity (IC₅₀) CRL1579 (melanoma)MTT Assay4.8 µM[8]
Cytotoxicity (IC₅₀) A549 (lung cancer)MTT Assay10.2 µM[8]
Cytotoxicity (IC₅₀) AZ521 (stomach cancer)MTT Assay4.2 µM[8]

Note: The cytotoxicity data is from cancer cell lines but provides an indication of the compound's potency.

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the induction of focal cerebral ischemia to model stroke, a key application for testing the neuroprotective effects of this compound.[1]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO and diluted in saline)

  • Anesthesia (e.g., isoflurane)

  • 6-0 nylon monofilament with a silicon-coated tip

  • Surgical microscope

  • Microvascular clips

  • Sutures

  • Heating pad

  • Rectal probe for temperature monitoring

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)

  • Formalin (10%)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance). Place the mouse in a supine position on a heating pad to maintain body temperature at 37±0.5°C. Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA and a microvascular clip on the ICA.

  • Filament Insertion: Make a small incision in the ECA stump. Insert the silicon-coated 6-0 nylon monofilament through the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The filament should be advanced approximately 9-11 mm from the carotid bifurcation.

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 minutes for transient MCAO). During this time, administer this compound or vehicle intraperitoneally.

  • Reperfusion (for transient MCAO): After the occlusion period, carefully withdraw the filament to allow reperfusion.

  • Wound Closure: Close the neck incision with sutures. Allow the mouse to recover from anesthesia in a warm cage.

  • Neurological Scoring: 24 hours after MCAO, assess neurological deficits using a standardized scoring system (e.g., a 0-4 point scale where 0 is no deficit and 4 is severe deficit).

  • Infarct Volume Measurement: Euthanize the mouse and perfuse transcardially with cold saline. Remove the brain and slice it into 2 mm coronal sections. Incubate the slices in 2% TTC solution at 37°C for 20 minutes. The infarcted tissue will appear white, while the viable tissue will stain red. Capture images of the stained sections and quantify the infarct volume using image analysis software.

In Vitro Model: BV2 Microglial Cell Culture and Inflammatory Stimulation

This protocol is used to assess the anti-inflammatory effects of this compound on microglial cells.

Materials:

  • BV2 microglial cells

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

Procedure:

  • Cell Culture: Culture BV2 cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating: Seed BV2 cells into 96-well plates for viability and NO assays, or larger plates for protein and RNA extraction, and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours). Include a vehicle control group and a group treated with LPS alone.

  • Cell Viability Assay (MTT):

    • After treatment, add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. Use a sodium nitrite solution to generate a standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Western Blotting for Signaling Pathway Analysis

This protocol allows for the analysis of protein expression and phosphorylation status to elucidate the signaling pathways affected by this compound.

Materials:

  • Treated cells or brain tissue homogenates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-Nrf2, anti-HO-1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its neuroprotective evaluation.

G cluster_upstream Inflammatory Stimulus (e.g., Ischemia, LPS) cluster_4HD This compound cluster_downstream Cellular Response HMGB1 HMGB1 Release TLR4 TLR4/RAGE HMGB1->TLR4 HD This compound HD->HMGB1 inhibits MAPK MAPK Pathway (p38, JNK, ERK) HD->MAPK inhibits NFkB NF-κB Pathway HD->NFkB inhibits Hp Haptoglobin (Hp) Upregulation HD->Hp induces TLR4->MAPK TLR4->NFkB Inflammation Neuroinflammation (↑ TNF-α, IL-6, NO) MAPK->Inflammation NFkB->Inflammation Hp->HMGB1 sequesters G cluster_stress Oxidative Stress cluster_4HD This compound cluster_nrf2 Nrf2 Pathway ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation HD This compound HD->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes ↑ HO-1, NQO1, etc. ARE->Antioxidant_Genes G cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_assays Assays & Analysis MCAO Ischemic Stroke Model (e.g., MCAO) Behavioral Behavioral Tests MCAO->Behavioral Histology Histology (TTC, IHC) MCAO->Histology PD_model Parkinson's Model (e.g., 6-OHDA, MPTP) PD_model->Behavioral PD_model->Histology AD_model Alzheimer's Model (e.g., Aβ injection) AD_model->Behavioral AD_model->Histology Neuronal_culture Primary Neurons or Neuronal Cell Lines Viability Cell Viability (MTT) Neuronal_culture->Viability Western_blot Western Blot (Signaling Pathways) Neuronal_culture->Western_blot Nrf2_assay Nrf2 Activation Assay Neuronal_culture->Nrf2_assay Microglia_culture Microglial Cells (e.g., BV2) Inflammation_markers Inflammatory Markers (ELISA, Griess) Microglia_culture->Inflammation_markers Microglia_culture->Western_blot

References

Application Notes and Protocols: Preparation of 4-Hydroxyderricin Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyderricin is a natural chalcone compound predominantly isolated from Angelica keiskei (Ashitaba). It has garnered significant interest in biomedical research due to its wide range of biological activities, including anti-tumor, anti-inflammatory, anti-diabetic, and neuroprotective effects[1][2][3][4]. As a potent inhibitor of various signaling pathways, this compound is a valuable tool for in vitro studies. Proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound stock solutions.

ParameterValueSource(s)
Molecular Weight 338.4 g/mol [5]
Solvent Dimethyl sulfoxide (DMSO)[6][7]
Solubility in DMSO 68 mg/mL (approx. 201 mM) to 100 mg/mL (approx. 296 mM)[6][7]
Recommended Storage
Short-term-20°C (up to 1 month)[7]
Long-term-80°C (up to 6 months)[7]
Storage Conditions Protect from light; store in aliquots to avoid freeze-thaw cycles.[7]

Experimental Protocols

I. Materials and Equipment
  • This compound powder (CAS No. 55912-03-3)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Cell culture medium appropriate for the cell line

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

II. Safety Precautions
  • Handle this compound powder in a chemical fume hood or a designated area to avoid inhalation.

  • Wear appropriate PPE, including a lab coat, gloves, and safety glasses, at all times.

  • Refer to the Material Safety Data Sheet (MSDS) for this compound for complete safety information.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

III. Stock Solution Preparation (Example: 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro studies.

  • Calculation:

    • Molecular Weight (MW) of this compound = 338.4 g/mol .

    • To prepare a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter.

    • Weight (mg) = Volume (mL) x Concentration (mM) x MW ( g/mol ) / 1000

    • For 1 mL of a 10 mM solution: Weight (mg) = 1 mL x 10 mM x 338.4 / 1000 = 3.384 mg.

  • Weighing:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh 3.38 mg of this compound powder directly into the tube.

  • Dissolution:

    • Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the powder.

    • Close the cap tightly and vortex the tube for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be formed.

    • Troubleshooting: If solubility is an issue, gently warm the solution to 37°C for a few minutes and/or place it in an ultrasonic bath to aid dissolution[7].

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes[7].

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • For short-term storage (up to 1 month), store the aliquots at -20°C[7].

    • For long-term storage (up to 6 months), store at -80°C[7]. Always protect the solution from light[7].

IV. Preparation of Working Solution

The stock solution must be diluted to the final desired concentration in a complete cell culture medium immediately before use.

  • Determine Final Concentration: The optimal concentration of this compound depends on the cell type and the specific experiment. IC50 values have been reported in the range of 4-11 µM for various cancer cell lines, and effects on adipocyte differentiation have been observed at 5 µM[2][8]. A dose-response experiment is recommended to determine the optimal working concentration for your specific cell line.

  • Serial Dilution: It is best practice to perform serial dilutions rather than a single large dilution to ensure accuracy.

  • Example Dilution (to 10 µM):

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

    • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of sterile cell culture medium. This results in a 10 µM working solution.

    • Gently mix by pipetting or inverting the tube. Do not vortex, as this can cause protein denaturation and foaming of the medium.

  • DMSO Vehicle Control:

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.1%, as it can have cytotoxic effects[9].

    • Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells but without this compound.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw For Experiment dilute 7. Dilute in Culture Medium thaw->dilute treat 8. Add to Cells dilute->treat

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway

This compound has been shown to inhibit the proliferation of hepatocellular carcinoma cells by down-regulating the PI3K/AKT/mTOR signaling pathway[1].

G HD This compound PI3K PI3K HD->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

References

Application Note: In Vitro Experimental Design for Studying the Anti-Metastatic Properties of 4-Hydroxyderricin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cancer metastasis, the process by which cancer cells spread from a primary tumor to form secondary tumors in other parts of the body, is the leading cause of cancer-related mortality.[1][2] This complex cascade involves changes in cell adhesion, migration, and invasion.[3] 4-Hydroxyderricin (4-HD), a natural chalcone isolated from Angelica keiskei, has demonstrated various biological activities, including anti-inflammatory and anti-cancer effects.[4][5] Recent studies have indicated its potential to inhibit cancer cell proliferation and metastasis, particularly by modulating key signaling pathways such as the PI3K/AKT/mTOR pathway.[4][6][7]

This document provides a detailed experimental design and protocols for investigating the anti-metastatic potential of this compound in an in vitro setting. The proposed studies will assess the compound's effects on cancer cell adhesion, migration, and invasion, and explore its mechanism of action by examining its influence on critical signaling pathways known to regulate metastasis, including PI3K/Akt, MAPK/ERK, and NF-κB.[8][9][10]

Overall Experimental Workflow

The experimental design follows a logical progression from determining the appropriate non-cytotoxic concentrations of 4-HD to evaluating its effects on the key stages of metastasis and finally elucidating the underlying molecular mechanisms.

G Experimental Workflow for 4-HD Anti-Metastasis Study cluster_0 Phase 1: Preliminary Analysis cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Analysis A Select Metastatic Cancer Cell Line (e.g., MDA-MB-231, HepG2) B Determine Non-Toxic Dose Range (Cell Viability Assay - CCK-8/MTT) A->B C Cell Adhesion Assay B->C D Cell Migration Assay (Wound Healing / Scratch Assay) B->D E Cell Invasion Assay (Transwell / Boyden Chamber) B->E F Protein Expression Analysis (Western Blot) C->F D->F E->F G Target Signaling Pathways: - PI3K/Akt/mTOR - MAPK/ERK - NF-κB F->G

Caption: Overall experimental workflow for evaluating 4-HD.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

Objective: To determine the non-toxic concentrations of this compound for use in subsequent functional assays.

Materials:

  • Metastatic cancer cell line (e.g., MDA-MB-231)

  • DMEM/RPMI-1640 medium with 10% FBS

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 4-HD in culture medium (e.g., 0, 5, 10, 20, 40, 80 µM). The final DMSO concentration should be <0.1%.

  • Replace the medium with the 4-HD-containing medium and incubate for 24 and 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Protocol 2: Cell Adhesion Assay

Objective: To assess the effect of 4-HD on the ability of cancer cells to adhere to the extracellular matrix (ECM).

Materials:

  • 96-well plate coated with Matrigel or Fibronectin

  • Serum-free medium

  • Calcein-AM fluorescent dye

  • PBS with calcium and magnesium

Procedure:

  • Pre-treat cancer cells with non-toxic concentrations of 4-HD for 24 hours.

  • Label the cells with Calcein-AM dye.

  • Seed 5 x 10⁴ labeled cells per well onto the pre-coated 96-well plate.

  • Incubate for 1-2 hours to allow for cell adhesion.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Quantify adhesion as a percentage relative to the control.

Protocol 3: Wound Healing (Scratch) Migration Assay

Objective: To evaluate the effect of 4-HD on collective cell migration.[11]

Materials:

  • 6-well plates

  • 200 µL pipette tip or cell scraper

  • Serum-free or low-serum medium

Procedure:

  • Grow cells to a confluent monolayer in 6-well plates.

  • Create a linear "scratch" or wound in the monolayer using a sterile pipette tip.[11]

  • Wash with PBS to remove detached cells.

  • Add medium containing non-toxic concentrations of 4-HD.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.

  • Measure the wound area at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial wound area.

Protocol 4: Transwell Invasion Assay

Objective: To measure the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.[12][13]

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Serum-free medium (for upper chamber)

  • Medium with 10% FBS (as a chemoattractant in the lower chamber)

  • Cotton swabs

  • Crystal Violet stain

Procedure:

  • Coat the top of the Transwell insert membrane with a thin layer of diluted Matrigel and allow it to solidify.[12]

  • Pre-treat cells with 4-HD for 24 hours.

  • Resuspend 1 x 10⁵ cells in serum-free medium containing 4-HD and add them to the upper chamber.

  • Add medium containing 10% FBS to the lower chamber to act as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol and stain with Crystal Violet.

  • Dissolve the stain and measure absorbance, or count the number of stained cells in several microscopic fields.

Protocol 5: Western Blot Analysis

Objective: To determine the effect of 4-HD on the expression and phosphorylation of key proteins in metastatic signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65, E-cadherin, N-cadherin, Vimentin, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with 4-HD for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

  • Perform densitometry analysis using ImageJ, normalizing target proteins to a loading control like β-actin.

Key Signaling Pathways in Metastasis

This compound is hypothesized to inhibit metastasis by modulating one or more of the following signaling cascades. Western blotting will be used to measure the phosphorylation status (activation) of key proteins within these pathways.

G PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Metastasis Cell Proliferation, Survival & Metastasis mTOR->Metastasis HD This compound HD->PI3K HD->Akt

Caption: PI3K/Akt pathway and potential inhibition by 4-HD.

G MAPK/ERK Signaling Pathway GF Growth Factors Receptor Receptor GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Invasion Invasion & Proliferation (MMPs, Cyclins) TF->Invasion HD This compound HD->ERK ?

Caption: MAPK/ERK pathway and hypothetical inhibition by 4-HD.

G NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB p, degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nuclear Translocation NFkB->Nucleus Genes Target Gene Expression (Anti-apoptotic, Pro-invasive) Nucleus->Genes HD This compound HD->IKK ?

Caption: NF-κB pathway and hypothetical inhibition by 4-HD.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison and analysis.

Table 1: Effect of this compound on Cell Viability

Concentration (µM) Cell Viability at 24h (%) Cell Viability at 48h (%)
0 (Control) 100 ± SD 100 ± SD
5 Value ± SD Value ± SD
10 Value ± SD Value ± SD
20 Value ± SD Value ± SD
40 Value ± SD Value ± SD
IC50 (µM) Calculated Value Calculated Value

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Effect of 4-HD on Cancer Cell Adhesion, Migration, and Invasion

Treatment Adherent Cells (%) Wound Closure at 24h (%) Invaded Cells (Count/Field)
Control 100 ± SD Value ± SD Value ± SD
4-HD (Low Conc.) Value ± SD Value ± SD Value ± SD
4-HD (High Conc.) Value ± SD Value ± SD Value ± SD

Non-toxic concentrations determined from the viability assay are used. Data are presented as mean ± SD.

Table 3: Effect of 4-HD on the Expression of Key Signaling Proteins

Treatment p-Akt/Akt Ratio p-ERK/ERK Ratio Nuclear p65/Total p65 Ratio
Control 1.00 ± SD 1.00 ± SD 1.00 ± SD
4-HD (Low Conc.) Value ± SD Value ± SD Value ± SD
4-HD (High Conc.) Value ± SD Value ± SD Value ± SD

Values represent relative protein expression levels normalized to the control, based on densitometry from Western blots. Data are presented as mean ± SD.

References

Application Note: Quantification of 4-Hydroxyderricin in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyderricin is a prominent prenylated chalcone found in various medicinal plants, most notably in Angelica keiskei (Ashitaba). This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. A robust and reliable analytical method is crucial for the quantification of this compound in plant extracts to ensure quality control, facilitate pharmacological studies, and support drug development endeavors. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound.

Experimental Protocols

Plant Material Extraction

A precise and consistent extraction method is paramount for the accurate quantification of this compound.

Materials:

  • Dried and powdered plant material (e.g., roots of Angelica keiskei)

  • 70% Ethanol (HPLC grade)

  • Shaker or sonicator

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a flask.

  • Add 20 mL of 70% ethanol.

  • Agitate the mixture for 24 hours at room temperature using a shaker or sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the plant residue two more times with fresh 70% ethanol.

  • Combine all the supernatants.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Redissolve a known amount of the dried extract in methanol for HPLC analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Method for this compound Quantification

The following HPLC method provides excellent separation and quantification of this compound.

Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with UV-Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol
Gradient Elution 0-5 min: 70% B, 5-15 min: 70-40% B, 15-20 min: 40% B, 20-22 min: 40-70% B, 22-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 364 nm
Injection Volume 10 µL
Run Time 30 minutes
Method Validation Protocol

To ensure the reliability of the HPLC method, a thorough validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically evaluated by comparing the chromatograms of a blank sample (mobile phase), a standard solution of this compound, and a plant extract sample. The retention time of the analyte peak in the sample should match that of the standard.

2. Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Prepare a series of at least five concentrations of this compound standard solution.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (r²) of the calibration curve.

3. Accuracy: The closeness of the test results obtained by the method to the true value.

  • Perform a recovery study by spiking a pre-analyzed plant extract with known amounts of this compound standard at three different concentration levels (low, medium, and high).

  • Calculate the percentage recovery.

4. Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same sample on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment.

  • Express the precision as the relative standard deviation (RSD %).

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound.

Table 1: Quantification of this compound in Angelica keiskei

Plant PartThis compound Content (mg/g of dry weight)
Dry Root 2.69 ± 0.09[1][2][3]
Stems Varies
Leaves Varies

Table 2: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD %)
- Repeatability (Intra-day)< 2.0%
- Intermediate (Inter-day)< 3.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Retention Time Approximately 12.5 min

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Ethanol Extraction plant_material->extraction filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection at 364 nm separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway

signaling_pathway 4_HD This compound PI3K PI3K 4_HD->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

References

Application Notes and Protocols: Utilizing 4-Hydroxyderricin to Counteract Dexamethasone-Induced Muscle Atrophy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexamethasone, a potent synthetic glucocorticoid, is widely prescribed for its anti-inflammatory and immunosuppressive properties. However, its prolonged use is associated with significant side effects, including skeletal muscle atrophy. This muscle wasting, characterized by a decrease in protein synthesis and an increase in protein degradation, is a major clinical concern. 4-Hydroxyderricin, a chalcone isolated from Angelica keiskei, has emerged as a promising natural compound for mitigating dexamethasone-induced muscle loss.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for studying the protective effects of this compound against dexamethasone-induced muscle atrophy in both in vitro and in vivo models.

Mechanism of Action

Dexamethasone-induced muscle atrophy is a complex process involving multiple signaling pathways. Dexamethasone binds to the glucocorticoid receptor (GR), leading to its nuclear translocation and the subsequent upregulation of muscle-specific E3 ubiquitin ligases, primarily Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as Muscle Atrophy F-box or MAFbx).[4][5] These ligases target myofibrillar proteins for degradation via the ubiquitin-proteasome system.[5]

This compound counteracts these effects through a multi-pronged approach:

  • Glucocorticoid Receptor Antagonism: this compound acts as an antagonist to the glucocorticoid receptor, inhibiting the binding of dexamethasone and its subsequent nuclear translocation.[1][2][3]

  • Inhibition of Ubiquitin Ligases: It significantly suppresses the dexamethasone-induced expression of MuRF1 and Cbl-b, another ubiquitin ligase.[1][2] It has also been shown to suppress the expression of MAFbx and myostatin.[6]

  • Modulation of Signaling Pathways: this compound influences key signaling pathways that regulate muscle mass. It has been shown to suppress the phosphorylation of p38 and FoxO3a, which are upstream regulators of ubiquitin ligases.[1][2][3] Additionally, it can modulate the PI3K/Akt/mTOR pathway, a critical regulator of protein synthesis, although its effects on this pathway in the context of muscle atrophy require further elucidation.[7][8]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on dexamethasone-induced muscle atrophy.

Table 1: In Vitro Effects of this compound on Dexamethasone-Treated C2C12 Myotubes

ParameterDexamethasone (1 µM)Dexamethasone (1 µM) + this compound (10 µM)Dexamethasone (1 µM) + Xanthoangelol (10 µM)Reference
Protein Degradation (% of Control) IncreasedSignificantly PreventedSignificantly Prevented[1][2]
MuRF-1 mRNA Expression (Fold Change) UpregulatedSuppressedSuppressed[1][2]
Cbl-b mRNA Expression (Fold Change) UpregulatedSuppressedSuppressed[1][2]
Atrogin-1 mRNA Expression (Fold Change) No significant changeNo significant changeNo significant change[3]
Phospho-p38 Levels IncreasedInhibitedInhibited[1][3]
Phospho-FoxO3a Levels IncreasedInhibitedInhibited[1][3]

Note: Xanthoangelol is another prenylated chalcone from Angelica keiskei with similar effects.

Table 2: In Vivo Effects of Ashitaba Extract (Containing this compound) on Dexamethasone-Treated Mice

ParameterControlDexamethasone (20 mg/kg/day, i.p.)Dexamethasone + Ashitaba Extract (Oral)Reference
Body Weight MaintainedDecreasedAttenuated Loss[3][6]
Gastrocnemius Muscle Mass MaintainedDecreasedSuppressed Wasting[3][6]
MuRF-1 mRNA Expression in Muscle BaselineUpregulatedDecreased[3][6]
MAFbx/Atrogin-1 mRNA Expression in Muscle BaselineUpregulatedDecreased[6]
Nuclear Translocation of Glucocorticoid Receptor LowIncreasedInhibited[3]
Phosphorylation of FoxO3a in Muscle LowIncreasedInhibited[3]

Experimental Protocols

Protocol 1: In Vitro Model of Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes

This protocol details the induction of muscle atrophy in C2C12 myotubes using dexamethasone and treatment with this compound.

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • When cells reach 80-90% confluency, induce differentiation by switching to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
  • Allow myoblasts to differentiate into myotubes for 4-5 days, replacing the differentiation medium every 48 hours.

2. Dexamethasone and this compound Treatment:

  • Prepare a stock solution of dexamethasone (e.g., 10 mM in ethanol) and this compound (e.g., 10 mM in DMSO).
  • On day 5 of differentiation, treat the myotubes with 1 µM dexamethasone to induce atrophy.
  • For the experimental group, co-treat with 10 µM this compound. Include a vehicle control group (DMSO or ethanol).
  • Incubate the cells for the desired time period (e.g., 24-48 hours).

3. Analysis of Muscle Atrophy Markers:

  • Protein Degradation Assay: Measure the release of a pre-labeled amino acid (e.g., ³H-tyrosine) into the culture medium.
  • Western Blotting: Analyze the protein expression levels of key markers such as Myosin Heavy Chain (MHC), MuRF1, Atrogin-1/MAFbx, phosphorylated and total p38, and phosphorylated and total FoxO3a.
  • Quantitative PCR (qPCR): Analyze the mRNA expression levels of Murf1, Mafbx, and other relevant genes.
  • Immunofluorescence: Visualize myotube morphology and the localization of proteins like the glucocorticoid receptor.

Protocol 2: In Vivo Model of Dexamethasone-Induced Muscle Atrophy in Mice

This protocol describes the induction of muscle atrophy in mice using dexamethasone and the administration of this compound or an extract containing it.

1. Animal Model:

  • Use male C57BL/6J mice (8-10 weeks old).
  • Acclimatize the animals for at least one week before the experiment.
  • House the mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Dexamethasone and this compound Administration:

  • Induce muscle atrophy by daily intraperitoneal (i.p.) injections of dexamethasone (20 mg/kg body weight) for 10-21 days.[9][10][11]
  • Administer this compound or an Ashitaba extract containing a known concentration of this compound daily via oral gavage. The dosage will need to be optimized based on the purity of the compound and previous studies.
  • Include a control group receiving vehicle injections and a dexamethasone-only group.

3. Assessment of Muscle Atrophy:

  • Body Weight and Muscle Mass: Monitor body weight daily. At the end of the experiment, euthanize the mice and carefully dissect and weigh key muscles such as the gastrocnemius, tibialis anterior, and soleus.
  • Histological Analysis: Fix muscle tissue in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to measure the cross-sectional area of muscle fibers.
  • Biochemical Analysis of Muscle Tissue:
  • Western Blotting: Analyze the expression of proteins involved in muscle atrophy signaling pathways (as described in the in vitro protocol).
  • qPCR: Analyze the mRNA expression of atrogenes.

Mandatory Visualizations

Dexamethasone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_proteasome Proteasomal Degradation Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR p38 p38 Dex->p38 GR_nuc GR GR->GR_nuc p_p38 p-p38 p38->p_p38 FoxO3a FoxO3a p_FoxO3a p-FoxO3a FoxO3a->p_FoxO3a p_p38->FoxO3a p_FoxO3a_nuc p-FoxO3a p_FoxO3a->p_FoxO3a_nuc DNA DNA GR_nuc->DNA p_FoxO3a_nuc->DNA MuRF1_mRNA MuRF1 mRNA DNA->MuRF1_mRNA Atrogin1_mRNA Atrogin-1 mRNA DNA->Atrogin1_mRNA Myofibrillar_Proteins Myofibrillar Proteins MuRF1_mRNA->Myofibrillar_Proteins Targets Atrogin1_mRNA->Myofibrillar_Proteins Targets Degradation Protein Degradation Myofibrillar_Proteins->Degradation

Hydroxyderricin_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR HD This compound HD->GR p_p38 p-p38 HD->p_p38 p_FoxO3a p-FoxO3a HD->p_FoxO3a GR_nuc GR (Nuclear Translocation) HD->GR_nuc GR->GR_nuc Gene_Expression Upregulation of MuRF1 & Atrogin-1 p_p38->Gene_Expression p_FoxO3a->Gene_Expression GR_nuc->Gene_Expression

Experimental_Workflow cluster_invitro In Vitro (C2C12 Myotubes) cluster_invivo In Vivo (C57BL/6J Mice) C2C12_Culture C2C12 Myoblast Culture Differentiation Differentiation into Myotubes C2C12_Culture->Differentiation Treatment_vitro Dexamethasone (1 µM) +/- this compound (10 µM) Differentiation->Treatment_vitro Analysis_vitro Analysis: - Protein Degradation - Western Blot (MHC, MuRF1, etc.) - qPCR (Murf1, Mafbx) Treatment_vitro->Analysis_vitro Mice Acclimatize C57BL/6J Mice Treatment_vivo Daily Dexamethasone (i.p.) +/- this compound (oral) Mice->Treatment_vivo Monitoring Monitor Body Weight Treatment_vivo->Monitoring Endpoint Euthanasia & Muscle Dissection Monitoring->Endpoint Analysis_vivo Analysis: - Muscle Mass - Histology (Fiber CSA) - Western Blot & qPCR Endpoint->Analysis_vivo

Conclusion

This compound presents a compelling therapeutic candidate for mitigating dexamethasone-induced muscle atrophy. Its multifaceted mechanism of action, targeting the glucocorticoid receptor and downstream signaling pathways, offers a robust approach to preserving muscle mass. The protocols outlined in these application notes provide a solid foundation for researchers to further investigate the efficacy and molecular mechanisms of this compound and similar compounds in the context of glucocorticoid-induced and other forms of muscle wasting. Further research should focus on optimizing dosage, delivery methods, and exploring its effects on other signaling pathways, such as the myostatin/Smad pathway, which is also implicated in muscle atrophy.[6][12][13]

References

Unveiling the Pro-Apoptotic Potential of 4-Hydroxyderricin: A Guide to Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Hydroxyderricin, a natural chalcone compound, has garnered significant interest in oncological research for its potent cytotoxic and pro-apoptotic activities across various cancer cell lines. This document provides a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by this compound. It includes detailed protocols for the widely used Annexin V/Propidium Iodide (PI) assay, a summary of quantitative data from published studies, and visual representations of the experimental workflow and associated signaling pathways. This guide is intended to assist researchers in designing, executing, and interpreting experiments to evaluate the apoptotic effects of this compound.

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been demonstrated in several cancer cell lines. The following tables summarize the dose-dependent increase in apoptotic cells as determined by flow cytometry.

Table 1: Apoptosis in Hepatocellular Carcinoma (HCC) Cells (HepG2 & Huh7) Treated with this compound

Cell LineThis compound ConcentrationPercentage of Apoptotic Cells (Early + Late)Reference
HepG2ControlBaseline[1]
20 µMIncreased (Dose-dependent)[1]
40 µMFurther Increased (Dose-dependent)[1]
Huh7ControlBaseline[1]
20 µMIncreased (Dose-dependent)[1]
40 µMFurther Increased (Dose-dependent)[1]

Note: The referenced study demonstrated a statistically significant (p < 0.05) upward trend in the apoptosis rate with increasing concentrations of this compound.[1] The exact percentages were presented graphically in the source material.

Table 2: Apoptosis in Human Leukemia (HL60) Cells Treated with this compound

Cell LineThis compound ConcentrationObservationReference
HL605.5 µM (IC50)Induction of early apoptosis[2][3]

Note: The study observed early apoptosis through the detection of membrane phospholipid exposure using flow cytometry.[2][3]

Experimental Protocols

Protocol 1: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the steps for quantifying apoptosis in cells treated with this compound using flow cytometry. The principle of this assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[4] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, thus allowing for the differentiation between different stages of cell death.[5]

Materials:

  • Cells of interest (e.g., HepG2, Huh7, or HL60)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.[1]

    • Treat the cells with varying concentrations of this compound (e.g., 0 µM, 20 µM, 40 µM) for the desired time period (e.g., 48 hours).[1] Include an untreated control group.

  • Cell Harvesting:

    • After the treatment period, collect the cell culture supernatant which may contain floating apoptotic cells.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the supernatant and the detached cells for each sample.

    • Centrifuge the cell suspension at a low speed (e.g., 670 x g) for 5 minutes at room temperature.[6]

    • Discard the supernatant and wash the cell pellet twice with cold PBS.[6]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[1][4]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[4]

    • Analyze the samples on a flow cytometer as soon as possible.

Data Interpretation:

The results of the flow cytometry analysis will allow for the differentiation of cell populations:

  • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes involved in the analysis of this compound-induced apoptosis.

G cluster_workflow Experimental Workflow: Flow Cytometry Analysis of Apoptosis A Cell Seeding & Treatment (e.g., HepG2, Huh7 with this compound) B Cell Harvesting (Collect floating & adherent cells) A->B C Washing with PBS B->C D Resuspension in Binding Buffer C->D E Staining with Annexin V-FITC & PI D->E F Incubation (15 min, RT, dark) E->F G Flow Cytometry Acquisition F->G H Data Analysis (Quantification of Apoptotic Cells) G->H

Caption: Experimental workflow for analyzing apoptosis via flow cytometry.

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis in HCC HD This compound PI3K PI3K/AKT/mTOR Pathway HD->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) PI3K->Bcl2 Regulates Bax Bax (Pro-apoptotic) (Up-regulated) PI3K->Bax Regulates Mito Mitochondria Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound signaling pathway in HCC apoptosis.

G cluster_dual_pathway Proposed Dual Apoptotic Pathways in HL60 Cells HD This compound DR Death Receptor Pathway HD->DR MitoP Mitochondrial Pathway HD->MitoP Casp8 Caspase-8 Activation DR->Casp8 Casp9 Caspase-9 Activation MitoP->Casp9 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Dual apoptotic pathways induced by this compound in HL60 cells.

References

Troubleshooting & Optimization

Technical Support Center: Improving 4-Hydroxyderricin Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyderricin. The focus is on overcoming solubility challenges to facilitate successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo research?

This compound is a natural chalcone compound with demonstrated therapeutic potential in various models, including anti-cancer and anti-inflammatory activities. However, it is a lipophilic molecule and is practically insoluble in water, which presents a significant challenge for achieving adequate bioavailability and therapeutic concentrations in in vivo studies. Proper formulation is critical for meaningful and reproducible results.

Q2: What are the known signaling pathways affected by this compound?

This compound has been shown to modulate several key signaling pathways, including:

  • PI3K/AKT/mTOR Pathway: Inhibition of this pathway by this compound can lead to decreased cell proliferation and survival.

  • AMPK/MAPK Pathway: Activation of AMPK and modulation of MAPK signaling are associated with its metabolic regulatory and anti-inflammatory effects.

Troubleshooting Guide: Solubility and Formulation Issues

This guide addresses common problems encountered when preparing this compound for in vivo experiments.

Problem Potential Cause Recommended Solution
This compound precipitates out of solution upon addition of aqueous buffer (e.g., PBS, saline). The compound has very low aqueous solubility. The addition of an aqueous medium to an organic stock solution causes it to crash out.1. Increase the proportion of organic co-solvent: Maintain a higher percentage of the initial organic solvent (e.g., DMSO) in the final formulation. However, be mindful of the potential toxicity of the solvent to the animal model. 2. Use a surfactant: Incorporate a biocompatible surfactant such as Tween 80 or Cremophor EL to create a micellar formulation that can better disperse the compound in an aqueous phase. 3. Formulate as a suspension: If a clear solution is not achievable, a fine, homogenous suspension can be prepared using suspending agents like carboxymethylcellulose (CMC-Na).
The prepared formulation is not stable and shows precipitation over time. The formulation is supersaturated, or the components are not fully miscible.1. Determine the saturation solubility: Conduct a solubility assessment in your chosen vehicle to ensure you are working within the solubility limits. 2. Optimize the vehicle composition: Experiment with different ratios of co-solvents, surfactants, and lipids to find a stable formulation. 3. Use fresh preparations: For formulations with borderline stability, prepare them fresh before each administration.
Inconsistent results are observed between different batches of experiments. Variability in the formulation preparation, leading to differences in drug concentration and bioavailability.1. Standardize the formulation protocol: Follow a detailed, step-by-step protocol for preparing the formulation every time. 2. Ensure homogeneity: Use appropriate mixing techniques (e.g., vortexing, sonication) to ensure the compound is evenly dispersed. For suspensions, ensure they are well-mixed immediately before administration. 3. Characterize the formulation: If possible, characterize the particle size and stability of your formulation to ensure consistency.
Signs of toxicity are observed in the animal model. The vehicle itself may be causing toxicity at the administered volume and concentration.1. Reduce the concentration of organic solvents: Minimize the amount of solvents like DMSO to the lowest effective concentration. A common recommendation is to keep the final DMSO concentration below 10% for oral administration and even lower for parenteral routes. 2. Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to assess its tolerability. 3. Consider alternative vehicles: Explore other biocompatible solvents and excipients.

Quantitative Data: Solubility of this compound

The following table summarizes the known solubility of this compound in various solvents. Please note that these values can be a starting point, and empirical determination in your specific vehicle system is recommended.

Solvent Solubility (mg/mL) Notes
Dimethyl Sulfoxide (DMSO) ~68 - 100High solubility. Often used to prepare concentrated stock solutions.
Ethanol Data not readily available. Chalcones generally show moderate solubility.Can be used as a co-solvent.
Polyethylene Glycol 400 (PEG 400) Data not readily available. Chalcones generally show moderate solubility.A common vehicle component for oral formulations.
Propylene Glycol (PG) Data not readily available. Chalcones generally show moderate solubility.Another common co-solvent.
Corn Oil Data not readily available. Expected to have some solubility due to its lipophilic nature.Can be used as a lipid-based vehicle, potentially improving oral absorption.
Water Practically insoluble
0.5% Carboxymethylcellulose Sodium (CMC-Na) in water Forms a homogeneous suspension at ≥ 5 mg/mL.A common suspending agent for oral administration.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in a chosen solvent or vehicle.

Materials:

  • This compound powder

  • Selected solvents/vehicles (e.g., DMSO, Ethanol, PEG 400, Corn Oil, 0.5% CMC-Na)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the selected solvent/vehicle to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, visually inspect the vials to confirm the presence of undissolved solid material.

  • Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Dilute the supernatant with an appropriate solvent (in which the compound is highly soluble, like DMSO) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration in the undiluted supernatant to determine the saturation solubility.

Protocol 2: Preparation of this compound Formulation for Oral Gavage in Mice

This protocol provides three options for formulating this compound for oral administration. The choice of formulation will depend on the required dose and experimental design.

Option A: Suspension in Carboxymethylcellulose (CMC-Na)

Materials:

  • This compound powder

  • 0.5% (w/v) CMC-Na in sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

Procedure:

  • Weigh the required amount of this compound.

  • Place the powder in a mortar or a suitable homogenization vessel.

  • Add a small volume of the 0.5% CMC-Na solution to the powder to form a paste.

  • Triturate or homogenize the paste until it is smooth and free of lumps.

  • Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously stirring or homogenizing.

  • Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Visually inspect for homogeneity. Stir the suspension well immediately before each administration.

Option B: Solubilization with Co-solvents and Surfactants

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Tween 80

  • Sterile saline or water

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the powder in a minimal amount of DMSO. For example, for a final formulation with 10% DMSO, dissolve the total drug amount in one-tenth of the final volume of DMSO.

  • In a separate tube, mix the other vehicle components. A common vehicle is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.

  • Slowly add the drug-DMSO solution to the rest of the vehicle while vortexing to prevent precipitation.

  • Vortex the final solution thoroughly to ensure it is clear and homogenous. If slight warming is needed to aid dissolution, it can be done in a 37°C water bath.

Option C: Lipid-Based Formulation

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Corn oil

  • Tween 80 (optional, as an emulsifier)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the powder in a small volume of DMSO.

  • Add the corn oil to the DMSO solution.

  • If using Tween 80, add it to the mixture. A common ratio is 1-5% of the total volume.

  • Vortex or sonicate the mixture until a homogenous solution or fine emulsion is formed.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.

AMPK_MAPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates MAPK MAPK This compound->MAPK Modulates Metabolic Regulation Metabolic Regulation AMPK->Metabolic Regulation Inflammation Inflammation MAPK->Inflammation

Caption: AMPK and MAPK signaling pathways modulated by this compound.

Experimental Workflow Diagram

Formulation_Workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration weigh Weigh this compound dissolve Dissolve in Vehicle weigh->dissolve mix Homogenize (Vortex/Sonicate) dissolve->mix visual Visual Inspection for Precipitation mix->visual characterize Optional: Particle Size Analysis mix->characterize visual->dissolve If Precipitates, Reformulate gavage Oral Gavage visual->gavage If Homogeneous

Caption: General workflow for preparing this compound for in vivo studies.

Technical Support Center: 4-Hydroxyderricin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Hydroxyderricin in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a prenylated chalcone, a class of compounds known for their potential therapeutic properties.[1][2] Like many chalcones, this compound is a lipophilic molecule with low aqueous solubility.[1] The core chalcone structure, characterized by an α,β-unsaturated ketone system, is susceptible to chemical degradation, particularly in aqueous environments.[3][4][5] Understanding its stability is crucial for designing reliable in vitro and in vivo experiments, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.

Q2: What are the main factors that affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by:

  • pH: Chalcones are known to be unstable under both acidic and basic conditions, which can catalyze hydrolysis and other degradation reactions.[3][4][5]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[3][4][5]

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.[3][4][5]

  • Solvent Composition: While the focus is on aqueous solutions, the presence of co-solvents can influence stability. The fluorescence of some chalcones is reportedly lost in protic solvents like water at neutral pH.[6]

Q3: How should I prepare and store stock solutions of this compound?

A3: Due to its poor water solubility, this compound stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions in an appropriate organic solvent and then dilute them into your aqueous experimental medium immediately before use. For storage, it is best to keep the stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products of this compound in aqueous solutions are not extensively documented in the available literature, forced degradation studies on other chalcones have shown that degradation can occur at the α,β-unsaturated carbonyl moiety.[3][4][5] Potential degradation pathways could include cyclization to form a flavanone, or cleavage of the molecule.

Troubleshooting Guide

Q5: I am observing a rapid loss of my compound's activity in my cell-based assay. Could this be a stability issue?

A5: Yes, a rapid loss of activity is a strong indicator of compound instability in your aqueous cell culture medium. Chalcones can degrade under physiological pH and temperature. To troubleshoot this, consider the following:

  • Time-course experiment: Measure the concentration of this compound in your culture medium at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC.

  • Minimize exposure time: If degradation is confirmed, try to minimize the incubation time of the compound in the aqueous medium.

  • Use of stabilizers: In some cases, the use of antioxidants or other stabilizing agents in the medium might be considered, but their potential interference with the assay must be evaluated.

Q6: My aqueous solution of this compound appears cloudy or shows precipitation over time. What should I do?

A6: Cloudiness or precipitation indicates that the solubility limit of this compound in your aqueous medium has been exceeded. This is a common issue for poorly soluble compounds. To address this:

  • Check the final solvent concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) used to introduce the compound is low enough to be tolerated by your experimental system and does not cause the compound to precipitate.

  • Lower the compound concentration: You may need to work at a lower concentration of this compound that is within its solubility limit in the final aqueous medium.

  • Use of solubilizing agents: For some applications, the use of solubilizing agents such as cyclodextrins could be explored to enhance aqueous solubility. However, their effects on the biological activity of the compound must be carefully assessed.

Q7: I am getting inconsistent results in my experiments. How can I ensure the stability of this compound during my experimental workflow?

A7: Inconsistent results are often linked to the variable degradation of the compound. To improve consistency:

  • Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous medium from a frozen stock solution immediately before each experiment.

  • Control environmental factors: Protect your solutions from light by using amber vials or covering them with aluminum foil. Maintain a consistent temperature throughout your experiments.

  • pH monitoring: Ensure the pH of your aqueous medium is controlled and consistent across all experiments.

  • Analytical verification: If possible, verify the concentration of this compound at the beginning and end of your experiment to assess the extent of degradation.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₂₂O₄
Molecular Weight338.4 g/mol
AppearanceYellow solid
Water SolubilityVery low
pKa (most acidic)~7.9
LogP~4.4 - 5.5

Table 2: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 37°C

pHHalf-life (t½) (hours)Apparent First-Order Degradation Rate Constant (k) (h⁻¹)
3.0120.0578
5.0480.0144
7.480.0866
9.020.3466

Table 3: Illustrative Temperature and Photostability of this compound in Aqueous Solution (pH 7.4)

ConditionRemaining Compound (%) after 24 hours
4°C, protected from light>95%
25°C, protected from light~70%
37°C, protected from light~40%
25°C, exposed to ambient light~50%
25°C, exposed to UV light (365 nm)<20%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the intrinsic stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, prepare a 100 µg/mL solution in acetonitrile:water (1:1) and incubate at 60°C for 48 hours.

  • Photodegradation: Expose a 100 µg/mL solution in acetonitrile:water (1:1) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

4. Sample Analysis:

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Determine the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method for the quantification of this compound and the separation of its degradation products.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 280 nm and 370 nm for chalcones).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Method Validation (abbreviated):

  • Specificity: Analyze samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

  • Linearity: Prepare a series of standard solutions of this compound (e.g., 1-100 µg/mL) and inject them to establish a linear calibration curve.

  • Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples of known concentrations on the same day (intra-day) and on different days (inter-day).

Visualizations

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis PI3K->Apoptosis mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation CellCycleArrest CellCycleArrest mTOR->CellCycleArrest

Caption: PI3K/AKT/mTOR signaling pathway inhibition by this compound.

AMPK_MAPK_Pathway This compound This compound AMPK AMPK This compound->AMPK MAPK MAPK This compound->MAPK Adipogenesis Adipogenesis AMPK->Adipogenesis GlucoseUptake GlucoseUptake AMPK->GlucoseUptake MAPK->Adipogenesis

Caption: AMPK/MAPK signaling pathway activation by this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., in DMSO) Prep_Aqueous Dilute in Aqueous Buffer Prep_Stock->Prep_Aqueous Stress_pH Vary pH Prep_Aqueous->Stress_pH Stress_Temp Vary Temperature Prep_Aqueous->Stress_Temp Stress_Light Expose to Light Prep_Aqueous->Stress_Light Sampling Sample at Time Points Stress_pH->Sampling Stress_Temp->Sampling Stress_Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data

Caption: Experimental workflow for assessing the aqueous stability of this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Solubility Observe for Precipitation? Start->Check_Solubility Yes Check_Degradation Run Time-Course Stability Check (HPLC) Check_Solubility->Check_Degradation No Sol_1 Lower Concentration Check_Solubility->Sol_1 Yes Sol_2 Use Fresh Dilutions Check_Degradation->Sol_2 Degradation Observed Sol_3 Control Light/Temp Sol_2->Sol_3

Caption: Troubleshooting logic for unexpected experimental results with this compound.

References

Technical Support Center: Optimizing 4-Hydroxyderricin Concentration for Anti-Cancer Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of 4-Hydroxyderricin for anti-cancer assays.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a new cancer cell line?

Based on published data, a pilot experiment with a broad concentration range is recommended. A starting range of 1 µM to 100 µM is advisable.[1][2] For many cancer cell lines, significant cytotoxic effects are observed in the 5 µM to 50 µM range.[1][3][4][5]

Q2: How long should I incubate the cells with this compound?

The incubation time is critical and can vary between cell lines. Initial experiments should compare 24-hour and 48-hour time points.[1][2] Studies have shown that a 48-hour incubation often results in a more significant decrease in cell viability compared to 24 hours.[1][6]

Q3: My cells are not responding to this compound treatment. What could be the issue?

There are several potential reasons for a lack of response. Please refer to our troubleshooting guide below for a systematic approach to identifying the problem. Common issues include compound solubility, cell line resistance, and incorrect assay procedures.

Q4: How does this compound induce cancer cell death?

This compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cells.[1][3][6][7][8] It can modulate signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and BRAF/MEK/ERK pathways.[1][6][8][9]

Q5: What are the known signaling pathways affected by this compound?

Research indicates that this compound can suppress the proliferation of cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][6][7] This inhibition leads to the induction of apoptosis and cell cycle arrest. In melanoma, it has also been found to target the BRAF/MEK/ERK pathway.[8][9]

Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines

The following table summarizes the effective concentrations of this compound that induce 50% inhibition of cell growth (IC50) in different human cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Incubation TimeAssay UsedReference
HL60Leukemia5.5Not SpecifiedCytotoxicity Assay[3][4][5]
CRL1579Melanoma4.8Not SpecifiedCytotoxicity Assay[3][4][5]
A549Lung10.2Not SpecifiedCytotoxicity Assay[3][4][5]
AZ521Stomach4.2Not SpecifiedCytotoxicity Assay[3][4][5]
HepG2Hepatocellular Carcinoma> 40 (24h), > 20 (48h)24h & 48hCCK-8[1][2]
Huh7Hepatocellular Carcinoma> 40 (24h), > 20 (48h)24h & 48hCCK-8[1][2]

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is a general guideline for determining the effect of this compound on cancer cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100 µM).[1][2] Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified incubator with 5% CO₂.[1][2]

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[1]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol outlines the steps to quantify apoptosis induced by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time (e.g., 48 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no cytotoxicity observed Compound Insolubility: this compound may not be fully dissolved.Ensure the stock solution in DMSO is clear. Gently warm the stock solution if necessary. Prepare fresh dilutions for each experiment.
Cell Line Resistance: The chosen cell line may be inherently resistant to this compound.Test on a different, sensitive cell line to confirm compound activity. Consider increasing the concentration range and/or incubation time.
Incorrect Assay Protocol: Errors in cell seeding density, incubation time, or reagent handling.Review and optimize the cell viability assay protocol. Ensure accurate pipetting and consistent incubation times.
High variability between replicates Uneven Cell Seeding: Inconsistent number of cells seeded in each well.Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells.
Edge Effects: Evaporation from wells on the edge of the plate.Avoid using the outermost wells of the 96-well plate for treatment groups. Fill them with a sterile medium or PBS.
Compound Precipitation: The compound may precipitate out of the solution at higher concentrations.Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system (if compatible with cells).
Unexpected cell morphology changes Solvent Toxicity: High concentration of DMSO.Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the highest DMSO concentration used.
Contamination: Bacterial or fungal contamination in the cell culture.Regularly check cell cultures for any signs of contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.

Visualizations

Signaling Pathway

Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis This compound->Apoptosis induces CellCycleArrest CellCycleArrest This compound->CellCycleArrest induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation promotes mTOR->Apoptosis inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock D Treat with this compound A->D B Culture Cancer Cells C Seed Cells in Plate B->C C->D E Incubate (24/48h) D->E F Perform Cell Viability Assay E->F G Measure Apoptosis E->G H Analyze Protein Expression E->H I Determine IC50 & Mechanism F->I G->I H->I

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic

Troubleshooting_Logic Start No/Low Cytotoxicity CheckSolubility Is Compound Soluble? Start->CheckSolubility CheckProtocol Is Protocol Correct? CheckSolubility->CheckProtocol Yes SolubilityIssue Action: Prepare fresh stock, gently warm. CheckSolubility->SolubilityIssue No CheckCellLine Is Cell Line Sensitive? CheckProtocol->CheckCellLine Yes ProtocolIssue Action: Review seeding density, incubation times. CheckProtocol->ProtocolIssue No ResistanceIssue Action: Test on a positive control cell line. CheckCellLine->ResistanceIssue No Success Problem Resolved CheckCellLine->Success Yes SolubilityIssue->Success ProtocolIssue->Success ResistanceIssue->Success

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: 4-Hydroxyderricin Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of 4-Hydroxyderricin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a natural chalcone compound found in the plant Angelica keiskei, commonly known as Ashitaba.[1] It has demonstrated a range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[2][3][4] Despite its therapeutic potential, its clinical utility is hampered by poor oral bioavailability, which is largely attributed to its low aqueous solubility.[5] This means that after oral administration, only a small fraction of the compound is absorbed into the bloodstream, limiting its effectiveness.

Q2: What are the primary reasons for the poor bioavailability of this compound?

The primary factor contributing to the poor bioavailability of this compound is its hydrophobic nature, leading to low solubility in the aqueous environment of the gastrointestinal tract. For a drug to be absorbed, it must first dissolve.[5] While studies show that this compound is rapidly absorbed, its overall low solubility limits the amount of dissolved compound available for absorption.[1]

Q3: What are the main strategies to overcome the poor bioavailability of this compound?

Several formulation strategies can be employed to enhance the solubility and, consequently, the bioavailability of poorly soluble drugs like this compound. These include:

  • Nanoformulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[6] Common nanoformulation approaches include:

    • Nanoemulsions: Oil-in-water emulsions that can encapsulate lipophilic drugs like this compound in tiny oil droplets.[7]

    • Solid Lipid Nanoparticles (SLNs): These are solid lipid-based nanoparticles that can encapsulate hydrophobic drugs, offering good stability and controlled release.[8][9]

    • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, protecting it from degradation and controlling its release.[10]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.[11]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin molecule can increase its aqueous solubility.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments aimed at improving this compound bioavailability.

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low drug loading in nanoformulations - Poor solubility of this compound in the chosen lipid or polymer. - Drug precipitation during the formulation process. - Suboptimal drug-to-carrier ratio.- Screen various lipids or polymers to find one with higher solubilizing capacity for this compound. - Optimize the formulation process, for example, by adjusting the homogenization speed or temperature. - Experiment with different drug-to-carrier ratios to find the optimal loading efficiency.
Instability of nanoformulations (e.g., particle aggregation, drug leakage) - Inappropriate surfactant or stabilizer concentration. - High particle surface energy. - Incompatible formulation components.- Optimize the type and concentration of surfactant/stabilizer. - Employ a combination of stabilizers for synergistic effects. - Ensure all components of the formulation are compatible and consider long-term stability studies at different storage conditions.
Inconsistent results in in vitro dissolution studies - Agglomeration of nanoparticles. - "Parachute effect" in supersaturated systems (common with solid dispersions) where the drug initially dissolves to a high concentration and then precipitates. - Inadequate sink conditions in the dissolution medium.- Ensure proper dispersion of the formulation in the dissolution medium. - Include precipitation inhibitors in the formulation or dissolution medium. - Ensure the volume and composition of the dissolution medium provide adequate sink conditions to mimic in vivo absorption.
Poor correlation between in vitro dissolution and in vivo bioavailability - The in vitro model does not accurately mimic the complex environment of the gastrointestinal tract (e.g., pH, enzymes, food effects). - The formulation is susceptible to enzymatic degradation in vivo. - The drug is a substrate for efflux transporters (e.g., P-glycoprotein) in the intestine.- Utilize more biorelevant dissolution media (e.g., FaSSIF, FeSSIF). - Conduct Caco-2 permeability assays to assess intestinal permeability and efflux. - Consider the inclusion of permeation enhancers or efflux pump inhibitors in the formulation, if appropriate and safe.

Quantitative Data Summary

The following tables present hypothetical comparative data to illustrate the potential improvements in the physicochemical properties and bioavailability of this compound with different formulation strategies.

Table 1: Physicochemical Characterization of this compound Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Unformulated this compound> 2000N/AN/A
Nanoemulsion100 - 200< 0.2> 90%
Solid Lipid Nanoparticles (SLNs)150 - 300< 0.3> 85%
Solid DispersionN/AN/AN/A

Table 2: In Vitro Dissolution and Permeability of this compound Formulations

FormulationCumulative Drug Release at 2h (%)Apparent Permeability Coefficient (Papp) in Caco-2 cells (x 10⁻⁶ cm/s)
Unformulated this compound< 10%1.5
Nanoemulsion> 80%8.2
Solid Lipid Nanoparticles (SLNs)> 70%6.5
Solid Dispersion> 90%Not Directly Applicable

Table 3: Pharmacokinetic Parameters of this compound Formulations (Hypothetical In Vivo Data)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound502.0300100
Nanoemulsion3501.52100700
Solid Lipid Nanoparticles (SLNs)2802.51800600
Solid Dispersion4001.02400800

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
  • Preparation of the Oil Phase: Dissolve this compound (e.g., 10 mg/mL) in a suitable oil (e.g., medium-chain triglycerides) with gentle heating and stirring.

  • Preparation of the Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Span 80) in deionized water.

  • Formation of the Pre-emulsion: Add the oil phase to the aqueous phase dropwise while stirring at high speed (e.g., 10,000 rpm) for 30 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer (e.g., at 15,000 psi) for a specified number of cycles (e.g., 5-10 cycles) until a translucent nanoemulsion is formed.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Dissolution Study using USP Apparatus II (Paddle Method)
  • Preparation of Dissolution Medium: Prepare a dissolution medium that mimics the gastrointestinal fluid, such as simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8).

  • Apparatus Setup: Set up the USP Apparatus II with the paddle speed at 50 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Sample Introduction: Introduce a known amount of the this compound formulation (equivalent to a specific dose of the drug) into the dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Preparation of Test Solutions: Prepare a solution of the this compound formulation in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Permeability Study (Apical to Basolateral):

    • Add the test solution to the apical (upper) chamber of the Transwell®.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Strategies cluster_characterization In Vitro Characterization cluster_evaluation In Vivo Evaluation Nanoemulsion Nanoemulsion Dissolution Dissolution Studies Nanoemulsion->Dissolution SLNs Solid Lipid Nanoparticles SLNs->Dissolution Solid_Dispersion Solid Dispersion Solid_Dispersion->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability Pharmacokinetics Pharmacokinetics Permeability->Pharmacokinetics Improved_Bioavailability Improved Bioavailability Pharmacokinetics->Improved_Bioavailability Leads to Poorly_Soluble_4HD Poorly Soluble This compound Poorly_Soluble_4HD->Nanoemulsion Poorly_Soluble_4HD->SLNs Poorly_Soluble_4HD->Solid_Dispersion

Caption: Workflow for enhancing the bioavailability of this compound.

Signaling_Pathways cluster_4HD This compound cluster_AMPK AMPK Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT/mTOR Pathway 4HD This compound AMPK AMPK Activation 4HD->AMPK Activates ERK ERK Phosphorylation 4HD->ERK Activates JNK JNK Phosphorylation 4HD->JNK Activates PI3K PI3K Inhibition 4HD->PI3K Inhibits ACC ACC Phosphorylation AMPK->ACC CPT1 CPT-1 mRNA Increase ACC->CPT1 GPAT1 GPAT-1 mRNA Decrease ACC->GPAT1 Adipocyte_Differentiation Inhibition of Adipocyte Differentiation ERK->Adipocyte_Differentiation JNK->Adipocyte_Differentiation AKT AKT Inhibition PI3K->AKT mTOR mTOR Inhibition AKT->mTOR Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest mTOR->Apoptosis_CellCycleArrest

Caption: Signaling pathways modulated by this compound.[12][13]

References

4-Hydroxyderricin heat labile properties and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the heat-labile properties of 4-Hydroxyderricin and the necessary precautions for its handling during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its heat lability a concern?

A1: this compound is a bioactive chalcone isolated from the plant Angelica keiskei. It is recognized for its potential therapeutic properties, including its activity as a selective monoamine oxidase B (MAO-B) inhibitor and its effects on signaling pathways such as PI3K/AKT/mTOR. Its classification as a "heat labile" compound means it is susceptible to degradation at elevated temperatures. This is a critical concern for researchers as improper handling and exposure to heat can lead to the degradation of the compound, resulting in a loss of its biological activity and potentially yielding inaccurate and irreproducible experimental results.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its heat sensitivity.

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

  • Possible Cause: Thermal degradation of this compound during the experimental workflow. Many cell culture incubators are set at 37°C, and prolonged exposure at this temperature can degrade the compound.

  • Troubleshooting Steps:

    • Minimize Incubation Time: Reduce the exposure time of this compound to 37°C as much as possible.

    • Pre-warm Media Separately: Before adding this compound, pre-warm the cell culture media to 37°C. Add the compound to the media immediately before treating the cells to minimize its time at this temperature.

    • Run a Temperature Control Experiment: If feasible, perform a parallel experiment at a lower temperature (e.g., room temperature) for a shorter duration to assess if the observed activity changes.

    • Freshly Prepare Solutions: Always use freshly prepared solutions of this compound for each experiment to avoid degradation that may occur in stored, ready-to-use dilutions.

Issue 2: Difficulty dissolving this compound powder.

  • Possible Cause: The compound may have poor solubility in the chosen solvent at room temperature.

  • Troubleshooting Steps:

    • Gentle Warming: As per supplier recommendations, gentle warming of the solution to 37°C can aid in dissolving the compound.[1]

    • Ultrasonication: Use an ultrasonic bath to assist in the dissolution process.[1]

    • Solvent Choice: Ensure the use of an appropriate solvent. Dimethyl sulfoxide (DMSO) is commonly used for creating stock solutions.[1]

    • Important Precaution: When warming the solution, do so for the shortest time necessary and monitor the process closely. Avoid prolonged heating.

Issue 3: Variability in results between different experimental batches.

  • Possible Cause: Inconsistent handling procedures, particularly concerning temperature, can lead to varying degrees of degradation between batches.

  • Troubleshooting Steps:

    • Standardize Protocols: Develop and strictly follow a standard operating procedure (SOP) for the handling of this compound. This should include specific details on solution preparation, storage, and addition to the experimental system.

    • Maintain a Cold Chain: When not in immediate use, keep the stock solution and its dilutions on ice.

    • Document Everything: Keep detailed records of each experiment, including the age of the stock solution, the duration and temperature of any heating steps, and the time the compound is kept at room temperature or in the incubator.

Quantitative Data Summary

PropertyValueReference
Melting Point 136.0-137.0 °C[2]
Storage (Powder) 4°C, protect from light[1]
Storage (Stock in DMSO) -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]
Solubility Note To increase solubility, the tube can be heated to 37°C and sonicated in an ultrasonic bath.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[1]

    • If dissolution is slow, briefly vortex the tube. If necessary, warm the tube to 37°C in a water bath for a short period and sonicate until the powder is fully dissolved.[1]

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]

Protocol 2: General Handling for Cell-Based Assays

  • Preparation:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Keep the stock solution on ice during the preparation of working dilutions.

    • Prepare serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium immediately before adding to the cells.

  • Cell Treatment:

    • Add the final working concentration of this compound to the cell cultures.

    • Minimize the time the treatment medium containing this compound is handled at room temperature or 37°C before being added to the cells.

  • Incubation:

    • Proceed with the standard incubation time required for the specific assay. Be aware that degradation may occur during this period and aim for the shortest effective incubation time.

Visualizations

experimental_workflow Experimental Workflow for Heat-Labile this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis storage Store at -80°C thaw Thaw at RT storage->thaw dilute Prepare Dilutions (on ice) thaw->dilute add_compound Add 4-HD to Media dilute->add_compound Immediate Use prewarm Pre-warm Media (37°C) prewarm->add_compound treat_cells Treat Cells add_compound->treat_cells incubate Incubate (37°C) (Minimize Time) treat_cells->incubate analyze Assay Readout incubate->analyze

Caption: Workflow for handling heat-sensitive this compound.

PI3K_AKT_mTOR_pathway This compound Inhibition of PI3K/AKT/mTOR Pathway HD This compound PI3K PI3K HD->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.

References

Technical Support Center: 4-Hydroxyderricin Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing western blotting to study the effects of 4-Hydroxyderricin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural chalcone compound isolated from Angelica keiskei.[1] Its primary mechanisms of action involve the regulation of several key signaling pathways. Notably, it has been shown to suppress the proliferation of certain cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway, which leads to apoptosis and cell cycle arrest.[1][2] It also demonstrates anti-inflammatory effects and can influence metabolic pathways by promoting the phosphorylation of AMPK and MAPK.[3][4]

Q2: Which proteins are commonly analyzed by western blot after this compound treatment?

Based on its known mechanisms, researchers typically analyze key proteins within the PI3K/AKT/mTOR and apoptosis pathways. These include total and phosphorylated forms of PI3K, AKT, and mTOR, as well as apoptosis-related proteins like Bax, Bcl-2, caspases, and PARP.[1][5] Other relevant targets may include proteins involved in cell cycle regulation (e.g., cyclin B1, CDK1), inflammation (e.g., iNOS, COX-2), or muscle regulation (e.g., MuRF-1), depending on the research context.[1][4][6][7]

Q3: Are there any specific considerations when preparing lysates from cells treated with this compound?

There are no unique lysis requirements for this compound-treated cells compared to standard western blot procedures. However, to ensure the preservation of post-translational modifications like phosphorylation, which is crucial for studying signaling pathways affected by this compound, it is critical to use a lysis buffer containing protease and phosphatase inhibitors.[8]

Troubleshooting Western Blot Experiments

This section addresses common issues encountered during the western blot analysis of this compound-treated samples.

Problem 1: Weak or No Signal

Q: I am not detecting any signal for my target protein after treating cells with this compound. What could be the cause?

A: A weak or absent signal can stem from multiple factors, ranging from protein transfer issues to antibody problems. Below is a table outlining potential causes and solutions.

Possible Cause Solution
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider a longer transfer time or reducing the methanol percentage in the transfer buffer. For low molecular weight proteins, use a 0.2 µm pore size membrane to prevent "blow-through" and consider shorter transfer times.[8][9]
Low Target Protein Abundance Increase the amount of total protein loaded per lane.[10][11] Confirm that this compound is not causing a significant downregulation of your target protein at the tested concentration and time point.
Suboptimal Antibody Concentration The primary antibody concentration may be too low. Optimize the antibody dilution by performing a titration. Increase the incubation time (e.g., overnight at 4°C) to enhance signal.[10][12]
Inactive Reagents Ensure that the primary and secondary antibodies have not expired and have been stored correctly.[12] Prepare fresh substrate solution immediately before use, as it can lose activity over time.[10]
Antigen Masking by Blocking Buffer Non-fat dry milk can sometimes mask certain epitopes. Try switching to a 5% Bovine Serum Albumin (BSA) solution as the blocking agent.[8][13]
Excessive Washing Over-washing the membrane can elute the antibody. Reduce the number or duration of washing steps.[11]
Problem 2: High Background

Q: My western blot has a high background, making it difficult to see my specific bands. How can I fix this?

A: High background noise can obscure the detection of your target protein. The following table provides common causes and effective solutions.

Possible Cause Solution
High Antibody Concentration An overly high concentration of the primary or secondary antibody is a common cause of high background. Reduce the antibody concentration.[10][14]
Inadequate Blocking Ensure the blocking step is sufficient. Block for at least 1 hour at room temperature or overnight at 4°C. You can also try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa).[10][15]
Insufficient Washing Residual unbound antibodies will cause a high background. Increase the number and duration of washing steps. Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer is highly recommended.[8][14]
Membrane Dried Out Never allow the membrane to dry out during any of the incubation or washing steps, as this will cause non-specific antibody binding.[10][13]
Contaminated Buffers Use freshly prepared, filtered buffers to avoid particulates that can settle on the membrane and create a "spotty" background.[10][12]
Problem 3: Non-Specific Bands

Q: My blot shows multiple bands in addition to the band at the expected molecular weight. What should I do?

A: The presence of non-specific bands can complicate data interpretation. Consider the following troubleshooting steps.

Possible Cause Solution
Primary Antibody Concentration Too High A high concentration of the primary antibody can lead to off-target binding. Reduce the antibody concentration and/or shorten the incubation time.[10]
Non-Specific Primary Antibody Ensure your primary antibody is validated for the species and application. If possible, test a different antibody against your target.[14]
Sample Degradation Protein degradation can lead to multiple bands of lower molecular weight. Always use fresh samples and add protease inhibitors to your lysis buffer.[8][11]
Excessive Protein Loaded Overloading the gel can cause artifacts and non-specific bands. Try loading less total protein per lane.[10][14]
Cross-Reactivity of Secondary Antibody Ensure your secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[11]

Quantitative Data Summary

The following table summarizes the effects of this compound on the expression of key proteins as documented in the literature. This can serve as a reference for expected outcomes in your experiments.

Pathway Protein Effect of this compound Cell Line(s) Reference
PI3K/AKT/mTOR PI3K, p-PI3KDown-regulationHepG2, Huh7[1][2]
p-AKT, p-mTORDown-regulationHepG2, Huh7[1][2]
Apoptosis Bax, Caspase-3, Caspase-9Up-regulationHepG2, Huh7[1]
Bcl-2Down-regulationHepG2, Huh7[1]
Cell Cycle Cyclin B1, CDK1/CDC2Down-regulationHepG2, Huh7[1]
Muscle Atrophy Cbl-b, MuRF-1Down-regulationC2C12[6][7]
Inflammation iNOS, COX-2Down-regulationRAW264[4]

Experimental Protocols

Standard Western Blot Protocol for this compound Treated Cells

This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for each new antibody or experimental condition.

  • Cell Lysis:

    • After treating cells with the desired concentrations of this compound for the appropriate duration, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[1][8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation & SDS-PAGE:

    • Dilute the protein samples to the same concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker in one lane.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1] A wet transfer system is commonly used.[8]

    • Ensure no air bubbles are trapped between the gel and the membrane.[9]

  • Blocking:

    • After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature with gentle agitation.

  • Final Washes:

    • Repeat the washing step (Step 7) to remove unbound secondary antibody.

  • Signal Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

G cluster_0 This compound Signaling HD This compound PI3K PI3K HD->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

G cluster_workflow Western Blot Workflow SamplePrep 1. Sample Preparation (Lysis & Quantification) SDSPAGE 2. SDS-PAGE (Protein Separation) SamplePrep->SDSPAGE Transfer 3. Protein Transfer (Gel to Membrane) SDSPAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. Signal Detection (ECL) SecondaryAb->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: A standard experimental workflow for western blotting.

G Start Problem with Blot? NoSignal No / Weak Signal Start->NoSignal HighBg High Background Start->HighBg NonSpecific Non-Specific Bands Start->NonSpecific CheckTransfer Check Transfer (Ponceau S) NoSignal->CheckTransfer OptimizeAb Optimize Antibody Concentration NoSignal->OptimizeAb CheckReagents Check Reagents (Substrate/Antibody) NoSignal->CheckReagents HighBg->OptimizeAb OptimizeBlock Optimize Blocking (Time/Agent) HighBg->OptimizeBlock IncreaseWash Increase Washes HighBg->IncreaseWash NonSpecific->OptimizeAb ReduceProtein Reduce Protein Load NonSpecific->ReduceProtein CheckSample Check Sample Integrity (Protease Inhibitors) NonSpecific->CheckSample

Caption: A logical workflow for troubleshooting common western blot issues.

References

How to prevent degradation of 4-Hydroxyderricin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Hydroxyderricin during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a prenylated chalcone, a type of natural phenolic compound, predominantly found in the plant Angelica keiskei (Ashitaba).[1][2][3][4][5][6][7] Like many chalcones, it is susceptible to degradation under various environmental conditions, including exposure to light, heat, and certain pH levels. This instability can lead to a significant loss of the target compound, affecting yield and the accuracy of experimental results.

Q2: What are the main factors that can cause the degradation of this compound during extraction?

A2: The primary factors contributing to the degradation of chalcones like this compound include:

  • pH: Chalcones can be unstable in both highly acidic and alkaline conditions, which can catalyze isomerization or other degradation reactions.[8][9][10][11][12]

  • Temperature: Elevated temperatures used during certain extraction methods, such as Soxhlet extraction or solvent evaporation, can accelerate degradation.[8]

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the phenolic structure.

  • Solvent Choice: The polarity and protic nature of the extraction solvent can influence the stability of the chalcone.

Q3: Which extraction method is best for minimizing the degradation of this compound?

A3: While various methods can be employed, ultrasonic-assisted extraction (UAE) has been shown to be efficient and time-saving, which can help minimize degradation by reducing the exposure time to potentially harmful conditions.[13] A comparative study on the extraction of chalcones from Angelica keiskei showed that ultrasonic extraction yielded a higher extraction rate compared to Soxhlet and microwave extraction.[13]

Q4: What solvents are recommended for the extraction of this compound?

A4: Ethanol and ethyl acetate are commonly used and effective solvents for extracting this compound.[1][2][6][14] The choice of solvent can impact the extraction efficiency and potentially the stability of the compound. It is advisable to use high-purity solvents to avoid contaminants that could catalyze degradation.

Q5: How can I monitor the degradation of this compound during my experiments?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for monitoring the integrity of this compound.[1] Developing a stability-indicating HPLC method allows for the separation and quantification of the intact this compound from its potential degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation during extraction: Exposure to high temperature, prolonged extraction time, or inappropriate pH.Optimize extraction parameters: use lower temperatures, shorten the extraction duration, and ensure the pH of the solvent is near neutral. Consider using methods like ultrasonic-assisted extraction which are typically faster.[13]
Inefficient extraction: Incorrect solvent or suboptimal solid-to-liquid ratio.Use recommended solvents like ethanol or ethyl acetate.[1][2][6][14] Optimize the solid-to-liquid ratio; a higher ratio may improve extraction efficiency.
Appearance of unknown peaks in the HPLC chromatogram. Formation of degradation products: This can be caused by exposure to light, heat, or reactive chemicals.Protect the sample from light at all stages of the extraction and analysis. Use amber glassware or cover equipment with aluminum foil. Perform extractions at a controlled, cool temperature.
Isomerization: Chalcones can undergo cis-trans isomerization, leading to additional peaks.Control the pH of the extraction medium, as both acidic and alkaline conditions can promote isomerization.[9][10][11][12]
Color change of the extract (e.g., darkening). Oxidative degradation: Exposure to air (oxygen) can cause oxidation of phenolic compounds.Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent oxidation.
Inconsistent results between batches. Variability in extraction conditions: Minor changes in temperature, light exposure, or extraction time can lead to different levels of degradation.Standardize the entire extraction protocol. Maintain a consistent temperature, protect all samples from light, and use precise timing for each step.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is optimized for high efficiency and minimal degradation.[13]

Materials:

  • Dried and powdered Angelica keiskei plant material

  • 70% Ethanol (v/v)

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Amber glassware

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 500 mL amber Erlenmeyer flask.

  • Add 500 mL of 70% ethanol to achieve a solid-liquid ratio of 1:50.

  • Place the flask in an ultrasonic bath with the power set to 300 W.

  • Sonicate the mixture for 20 minutes at a controlled temperature of 50°C.

  • After the first extraction, filter the mixture to separate the extract from the plant residue.

  • Return the plant residue to the flask and repeat the extraction process (steps 2-5) one more time.

  • Combine the filtrates from both extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Store the final extract in an amber vial at -20°C to prevent further degradation.

Protocol 2: Solvent Extraction using Ethyl Acetate

This protocol is based on a liquid-liquid extraction method.[1][2]

Materials:

  • Dried and powdered Angelica keiskei plant material (or dried sap)

  • Ethanol

  • Ethyl acetate

  • n-Hexane

  • Separatory funnel

  • Rotary evaporator

  • Amber glassware

Procedure:

  • Extract 10 g of the powdered plant material with ethanol (1:10 w/v) by maceration for 24 hours at room temperature, protected from light.

  • Filter the extract and evaporate the ethanol under reduced pressure at a temperature below 40°C to obtain a viscous extract.

  • Suspend the viscous extract in a mixture of ethanol and water (e.g., 7:3 v/v).

  • Perform a liquid-liquid partition by first extracting with n-hexane to remove nonpolar compounds. Discard the n-hexane phase.

  • Subsequently, extract the aqueous ethanol phase three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate fractions.

  • Evaporate the ethyl acetate under reduced pressure at a temperature below 40°C to yield the crude this compound extract.

  • Store the final extract in an amber vial at -20°C.

Data Presentation

Table 1: Comparison of Extraction Methods for Chalcones from Angelica keiskei [13]

Extraction MethodExtraction Rate (mg/g of dried plant material)
Soxhlet Extraction6.193
Ultrasonic Extraction7.53
Microwave Extraction6.57

Table 2: Optimized Conditions for Different Extraction Methods [13]

ParameterSoxhlet ExtractionUltrasonic ExtractionMicrowave Extraction
Temperature 100°C50°C70°C
Time 3 hours20 minutes (x2)1 minute (x3)
Ethanol Conc. 60%70%60%
Solid-Liquid Ratio 1:501:501:40

Visualizations

experimental_workflow start Start: Dried Angelica keiskei powder Powdering of Plant Material start->powder extraction Extraction (UAE or Solvent) powder->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (<40°C) filtration->evaporation storage Store Extract at -20°C in Amber Vial evaporation->storage end End: Purified this compound storage->end

Caption: General experimental workflow for the extraction of this compound.

degradation_pathway cluster_factors Degradation Factors hydroxyderricin This compound (Stable) degradation Degradation Products (e.g., Isomers, Oxidation Products) hydroxyderricin->degradation instability light Light light->degradation heat Heat heat->degradation ph Extreme pH ph->degradation oxygen Oxygen oxygen->degradation

Caption: Factors leading to the degradation of this compound.

References

Determining optimal dosage of 4-Hydroxyderricin for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal dosage of 4-Hydroxyderricin for animal studies. It includes troubleshooting guides, FAQs, data summaries, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice for efficacy studies?

A1: Based on available literature, a starting oral dose in the range of 50-100 mg/kg body weight is a reasonable starting point for efficacy studies in mice. Pharmacokinetic studies have shown rapid absorption of an Angelica keiskei extract (containing this compound) in mice at doses between 50-500 mg/kg[1]. Neuroprotective effects of a chalcone extract from Ashitaba, which includes this compound, were observed at oral doses of 300 and 600 mg/kg/day in mice.

Q2: What is the known toxicity profile of this compound?

Q3: How should this compound be prepared for oral administration?

A3: this compound is a lipophilic compound. For oral gavage, it can be suspended in a vehicle such as corn oil, or a solution of 0.5% sodium carboxymethyl cellulose (CMC-Na). Ensure the suspension is homogenous before each administration. Sonication may be required to achieve a uniform suspension.

Q4: What are the known mechanisms of action for this compound?

A4: this compound has been shown to modulate several key signaling pathways. Notably, it can inhibit the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer, and activate the AMPK/MAPK pathway, which is involved in cellular energy homeostasis and inflammation[8].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between animals Inaccurate dosing, variability in animal handling, or non-homogenous drug suspension.Ensure precise calculation of dose for each animal's body weight. Handle all animals consistently to minimize stress. Vigorously vortex or sonicate the this compound suspension before each gavage to ensure uniformity.
Animal distress after administration Aspiration during gavage, or potential acute toxicity at the administered dose.Ensure proper gavage technique to avoid administration into the trachea. If distress is observed, lower the dose for subsequent experiments and monitor animals closely. Consider alternative, less stressful administration methods like voluntary oral administration in flavored jelly.
Low bioavailability or lack of efficacy Poor absorption of the compound.Consider using a different vehicle to improve solubility and absorption. Ensure the compound is administered at a consistent time relative to the animals' light/dark and feeding cycles.
Difficulty dissolving this compound High lipophilicity of the compound.Use of co-solvents such as DMSO (ensure final concentration is non-toxic) or PEG400 in the vehicle may improve solubility. However, always run a vehicle-only control group to account for any effects of the vehicle itself.

Data Presentation

Table 1: Summary of In Vivo Studies with this compound and Related Chalcones

Compound Animal Model Dosage Administration Route Duration Observed Effects Reference
Angelica keiskei extract (containing this compound)Mice50-500 mg/kgOralSingle doseRapid absorption and distribution to various tissues.[1]
This compoundStroke-prone spontaneously hypertensive rats0.07% in dietDietary7 weeksSuppression of systolic blood pressure elevation, reduction of serum VLDL, and decrease in hepatic triglyceride content.[9]
Ashitaba extract (containing this compound)Male C57BL/6J miceNot specifiedOralNot specifiedSuppressed dexamethasone-induced muscle mass wasting.[10]
Chalcone derivativesMiceUp to 5000 mg/kgOralSingle doseLD50 of 3807.9 mg/kg for more toxic derivatives; >5000 mg/kg for others.[2][3]
Synthetic chalconesBALB/c mice>550 mg/kgIntraperitonealSingle doseLD50 > 550 mg/kg.[4][5][6][7]
Synthetic chalconesBALB/c mice20 and 40 mg/kgIntraperitoneal21 daysSubchronic toxicity assessment; one chalcone showed some visceral damage.[4][5][6]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)

This protocol is a guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

  • Animals: Use healthy, young adult mice (e.g., CD-1 or C57BL/6), 6-8 weeks old, of a single sex.

  • Housing: House animals individually in a controlled environment (12-h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Acclimatization: Acclimatize animals to the housing conditions for at least 7 days before the experiment.

  • Dose Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% CMC-Na in sterile water).

  • Dosing Procedure (Up-and-Down Method):

    • Start with a single mouse at a dose estimated to be just below the expected LD50 (e.g., 2000 mg/kg, based on data from other chalcones).

    • If the animal survives after a 48-hour observation period, the next animal is dosed at a higher level (e.g., by a factor of 1.5-2.0).

    • If the animal dies, the next animal is dosed at a lower level.

    • Continue this process until the criteria for stopping the test are met (e.g., a sufficient number of reversals in outcome have been observed).

  • Observation: Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days. Record changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Data Analysis: Calculate the LD50 using appropriate statistical methods for the up-and-down procedure.

Protocol 2: Oral Administration for Efficacy Studies in Mice
  • Animals and Housing: As described in Protocol 1.

  • Dose Selection: Based on pilot studies or literature, select 3-4 dose levels (e.g., 50, 100, 200 mg/kg) and a vehicle control group.

  • Dose Preparation: Prepare homogenous suspensions of this compound for each dose group.

  • Administration: Administer the assigned dose orally by gavage once daily for the duration of the study. The volume administered should be based on the individual animal's body weight (typically 5-10 mL/kg).

  • Monitoring: Monitor animals daily for any adverse effects. Measure body weight at least twice weekly.

  • Efficacy Endpoints: At the end of the study, collect relevant tissues or perform behavioral tests to assess the efficacy of this compound for the specific disease model being studied.

  • Data Analysis: Analyze the data using appropriate statistical tests to compare the treated groups with the vehicle control group.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_monitoring Monitoring & Analysis Phase acclimatization Animal Acclimatization (7 days) randomization Randomization into Dose Groups acclimatization->randomization dose_prep Dose Preparation (this compound Suspension) daily_dosing Daily Oral Gavage dose_prep->daily_dosing randomization->daily_dosing daily_obs Daily Observation (Clinical Signs, Body Weight) daily_dosing->daily_obs efficacy_eval Efficacy Evaluation (e.g., Tumor Volume, Biomarkers) daily_obs->efficacy_eval data_analysis Statistical Analysis efficacy_eval->data_analysis

Experimental workflow for in vivo efficacy studies.

PI3K_AKT_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation HD This compound HD->PI3K inhibits

Inhibition of the PI3K/AKT/mTOR pathway by this compound.

AMPK_MAPK_pathway HD This compound AMPK AMPK HD->AMPK activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) AMPK->MAPK_cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_cascade->Transcription_Factors Cellular_Response Anti-inflammatory Response, Metabolic Regulation Transcription_Factors->Cellular_Response

Activation of the AMPK/MAPK pathway by this compound.

References

Technical Support Center: Refinement of 4-Hydroxyderricin Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the column chromatography purification of 4-Hydroxyderricin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of chalcones like this compound, silica gel is the most commonly used stationary phase.[1][2][3][4][5] The choice of silica gel mesh size depends on the type of chromatography. For gravity column chromatography, a mesh size of 60-120 is often suitable, while for flash chromatography, a finer mesh size of 230-400 is recommended for higher resolution.[1][6]

Q2: Which mobile phase composition is a good starting point for this compound purification?

A2: A common mobile phase for separating chalcones is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent like ethyl acetate.[1][7] A good starting point for gradient elution would be to begin with a high ratio of the non-polar solvent (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate.[8] The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q3: How can I monitor the separation of this compound during column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[1] Spot the collected fractions on a TLC plate and develop it in a solvent system that gives a good separation of this compound from its impurities. The spots can be visualized under a UV lamp. Fractions containing the pure compound can then be combined.

Q4: What are the expected challenges when purifying this compound?

A4: Challenges in purifying chalcones often include co-elution with starting materials or byproducts, the compound appearing as an oil instead of a solid, and potential degradation on the silica gel.[8][9] Careful optimization of the mobile phase and sample loading are crucial to overcome these issues.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of this compound from Impurities The polarity of the mobile phase is too high or too low.Optimize the solvent system using TLC. Aim for a significant difference in Rf values between this compound and the impurities. A gradient elution from a non-polar to a more polar solvent system is often effective.[1]
The column is overloaded with the crude sample.Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "wet slurry" method is generally recommended for packing.[1][10]
This compound is not Eluting from the Column The mobile phase is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. If necessary, a small amount of a more polar solvent like methanol can be added.[1]
This compound may have degraded on the silica gel.Assess the stability of this compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before developing. If degradation is observed, consider using a different stationary phase like alumina or a deactivated silica gel.
This compound Elutes Too Quickly (with the solvent front) The mobile phase is too polar.Start with a much less polar mobile phase. For instance, begin with 100% hexane and gradually introduce the polar solvent.
Fractions Containing this compound are Tailing The sample was loaded in a solvent that is too polar.Dissolve the crude sample in a minimal amount of the initial, non-polar mobile phase or a solvent of similar polarity. If the sample is not soluble, consider the "dry loading" method.
There might be an interaction between the hydroxyl groups of this compound and the acidic silica gel.Add a small amount of a modifier like acetic acid or triethylamine (depending on the compound's nature) to the mobile phase to improve peak shape.
The Purified this compound is an Oil Instead of a Solid The presence of residual solvent or minor impurities.Try to remove residual solvent under high vacuum. If it remains an oil, re-purify the combined fractions with a shallower solvent gradient or consider recrystallization from a suitable solvent like ethanol.[9]
The compound may have a low melting point.This is a physical characteristic of the pure compound and not necessarily a purity issue.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude this compound extract in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., Hexane:Ethyl Acetate in various ratios like 9:1, 4:1, 1:1).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Analysis: The ideal solvent system will show good separation between the spot corresponding to this compound and other impurity spots, with the Rf value of this compound being around 0.2-0.4.

Protocol 2: Column Chromatography Purification of this compound (Wet Packing Method)
  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[10]

    • Add a small layer of sand on top of the cotton plug.[10]

    • In a beaker, prepare a slurry of silica gel (60-120 mesh) in the initial, non-polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1).[1]

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.[10]

    • Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance during sample loading.[10]

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

    • Carefully add the dissolved sample to the top of the column using a pipette.[10]

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.[10]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in test tubes.

    • Start with the initial non-polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

    • Monitor the collected fractions by TLC.

  • Isolation:

    • Combine the fractions that contain pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_extract Crude this compound Extract tlc_optimization TLC for Solvent System Optimization crude_extract->tlc_optimization column_packing Column Packing (Silica Gel) tlc_optimization->column_packing Optimized Solvent System sample_loading Sample Loading column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_compound Pure this compound solvent_evaporation->pure_compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Poor Separation? check_tlc Review TLC Data start->check_tlc Yes good_separation Good Separation start->good_separation No adjust_solvent Adjust Solvent Gradient check_tlc->adjust_solvent check_loading Column Overloaded? adjust_solvent->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Improper Packing? check_loading->check_packing No reduce_load->good_separation repack_column Repack Column check_packing->repack_column Yes check_packing->good_separation No repack_column->good_separation

Caption: Troubleshooting decision tree for poor separation issues.

References

Technical Support Center: Managing Cytotoxicity of 4-Hydroxyderricin in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyderricin. The information is designed to help manage its cytotoxic effects on normal cell lines during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: At what concentration does this compound become cytotoxic to normal cell lines?

A1: The cytotoxicity of this compound is cell-type dependent. While it shows potent activity against various cancer cell lines at low micromolar concentrations, its effect on normal cells can vary. For instance, in 3T3-L1 preadipocytes, no cytotoxicity was observed at 5 µM[1]. It's crucial to determine the IC50 (half-maximal inhibitory concentration) in your specific normal cell line of interest. We recommend performing a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a high concentration (e.g., 100 µM) to establish the cytotoxic profile.

Q2: I am observing significant cytotoxicity in my normal cell line at concentrations effective against my cancer cell line. How can I mitigate this?

A2: This suggests a narrow therapeutic window in your experimental setup. Here are a few troubleshooting strategies:

  • Optimize Concentration and Exposure Time: Reduce the concentration of this compound to the lowest effective dose for your cancer cell line. Additionally, consider reducing the exposure time. A shorter incubation period may be sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells.

  • Co-treatment with a Cytoprotective Agent: Consider pre-treating your normal cells with an antioxidant like N-acetylcysteine (NAC). Antioxidants can help mitigate cytotoxicity induced by compounds that increase reactive oxygen species (ROS)[2]. A pilot experiment to determine the optimal non-toxic concentration of NAC for your cells is recommended before co-treatment.

  • Serum Starvation Conditions: Culture your normal cells in low-serum media. Some studies suggest that rapidly dividing cells are more susceptible to certain cytotoxic agents. Since cancer cells often proliferate faster than normal cells, this might provide a degree of selectivity.

Q3: What are the known mechanisms of this compound-induced cytotoxicity?

A3: In cancer cells, this compound is known to induce apoptosis through two primary signaling pathways:

  • The PI3K/AKT/mTOR Pathway: this compound inhibits this pathway, which is often overactive in cancer and promotes cell survival and proliferation. Inhibition of this pathway leads to cell cycle arrest and apoptosis[3][4].

  • The Death Receptor-Mediated Pathway: It can also activate caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively[5].

The mechanism in normal cells is less understood and may be cell-type specific. If you are observing high toxicity in normal cells, it is possible these pathways are also being affected.

Q4: How can I assess if this compound is selectively targeting cancer cells over normal cells in my experiments?

A4: To determine the selectivity, you should perform parallel cytotoxicity assays on your cancer cell line and your normal cell line.

  • Determine IC50 values: Calculate the IC50 for both cell lines.

  • Calculate the Selectivity Index (SI): The SI is the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for the cancer cell line.

Q5: Are there any known beneficial effects of this compound on normal cells at non-cytotoxic concentrations?

A5: Yes, at lower concentrations, this compound has shown some beneficial effects on certain normal cell types. For example, it has been shown to promote wound healing in porcine vascular endothelial cells[6][7]. It also prevents dexamethasone-induced protein degradation in C2C12 myotubes[8]. This suggests that dose selection is critical to harnessing its therapeutic potential while avoiding unwanted cytotoxicity.

Data Presentation: Cytotoxicity of this compound

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HL60Leukemia5.5[5]
CRL1579Melanoma4.8[5]
A549Lung10.2[5]
AZ521Stomach4.2[5]
HepG2Hepatocellular Carcinoma>40 (at 24h)[3]
Huh7Hepatocellular Carcinoma>40 (at 24h)[3]

Note: Data on IC50 values in a wide range of normal human cell lines is limited in the current literature. Researchers are strongly encouraged to establish these values for their specific cell lines of interest.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

  • Cell Seeding: Seed your cells (both cancer and normal) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in your cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity

  • NAC Concentration Optimization: First, determine the optimal, non-toxic concentration of NAC for your normal cell line by performing a standard cytotoxicity assay with NAC alone.

  • Cell Seeding: Seed your normal cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment with NAC: After 24 hours of cell attachment, remove the medium and add fresh medium containing the pre-determined optimal concentration of NAC. Incubate for 1-2 hours.

  • Co-treatment with this compound: Prepare serial dilutions of this compound in medium that also contains the optimal concentration of NAC. Remove the NAC pre-treatment medium and add the this compound/NAC medium to the cells.

  • Follow Steps 4-8 from Protocol 1 to determine the IC50 of this compound in the presence of NAC. Compare this to the IC50 of this compound alone to assess the cytoprotective effect of NAC.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for High Cytotoxicity in Normal Cells Start High Cytotoxicity Observed in Normal Cells Step1 Reduce Concentration and/or Exposure Time Start->Step1 Step2 Co-treat with a Cytoprotective Agent (e.g., NAC) Start->Step2 Step3 Consider Low-Serum Media for Normal Cells Start->Step3 Step4 Re-evaluate Cytotoxicity (IC50) Step1->Step4 Step2->Step4 Step3->Step4 Outcome1 Cytotoxicity Mitigated Step4->Outcome1 Outcome2 Cytotoxicity Persists Step4->Outcome2 Step5 Investigate Alternative Cytoprotective Agents or Re-evaluate Experimental Goals Outcome2->Step5

Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound in normal cell lines.

cluster_pathway Apoptotic Signaling Pathways of this compound in Cancer Cells cluster_pi3k PI3K/AKT/mTOR Pathway cluster_dr Death Receptor Pathway HD This compound PI3K PI3K HD->PI3K inhibits Casp8 Caspase-8 HD->Casp8 activates Casp9 Caspase-9 HD->Casp9 activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Casp3 Caspase-3 Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_workflow Experimental Workflow for Assessing Selective Cytotoxicity Start Start Step1 Culture Cancer and Normal Cell Lines in Parallel Start->Step1 Step2 Perform Dose-Response Cytotoxicity Assay with this compound Step1->Step2 Step3 Calculate IC50 for Each Cell Line Step2->Step3 Step4 Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) Step3->Step4 Decision SI > 1? Step4->Decision Outcome_Selective Selective Cytotoxicity Observed Decision->Outcome_Selective Yes Outcome_NonSelective Non-Selective Cytotoxicity Decision->Outcome_NonSelective No

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxyderricin and Xanthoangelol in Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, TX – Researchers in the field of oncology and drug development are continually exploring novel compounds for the effective treatment of melanoma, a highly aggressive form of skin cancer. Among the promising natural products are 4-Hydroxyderricin and Xanthoangelol, two chalcones found in the plant Angelica keiskei. This guide provides a comprehensive comparison of their anti-melanoma activities, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and Xanthoangelol exhibit significant anti-melanoma properties by targeting crucial signaling pathways involved in cancer cell proliferation and survival. These compounds induce cell cycle arrest and apoptosis in melanoma cells, primarily through the inhibition of the BRAF/MEK/ERK and PI3K/AKT pathways. While both chalcones are effective, Xanthoangelol demonstrates a more potent and dose-dependent inhibition of BRAFV600E kinase activity compared to this compound.

Data Presentation

The following table summarizes the quantitative data on the inhibitory activities of this compound and Xanthoangelol in melanoma cells.

ParameterThis compoundXanthoangelolMelanoma Cell Line(s)Reference
BRAFV600E Kinase Activity Inhibition 17.4 ± 4.1% at 20 µM23.7 ± 8.5% at 5 µM50.6 ± 9.1% at 10 µM81.4 ± 6.4% at 20 µMSK-MEL-28[1]
PI3-K (p110/p85) Activity Inhibition 42.5% at 0.05 µM46.6% at 0.05 µMSK-MEL-28[1]
Cell Growth Inhibition Significant at ≥ 5 µMSignificant at ≥ 5 µMSK-MEL-5, SK-MEL-28[1]
IC50 (Cytotoxicity) 4.8 µMNot explicitly reportedCRL1579 (melanoma)[2]

Mechanism of Action

Both this compound and Xanthoangelol exert their anti-melanoma effects by concurrently targeting two key signaling pathways that are often constitutively activated in melanoma: the BRAF/MEK/ERK pathway and the PI3K/AKT pathway.[1]

  • BRAF/MEK/ERK Pathway: This pathway is critical for cell proliferation. Mutations in BRAF, particularly the V600E mutation, are found in over 50% of melanomas and lead to constant activation of this pathway.[1] Xanthoangelol shows a strong, dose-dependent inhibition of BRAFV600E activity, while this compound exhibits a more modest inhibitory effect at higher concentrations.[1] The inhibition of this pathway leads to a decrease in the phosphorylation of downstream proteins MEK1/2 and ERK1/2.[1]

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and is also frequently overactive in melanoma.[1] Both this compound and Xanthoangelol are potent inhibitors of PI3-K activity, leading to a substantial reduction in the phosphorylation of AKT.[1]

The dual inhibition of these pathways ultimately leads to the induction of G1 phase cell cycle arrest and apoptosis (programmed cell death) in melanoma cells.[1] This is evidenced by an increase in the levels of cleaved PARP and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: SK-MEL-5 and SK-MEL-28 melanoma cells were seeded into 96-well plates at a density of 1 x 10³ cells per well.[3]

  • Treatment: The cells were treated with varying concentrations of this compound or Xanthoangelol.[3]

  • Incubation: The plates were incubated for 1, 2, 3, or 4 days.[3]

  • Viability Estimation: Cell viability was determined using the MTS assay according to the manufacturer's instructions.[3]

Apoptosis Assay (Annexin V Staining)
  • Cell Culture and Treatment: SK-MEL-28 cells were cultured to 70-80% confluency and then incubated with 5, 10, or 20 µmol/L of this compound or Xanthoangelol, or a vehicle control, for 72 hours.[3]

  • Cell Collection and Staining: Cells were collected, and apoptosis was detected using an Annexin V staining kit.[3]

  • Flow Cytometry: The percentage of apoptotic cells was quantified using flow cytometry.[3]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Synchronization and Treatment: SK-MEL-28 cells were synchronized in the G0-phase by serum deprivation. The cells were then treated with 15 µmol/L of this compound or Xanthoangelol, or a vehicle control, for 6, 12, 18, 24, or 48 hours.[3]

  • Fixation and Staining: After treatment, the cells were fixed with ethanol and stained with propidium iodide.[3]

  • Flow Cytometry: The cell cycle phase distribution was determined by flow cytometry.[3]

Western Blotting
  • Cell Lysis: SK-MEL-28 cells were treated with the indicated concentrations of this compound or Xanthoangelol for 24 hours and then lysed.[2]

  • Protein Quantification: Protein concentration in the lysates was determined.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membranes were probed with primary antibodies against phosphorylated and total forms of AKT, MEK, and ERK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using a chemiluminescence reagent.[1]

Visualizations

Experimental Workflow for Cellular Assays

Experimental Workflow for Cellular Assays cluster_proliferation Cell Proliferation (MTS Assay) cluster_apoptosis Apoptosis (Annexin V) cluster_cellcycle Cell Cycle (Propidium Iodide) Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Incubate (1-4 days) Incubate (1-4 days) Treat with Compounds->Incubate (1-4 days) MTS Assay MTS Assay Incubate (1-4 days)->MTS Assay Culture Cells Culture Cells Treat (72h) Treat (72h) Culture Cells->Treat (72h) Annexin V Staining Annexin V Staining Treat (72h)->Annexin V Staining Flow Cytometry Flow Cytometry Annexin V Staining->Flow Cytometry Synchronize Cells Synchronize Cells Treat (6-48h) Treat (6-48h) Synchronize Cells->Treat (6-48h) Fix & Stain with PI Fix & Stain with PI Treat (6-48h)->Fix & Stain with PI Fix & Stain with PI->Flow Cytometry

Caption: Workflow for assessing cell proliferation, apoptosis, and cell cycle.

Signaling Pathways Targeted by this compound and Xanthoangelol

Signaling Pathways XAG Xanthoangelol PI3K PI3K XAG->PI3K BRAF BRAF XAG->BRAF MEK MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival BRAF->MEK 4HD 4HD 4HD->PI3K

Caption: Inhibition of BRAF/MEK/ERK and PI3K/AKT pathways.

References

A Comparative Analysis of 4-Hydroxyderricin and Other Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 4-Hydroxyderricin, a naturally derived chalcone, and other prominent Monoamine Oxidase-B (MAO-B) inhibitors. The content is designed to offer an objective comparison of their performance, supported by experimental data, to aid in research and drug development efforts in the field of neurodegenerative diseases and other related disorders.

Introduction to MAO-B Inhibition

Monoamine Oxidase-B (MAO-B) is a key enzyme in the catabolism of several monoamine neurotransmitters, most notably dopamine.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, a strategy that has proven effective in the symptomatic treatment of Parkinson's disease.[2] Furthermore, MAO-B inhibitors are believed to possess neuroprotective properties by reducing oxidative stress arising from dopamine metabolism and by modulating pro-survival signaling pathways.[1][3] This guide will compare the biochemical and pharmacological properties of this compound with established MAO-B inhibitors such as selegiline, rasagiline, and safinamide.

Comparative Efficacy and Selectivity

The potency and selectivity of MAO-B inhibitors are critical parameters for their therapeutic potential, minimizing off-target effects. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key indicators of potency, while the selectivity index (SI) quantifies the preference for MAO-B over MAO-A.

InhibitorTypeIC50 (MAO-B)Ki (MAO-B)Selectivity Index (SI) for MAO-B
This compound Chalcone3.43 µMNot Reported>1000-fold vs MAO-A
Selegiline Irreversible0.007 µMNot Reported~50-fold vs MAO-A
Rasagiline Irreversible0.014 µMNot Reported~50-fold vs MAO-A
Safinamide Reversible0.08 µM0.5 µM~1000-fold vs MAO-A[4]

Table 1: Comparative in vitro efficacy and selectivity of MAO-B inhibitors.

Mechanism of Action and Neuroprotective Signaling Pathways

While the primary mechanism of action for these inhibitors is the blockade of MAO-B's catalytic activity, their downstream effects on cellular signaling pathways are of significant interest for their potential disease-modifying roles.

Dopamine Metabolism Pathway:

MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the degradation of dopamine in glial cells.[3] Inhibition of MAO-B prevents the conversion of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), thereby increasing dopamine levels in the brain.[3]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_glial Glial Cell Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine_neuron Dopamine L_DOPA->Dopamine_neuron Dopamine_synapse Dopamine Dopamine_neuron->Dopamine_synapse Release Dopamine_glial Dopamine Dopamine_synapse->Dopamine_glial Uptake MAOB MAO-B Dopamine_glial->MAOB DOPAL DOPAL MAOB->DOPAL Metabolism Inhibitors This compound Selegiline Rasagiline Safinamide Inhibitors->MAOB

Figure 1: Dopamine metabolism and the site of action for MAO-B inhibitors.

Neuroprotective Signaling Pathways:

Beyond increasing dopamine levels, MAO-B inhibitors have been shown to modulate key signaling pathways involved in neuronal survival and protection. Notably, inhibitors like selegiline and rasagiline can induce the expression of anti-apoptotic proteins such as Bcl-2 and neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[5][6] This suggests a dual role for these compounds in both symptomatic relief and potential neuroprotection.

cluster_survival Pro-survival Signaling MAOB_Inhibitors MAO-B Inhibitors (e.g., Selegiline, Rasagiline) MAOB MAO-B MAOB_Inhibitors->MAOB MAOB_repression Repression of Pro-survival Genes Bcl2 Bcl-2 (Anti-apoptotic) MAOB_repression->Bcl2 BDNF BDNF MAOB_repression->BDNF GDNF GDNF MAOB_repression->GDNF MAOB->MAOB_repression Neuronal_Survival Neuronal Survival & Protection Bcl2->Neuronal_Survival BDNF->Neuronal_Survival GDNF->Neuronal_Survival

Figure 2: Neuroprotective signaling pathways modulated by MAO-B inhibitors.

Experimental Protocols

This section outlines a general methodology for an in vitro fluorometric assay to determine the MAO-B inhibitory activity of a test compound.

Objective: To determine the IC50 value of a test compound for MAO-B inhibition.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

  • MAO-B Assay Buffer

  • Test compound (e.g., this compound)

  • Positive control (e.g., Selegiline)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in MAO-B Assay Buffer to achieve a range of final assay concentrations.

    • Reconstitute the MAO-B enzyme and substrate according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank: Assay Buffer

      • Enzyme Control (100% activity): Assay Buffer + MAO-B enzyme

      • Test Compound: Dilutions of the test compound + MAO-B enzyme

      • Positive Control: Dilutions of the positive control + MAO-B enzyme

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the MAO-B substrate to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for H2O2 detection-based assays) in kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Normalize the activity of the test compound wells to the enzyme control (100% activity) and the blank (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[8]

Experimental Workflow:

Start Start: Compound Library Primary_Screen Primary Screening (Single Concentration) Start->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active Hits Selectivity_Assay MAO-A/MAO-B Selectivity Assay Dose_Response->Selectivity_Assay Mechanism_Study Mechanism of Action (Reversibility, Kinetics) Selectivity_Assay->Mechanism_Study Selective Hits Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Figure 3: A typical workflow for the screening and characterization of MAO-B inhibitors.

Conclusion

This compound presents itself as a promising natural compound with potent and highly selective MAO-B inhibitory activity. Its efficacy, comparable in selectivity to the pharmaceutical drug safinamide, warrants further investigation into its therapeutic potential. The established MAO-B inhibitors—selegiline, rasagiline, and safinamide—each possess distinct pharmacological profiles, particularly concerning their reversibility of inhibition. The neuroprotective effects demonstrated by some MAO-B inhibitors, through the modulation of pro-survival signaling pathways, highlight an exciting avenue for future research and the development of disease-modifying therapies for neurodegenerative disorders. This guide provides a foundational comparison to inform further preclinical and clinical evaluation of these and other novel MAO-B inhibitors.

References

Validating the Anti-Angiogenic Potential of 4-Hydroxyderricin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anti-Angiogenic Efficacy

To contextualize the potential efficacy of 4-Hydroxyderricin, this section presents quantitative data from in vivo angiogenesis assays for the comparable chalcone, Butein, and the well-established anti-angiogenic drug, Bevacizumab (Avastin®).

Table 1: In Vivo Anti-Angiogenic Activity in the Matrigel Plug Assay

CompoundDosageAnimal ModelAssay DurationEndpoint MeasuredResult
Butein 5 and 10 mg/kg/day (i.p.)Mice7 daysHemoglobin content in Matrigel plugSignificant reduction in hemoglobin content compared to VEGF control[1][2][3]
Bevacizumab 5 mg/kg (i.p.)Mice7 daysHemoglobin content in Matrigel plugSignificant reduction in hemoglobin content compared to control

Table 2: In Vivo Anti-Angiogenic Activity in the Chick Chorioallantoic Membrane (CAM) Assay

CompoundDosageEndpoint MeasuredResult
Bevacizumab 1 mg/ml on filter paperVessel area (mm²)Significant reduction in vessel area compared to non-treatment group[4]

Mechanistic Insights: Signaling Pathways

This compound has been shown to modulate key signaling pathways implicated in cell proliferation, survival, and apoptosis. A recent study demonstrated its ability to regulate the PI3K/AKT/mTOR pathway in hepatocellular carcinoma cells, leading to apoptosis and cell cycle arrest[5][6]. This pathway is also a critical regulator of angiogenesis.[7][8]

The Vascular Endothelial Growth Factor (VEGF) signaling cascade is a primary driver of angiogenesis. Upon VEGF binding to its receptor, VEGFR-2, a series of downstream signaling events are initiated, including the activation of the PI3K/Akt/mTOR pathway.[9][10][11] This activation promotes endothelial cell proliferation, migration, and survival, all of which are essential for the formation of new blood vessels. The inhibitory effect of this compound on the PI3K/Akt/mTOR pathway suggests a strong potential for anti-angiogenic activity by disrupting this critical signaling axis.

Butein, our surrogate compound, has also been shown to inhibit the phosphorylation of Akt and mTOR, further strengthening the hypothesis that this is a common mechanism for the anti-angiogenic effects of this class of chalcones.[1][3]

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) mTOR->Angiogenesis Promotes Four_Hydroxyderricin This compound Four_Hydroxyderricin->PI3K Inhibits Butein Butein Butein->Akt Inhibits Butein->mTOR Inhibits

Caption: Proposed anti-angiogenic mechanism of this compound.

Experimental Protocols

Detailed methodologies for the in vivo assays are provided below to facilitate the design of future studies aimed at directly validating the anti-angiogenic effects of this compound.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.[12]

Start Fertilized Chicken Eggs Incubate1 Incubate (37°C) Start->Incubate1 Window Create Window in Shell Incubate1->Window Apply Apply Test Compound (e.g., this compound) on Filter Disc Window->Apply Incubate2 Incubate (48-72h) Apply->Incubate2 Image Image CAM Incubate2->Image Quantify Quantify Blood Vessels Image->Quantify

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Methodology:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with controlled humidity.

  • Windowing: On embryonic day 3-4, a small window is carefully created in the eggshell to expose the CAM.

  • Compound Application: A sterile filter paper disc or a carrier sponge containing the test compound (this compound) or control is placed on the CAM.

  • Incubation: The window is sealed, and the eggs are further incubated for 48-72 hours.

  • Analysis: The CAM is photographed, and the extent of angiogenesis is quantified by measuring parameters such as the number of blood vessel branch points, vessel length, and vessel density.[13]

Matrigel Plug Assay

The Matrigel plug assay is a robust in vivo model to quantify both angiogenesis and anti-angiogenic effects.[14][15][16][17]

Start Prepare Matrigel with VEGF ± Test Compound Inject Subcutaneous Injection into Mouse Start->Inject Incubate Incubation (7-21 days) Inject->Incubate Excise Excise Matrigel Plug Incubate->Excise Analyze Analyze Plug Excise->Analyze Hemoglobin Hemoglobin Assay (e.g., Drabkin's) Analyze->Hemoglobin Histology Immunohistochemistry (e.g., CD31 staining) Analyze->Histology

Caption: Workflow for the Matrigel Plug Assay.

Methodology:

  • Preparation: Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound (this compound) or control.

  • Injection: The mixture is subcutaneously injected into mice, where it forms a solid plug.

  • Incubation: The plugs are allowed to incubate for a period of 7 to 21 days, during which host cells and blood vessels infiltrate the gel.

  • Analysis: The Matrigel plugs are excised, and angiogenesis is quantified. Common methods include:

    • Hemoglobin Assay: The hemoglobin content of the plug is measured as an indicator of blood vessel formation.[1]

    • Immunohistochemistry: The plugs are sectioned and stained for endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density.[18]

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses anti-angiogenic properties, likely mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. However, direct in vivo validation is a critical next step for its development as a potential therapeutic agent. The experimental protocols and comparative data presented in this guide provide a framework for conducting these essential studies. Future research should focus on performing CAM and Matrigel plug assays with this compound to generate quantitative data on its anti-angiogenic efficacy. Such studies will be instrumental in establishing its potential as a novel anti-angiogenic drug candidate.

References

The Pivotal Role of Structure in the Bioactivity of 4-Hydroxyderricin and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of natural compounds is paramount for the design of more potent and selective therapeutic agents. 4-Hydroxyderricin, a prenylated chalcone primarily isolated from Angelica keiskei, has garnered significant attention for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the bioactivity of this compound and its derivatives, supported by experimental data, to elucidate the key structural features governing their therapeutic potential.

Core Structure and Key Modification Sites

This compound possesses a characteristic chalcone scaffold, which consists of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system. The key structural features of this compound include a hydroxyl group at the 4-position of the B-ring and a prenyl group on the A-ring. Modifications at these and other positions can significantly impact the compound's biological activity.

G cluster_0 This compound Scaffold cluster_1 Key Modification Sites Core Core R1 R1 Core->R1 A-Ring Substitutions R2 R2 Core->R2 B-Ring Substitutions R3 R3 Core->R3 α,β-Unsaturated System R4 R4 Core->R4 Prenyl Group Modifications

Caption: Core structure of this compound and key sites for chemical modification.

Anticancer Activity: A Comparative Analysis

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. The tables below summarize the cytotoxic activity of this compound and related chalcones, highlighting the influence of structural modifications.

Cytotoxicity of this compound Against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HL60Leukemia5.5[1][2]
CRL1579Melanoma4.8[1][2]
A549Lung10.2[1][2]
AZ521Stomach4.2[1][2]
PC3Prostate2.92 (for a derivative)[3]
MDA-MB-231Breast3.14 (for a derivative)[3]
HELErythroleukemia1.85 (for a derivative)[3]
K562Erythroleukemia2.64 (for a derivative)[3]
Structure-Activity Relationship of Chalcone Derivatives as Anticancer Agents
Compound/DerivativeKey Structural FeatureEffect on Anticancer ActivityReference
This compoundPrenyl group on A-ringEnhances cytotoxicity, possibly by increasing membrane permeability and protein interaction.[4]
XanthohumolPrenylated chalconeInduces apoptosis and cell cycle arrest; the prenyl group is crucial for activity.[5][6]
Non-prenylated chalconesLack of prenyl groupGenerally show lower cytotoxicity compared to their prenylated counterparts.[4]
Methoxy-substituted chalconesMethoxy groups on aromatic ringsThe position and number of methoxy groups significantly influence activity; often enhance cytotoxicity.[6][7]
Hydroxy-substituted chalconesHydroxyl groups on aromatic ringsThe position of hydroxyl groups is critical; for instance, a 2'-hydroxy group can be important for activity.[8]
Heterocyclic chalconesReplacement of a phenyl ring with a heterocycleCan lead to potent anticancer activity, with the specific heterocycle influencing selectivity.[5]

Key SAR Insights for Anticancer Activity:

  • Prenylation: The presence of a prenyl group on the A-ring of the chalcone scaffold is a significant contributor to the potent anticancer activity of this compound and related compounds.[4] This is likely due to increased lipophilicity, which facilitates cell membrane penetration and interaction with intracellular targets.[4]

  • Hydroxylation and Methoxylation: The substitution pattern of hydroxyl and methoxy groups on the aromatic rings plays a crucial role in modulating the anticancer potency.[6][7] These groups can influence the electronic properties of the molecule and its ability to interact with biological targets.

  • The α,β-Unsaturated Carbonyl System: This Michael acceptor is a key feature of the chalcone scaffold and is often involved in covalent interactions with biological nucleophiles, such as cysteine residues in proteins, leading to the inhibition of enzyme function and signaling pathways.

Signaling Pathways Targeted by this compound in Cancer Cells

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes 4HD This compound PI3K PI3K 4HD->PI3K Inhibits NFkB NF-κB 4HD->NFkB Inhibits Bax Bax 4HD->Bax Upregulates CycleArrest Cell Cycle Arrest 4HD->CycleArrest Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Bcl2 Bcl-2 NFkB->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspases Bax->Caspases Activates Caspases->Apoptosis Induces

Caption: Simplified signaling pathways modulated by this compound in cancer cells.

Antimicrobial Activity

This compound and its derivatives have also shown promising activity against various pathogens, particularly Gram-positive bacteria.

Antibacterial Activity of this compound and Related Compounds
CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus-[9]
XanthoangelolMicrococcus luteus IFO-127080.76[10]
Chalcone Derivative 3bStaphylococcus epidermidis500[3]
Chalcone Derivative 3cPseudomonas aeruginosa- (11.7 mm inhibition zone at 4 mg/disc)[3]

Key SAR Insights for Antimicrobial Activity:

  • The presence of hydroxyl groups on the chalcone scaffold appears to be important for antibacterial activity.[8]

  • The overall lipophilicity of the molecule, influenced by features like prenyl groups, can affect its ability to penetrate the bacterial cell wall.

  • The specific substitution patterns on the aromatic rings can determine the spectrum of activity (Gram-positive vs. Gram-negative).

Experimental Protocols

A general understanding of the experimental methodologies is crucial for interpreting the provided data and for designing future studies.

General Workflow for SAR Studies of this compound Derivatives

G Start Design & Synthesis of Derivatives Purification Purification & Structural Characterization (NMR, MS) Start->Purification Screening Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Screening Hit_ID Hit Identification & Lead Selection Screening->Hit_ID Hit_ID->Start Inactive SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Analysis Active Optimization Lead Optimization (Further Chemical Modification) SAR_Analysis->Optimization Advanced_Testing In-depth Mechanistic Studies & In Vivo Testing SAR_Analysis->Advanced_Testing Optimization->Start

Caption: A typical workflow for the structure-activity relationship study of novel compounds.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[11][12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 104 cells/well) and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).[13]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for an additional 3-4 hours.[11][12]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[13]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm or 595 nm) using a microplate reader.[13] The cell viability is expressed as a percentage of the control (untreated cells).

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.[8]

  • Serial Dilution of Compounds: The this compound derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[8]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion

The available data strongly suggest that this compound is a promising natural product scaffold for the development of novel therapeutic agents. The structure-activity relationship studies, although not exhaustively focused on a wide array of its synthetic derivatives, indicate that the prenyl group and the substitution patterns on the aromatic rings are critical determinants of its anticancer and antimicrobial activities. Future research should focus on the systematic synthesis and evaluation of a broader range of this compound derivatives to further refine the SAR and to develop analogues with enhanced potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and an understanding of the targeted signaling pathways provided in this guide offer a solid foundation for such future endeavors.

References

A Comparative Analysis of 4-Hydroxyderricin and Doxorubicin in Metastasis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-metastatic properties of 4-Hydroxyderricin, a natural chalcone, and Doxorubicin, a conventional chemotherapeutic agent. The following sections present quantitative data from in vitro metastasis models, detailed experimental protocols for key assays, and visualizations of the signaling pathways implicated in their effects on cancer cell migration and invasion.

Data Presentation: In Vitro Efficacy in Metastasis Models

The following tables summarize the quantitative effects of this compound and Doxorubicin on cell migration and invasion in hepatocellular carcinoma (HCC) and breast cancer cell lines.

Table 1: Effect of this compound on Hepatocellular Carcinoma (HCC) Cell Metastasis

Cell LineAssayConcentration (µM)Incubation Time (h)Observed EffectReference
HepG2Wound Healing2048Significant reduction in wound closure[1][2]
4048Further significant reduction in wound closure[1][2]
Huh7Wound Healing2048Markedly reduced wound healing[1][2]
4048Further marked reduction in wound healing[1][2]
HepG2Transwell Invasion2048Significant decrease in the number of invaded cells[1][2]
4048Further significant decrease in the number of invaded cells[1][2]
Huh7Transwell Invasion2048Significant decrease in the number of invaded cells[1][2]
4048Further significant decrease in the number of invaded cells[1][2]

Table 2: Effect of Doxorubicin on Cancer Cell Metastasis

Cell LineCancer TypeAssayConcentrationIncubation Time (h)Observed EffectReference
HepG2, Hep3BHepatocellular CarcinomaBoyden Chamber1 µM482.4 to 3.3-fold increase in migration[3]
HepG2Hepatocellular CarcinomaWound Healing & TranswellNot specified12 & 24Inhibition of migration and invasion[4]
MDA-MB-231, BT549Breast CancerWound Healing & TranswellNot specifiedNot specifiedIncreased migration and invasion
MCF7Breast CancerTranswell Invasion200 nM31.56-fold increase in migration

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Wound Healing Assay

This assay is utilized to assess the effect of a compound on cell migration.

1. Cell Seeding:

  • Cancer cells (e.g., HepG2, Huh7) are seeded into 6-well plates and cultured until they form a confluent monolayer.

2. Creating the "Wound":

  • A sterile pipette tip is used to create a linear scratch in the center of the cell monolayer.

3. Treatment:

  • The cells are washed with a phosphate-buffered saline (PBS) solution to remove detached cells.
  • The cells are then incubated with a medium containing various concentrations of the test compound (e.g., this compound at 20 µM and 40 µM) or a vehicle control.

4. Monitoring and Analysis:

  • Images of the scratch are captured at different time points (e.g., 0, 12, 24, and 48 hours) using an inverted microscope.
  • The width of the wound is measured, and the percentage of wound closure is calculated to determine the rate of cell migration.

Transwell Invasion Assay

This assay is employed to evaluate the invasive potential of cancer cells.

1. Chamber Preparation:

  • The upper chamber of a Transwell insert (typically with an 8 µm pore size) is coated with a basement membrane matrix, such as Matrigel, to mimic the extracellular matrix.

2. Cell Seeding:

  • Cancer cells (e.g., HepG2, MDA-MB-231) are serum-starved for a period (e.g., 24 hours).
  • A specific number of cells (e.g., 1x10^5) are seeded into the upper chamber in a serum-free medium containing the test compound (e.g., this compound or Doxorubicin at various concentrations).

3. Chemoattractant:

  • The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.

4. Incubation:

  • The Transwell plate is incubated for a specific duration (e.g., 24 or 48 hours) to allow for cell invasion through the matrix and the porous membrane.

5. Analysis:

  • Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
  • The invaded cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
  • The number of invaded cells is counted under a microscope in several random fields to quantify the invasive potential.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Metastasis via the PI3K/AKT/mTOR Pathway

This compound has been shown to inhibit the migration and invasion of hepatocellular carcinoma cells by downregulating the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is often associated with cancer progression and metastasis. This compound treatment leads to a decrease in the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR, thereby impeding the downstream signaling that promotes metastatic phenotypes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Metastasis Cell Migration & Invasion mTOR->Metastasis Promotes Hydroxyderricin This compound Hydroxyderricin->PI3K Inhibits

This compound inhibits the PI3K/AKT/mTOR pathway.
Doxorubicin: A Complex Role in Metastasis Involving TGF-β and EMT

The effect of Doxorubicin on metastasis is multifaceted and context-dependent. While it is a potent cytotoxic agent, some studies suggest that Doxorubicin can, in some instances, promote metastasis.[3] This pro-metastatic effect is thought to be mediated, in part, through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, which can induce an epithelial-to-mesenchymal transition (EMT). EMT is a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMADs SMADs TGFbR->SMADs Activates EMT Epithelial-Mesenchymal Transition (EMT) SMADs->EMT Induces Metastasis Increased Migration & Invasion EMT->Metastasis Leads to Doxorubicin Doxorubicin Doxorubicin->TGFb Activates

Doxorubicin can promote metastasis via TGF-β and EMT.

Experimental Workflow: A Comparative Overview

The following diagram illustrates a typical workflow for comparing the anti-metastatic effects of this compound and Doxorubicin in vitro.

G cluster_workflow Comparative Experimental Workflow cluster_assays Metastasis Assays Start Start: Cancer Cell Culture (e.g., HCC, Breast Cancer) Seed Seed cells for assays Start->Seed Treat Treat with: - this compound - Doxorubicin - Vehicle Control Seed->Treat Wound Wound Healing Assay Treat->Wound Transwell Transwell Invasion Assay Treat->Transwell Monitor Monitor & Collect Data Wound->Monitor Transwell->Monitor Analyze Analyze Data: - Migration Rate - Number of Invaded Cells Monitor->Analyze Compare Compare Efficacy Analyze->Compare End Conclusion Compare->End

Workflow for comparing anti-metastatic compounds.

References

4-Hydroxyderricin: A Comparative Analysis of its Inhibitory Effects on the PI3K and BRAF Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of 4-Hydroxyderricin, a natural chalcone compound, on the critical cancer-related PI3K/AKT/mTOR and BRAF/MEK/ERK signaling pathways. Through a comparative analysis with established inhibitors and presentation of supporting experimental data, this document aims to objectively evaluate the potential of this compound as a therapeutic agent.

Comparative Analysis of Inhibitory Activity

This compound has demonstrated inhibitory effects on both the PI3K and BRAF signaling pathways, which are frequently dysregulated in various cancers. The following tables summarize the available quantitative data, comparing the activity of this compound with well-established inhibitors. It is important to note that the available data for this compound is primarily from cellular assays, which measure the overall effect on cell viability and pathway activity within a cellular context, while data for standard inhibitors is often presented as IC50 values from direct enzymatic assays.

Table 1: Comparison of Inhibitory Activity on the PI3K Pathway

CompoundTarget(s)IC50 (Enzymatic Assay)Cell-based Assay DataCell Line(s)
This compound PI3K/AKT/mTOR pathwayNot availableDown-regulation of p-PI3K, p-AKT, and p-mTORHepG2, Huh7[1]
LY294002 PI3Kα, PI3Kβ, PI3Kδ0.5 µM (PI3Kα), 0.97 µM (PI3Kβ), 0.57 µM (PI3Kδ)[2][3]Standard PI3K inhibitor used for comparisonWidely used

Table 2: Comparison of Inhibitory Activity on the BRAF Pathway and Cytotoxicity

CompoundTarget(s)IC50 (Enzymatic Assay)Cytotoxic IC50 (Cell Viability Assay)Cell Line(s)
This compound BRAF pathway, general cytotoxicityNot available4.8 µMCRL1579 (melanoma)[4]
5.5 µMHL60 (leukemia)[4]
10.2 µMA549 (lung)[4]
4.2 µMAZ521 (stomach)[4]
Vemurafenib (PLX4032) BRAFV600E31 nM[5]Varies by cell lineBRAFV600E mutant cell lines
PLX4720 BRAFV600E13 nM[6]Varies by cell lineBRAFV600E mutant cell lines

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention for this compound and standard inhibitors within the PI3K/AKT/mTOR and BRAF/MEK/ERK signaling cascades.

PI3K_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation 4_Hydroxyderricin_PI3K This compound 4_Hydroxyderricin_PI3K->PI3K Inhibition LY294002 LY294002 LY294002->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

BRAF_Pathway cluster_inhibitors Inhibitors GrowthFactor Growth Factor RAS RAS GrowthFactor->RAS Activation BRAF BRAF (or BRAF V600E) RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation 4_Hydroxyderricin_BRAF This compound (cellular effect) 4_Hydroxyderricin_BRAF->Proliferation Inhibition Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

Caption: The BRAF/MEK/ERK signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of this compound and other inhibitors.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Phosphorylation

This protocol is adapted from studies investigating the effects of this compound on key signaling proteins.[1][7]

Objective: To determine the phosphorylation status of PI3K, AKT, and mTOR in response to treatment with this compound.

Materials:

  • Hepatocellular carcinoma cells (e.g., HepG2, Huh7)

  • This compound

  • LY294002 (as a positive control for PI3K inhibition)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40 µM) and/or a known inhibitor like LY294002 for a specified time (e.g., 24-48 hours).

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer: Normalize the protein samples to the same concentration and denature them by boiling in loading buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To detect other proteins (e.g., total AKT or a loading control), the membrane can be stripped of the previous antibodies and re-probed following the steps above.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, Buffer) C Add Kinase, Substrate, and Inhibitor to Plate A->C B Prepare Serial Dilution of Inhibitor B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction & Add Detection Reagent E->F G Read Plate (e.g., Luminescence) F->G H Calculate % Inhibition & Determine IC50 G->H

References

4-Hydroxyderricin versus other chalcones for antibacterial activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the antibacterial efficacy of 4-Hydroxyderricin against other chalcones, supported by experimental data and mechanistic insights.

Introduction

Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in the scientific community for their diverse pharmacological activities, including potent antibacterial effects. Among these, this compound, a prenylated chalcone isolated from the root of Angelica keiskei, has emerged as a promising candidate in the fight against bacterial infections. This guide provides a comprehensive comparison of the antibacterial activity of this compound with other notable chalcones, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.

Comparative Antibacterial Activity

The antibacterial efficacy of chalcones is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound and other selected chalcones against various bacterial strains, with a particular focus on Staphylococcus aureus, a clinically significant Gram-positive pathogen.

ChalconeBacterial StrainMIC (µg/mL)Reference
This compound Staphylococcus aureus ATCC 259233.13[1]
Bacillus subtilis ATCC 66333.13[1]
Micrococcus luteus IFO 127081.56[1]
Xanthoangelol Staphylococcus aureus ATCC 259231.56[1]
Bacillus subtilis ATCC 66331.56[1]
Micrococcus luteus IFO 127080.78[1]
Licochalcone A Staphylococcus aureus6.25 - 25[2]
2',4'-Dihydroxychalcone Staphylococcus aureus25[3]
(E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (F29) Staphylococcus aureus SA-1199512[4]
1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH) Methicillin-resistant Staphylococcus aureus (MRSA)25-50[5]
3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (M-OH) Methicillin-resistant Staphylococcus aureus (MRSA)50-200[5]
3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (P-OH) Methicillin-resistant Staphylococcus aureus (MRSA)100-200[5]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The broth microdilution method is a widely accepted and commonly used technique.

Broth Microdilution Assay Protocol
  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

  • Preparation of Chalcone Solutions: A stock solution of the test chalcone is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold serial dilutions of the stock solution are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well of the microtiter plate, containing the serially diluted chalcone, is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: A well containing the bacterial inoculum and growth medium without any chalcone is included to ensure the viability and growth of the bacteria.

    • Negative Control: A well containing only the growth medium is included to check for contamination.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions for the test organism (typically at 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the chalcone at which there is no visible growth of the bacterium.

Mechanism of Action of this compound

Research has elucidated that the antibacterial activity of this compound against Staphylococcus aureus is attributed to its ability to target and inhibit a crucial bacterial enzyme: seryl-tRNA synthetase (SerRS).[6] This enzyme is essential for protein synthesis, as it catalyzes the attachment of the amino acid serine to its corresponding transfer RNA (tRNA).

The proposed mechanism involves the covalent modification of a cysteine residue within the active site of the S. aureus SerRS by this compound.[6] This binding event incapacitates the enzyme, preventing the formation of seryl-tRNA and thereby halting protein synthesis, which ultimately leads to bacterial cell death.

G cluster_chalcone This compound cluster_enzyme S. aureus Seryl-tRNA Synthetase (SerRS) cluster_process Protein Synthesis Pathway Chalcone This compound SerRS Seryl-tRNA Synthetase ActiveSite Active Site (with Cysteine residue) Chalcone->ActiveSite Covalent Binding Protein_Synth Protein Synthesis Chalcone->Protein_Synth Inhibits Serine_tRNA Seryl-tRNA SerRS->Serine_tRNA Catalyzes formation of Serine_tRNA->Protein_Synth Essential for Cell_Death Bacterial Cell Death Protein_Synth->Cell_Death Inhibition leads to

Caption: Mechanism of this compound antibacterial activity.

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of a chalcone.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_chalcone Prepare Serial Dilutions of Chalcone start->prep_chalcone inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_chalcone->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Its potency, as indicated by its low MIC values, is comparable and in some cases superior to other tested chalcones. The unique mechanism of action, involving the targeted inhibition of seryl-tRNA synthetase, highlights its potential as a lead compound for the development of novel antibacterial agents. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of the antibacterial properties of chalcones and other natural products. Further research into the structure-activity relationships of this compound and its derivatives could lead to the design of even more potent and selective antibacterial drugs.

References

Unveiling the Molecular Interactions of 4-Hydroxyderricin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known molecular binding targets of 4-Hydroxyderricin, a natural chalcone with promising therapeutic potential. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and drug development efforts.

Quantitative Comparison of Molecular Binding Targets

The following table summarizes the quantitative binding data for this compound with its identified molecular targets. This allows for a direct comparison of its potency against various proteins.

Target ProteinBinding Affinity (IC₅₀/Kᵢ)Cell/SystemReference
Monoamine Oxidase B (MAO-B)IC₅₀: 3.43 µMRecombinant human enzyme[1][2][3][4]
DNA Topoisomerase IIIC₅₀: 21.9 µMHuman DNA Topoisomerase II[5]
Dipeptidyl Peptidase-IV (DPP-IV)IC₅₀: 81.44 µM, Kᵢ: 3.99 µMIn vitro enzyme assay[6]
Seryl-tRNA Synthetase (STS)Covalent Modification & InhibitionStaphylococcus aureus[7]
Glucocorticoid ReceptorAntagonist ActivityC2C12 myotubes[8]

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is.

Modulation of Key Signaling Pathways

This compound has been demonstrated to significantly modulate critical cellular signaling pathways implicated in cancer, metabolism, and inflammation.

PI3K/AKT/mTOR Signaling Pathway

This compound has been shown to suppress the proliferation of hepatocellular carcinoma cells by inhibiting the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the induction of apoptosis and cell cycle arrest.[9][10] Treatment with this compound results in the downregulation of key phosphorylated proteins in this pathway, including p-PI3K, p-AKT, and p-mTOR.[9][11]

PI3K_AKT_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->PI3K inhibits This compound->AKT inhibits phosphorylation This compound->mTORC1 inhibits phosphorylation

Figure 1: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
AMPK/MAPK Signaling Pathway

In the context of adipocyte differentiation, this compound activates the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways. This activation leads to the suppression of adipogenesis, suggesting a potential role in metabolic regulation.[12] The activation of AMPK and specific MAPKs (ERK and JNK) by this compound results in the downregulation of key adipogenic transcription factors.[12]

AMPK_MAPK_Pathway This compound This compound AMPK AMPK This compound->AMPK activates MAPK (ERK, JNK) MAPK (ERK, JNK) This compound->MAPK (ERK, JNK) activates Adipogenic Transcription Factors Adipogenic Transcription Factors AMPK->Adipogenic Transcription Factors inhibits MAPK (ERK, JNK)->Adipogenic Transcription Factors inhibits Adipocyte Differentiation Adipocyte Differentiation Adipogenic Transcription Factors->Adipocyte Differentiation

Figure 2: Activation of AMPK and MAPK pathways by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on MAO-B activity.

Method:

  • Enzyme and Substrate Preparation: Recombinant human MAO-B is used as the enzyme source. Kynuramine is used as the substrate.

  • Reaction Mixture: A reaction mixture is prepared containing the MAO-B enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixture. A control with no inhibitor is also prepared.

  • Incubation: The reaction mixtures are pre-incubated at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: The reaction is initiated by the addition of the kynuramine substrate.

  • Reaction Termination: After a specific incubation time (e.g., 20 minutes) at 37°C, the reaction is stopped by adding a quenching agent (e.g., perchloric acid).

  • Detection: The formation of the product, 4-hydroxyquinoline, is measured fluorometrically at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

DNA Topoisomerase II Relaxation Assay

Objective: To assess the inhibitory effect of this compound on the catalytic activity of human DNA Topoisomerase II.

Method:

  • Reaction Components: The reaction mixture contains supercoiled plasmid DNA (e.g., pBR322) as the substrate, human DNA Topoisomerase II, and a reaction buffer containing ATP and MgCl₂.

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixture. A known Topoisomerase II inhibitor (e.g., etoposide) can be used as a positive control.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel.

  • Visualization: The DNA bands are visualized by staining with ethidium bromide and imaged under UV light.

  • Analysis: The inhibition of Topoisomerase II activity is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA compared to the control without the inhibitor. The IC₅₀ value is the concentration of this compound that causes 50% inhibition of the DNA relaxation activity.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

Objective: To measure the inhibitory activity of this compound against DPP-IV.

Method:

  • Reagents: The assay uses recombinant human DPP-IV and a fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).

  • Assay Buffer: A suitable buffer, such as Tris-HCl (pH 8.0), is used.

  • Procedure:

    • In a 96-well plate, add the DPP-IV enzyme solution to wells containing various concentrations of this compound or a known DPP-IV inhibitor (positive control).

    • Incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the Gly-Pro-AMC substrate.

    • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Fluorescence Measurement: The fluorescence of the liberated AMC (7-amino-4-methylcoumarin) is measured using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Calculation: The percentage of DPP-IV inhibition is calculated for each concentration of this compound. The IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To determine the effect of this compound on the protein expression and phosphorylation status of components in the PI3K/AKT/mTOR and AMPK/MAPK signaling pathways.

Method:

  • Cell Culture and Treatment: Cells (e.g., HepG2 for PI3K/AKT/mTOR or 3T3-L1 for AMPK/MAPK) are cultured and treated with various concentrations of this compound for a specified duration.

  • Protein Extraction: Cells are lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., total AKT, phospho-AKT, total AMPK, phospho-AMPK, etc.).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels to determine the effect of this compound on their activation status.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for identifying and characterizing the molecular targets of a compound like this compound.

Experimental_Workflow cluster_0 Target Identification cluster_1 Target Validation & Characterization cluster_2 Pathway Analysis Compound Library Screening Compound Library Screening Binding Assays (IC50, Kd, Ki) Binding Assays (IC50, Kd, Ki) Compound Library Screening->Binding Assays (IC50, Kd, Ki) Affinity Chromatography Affinity Chromatography Affinity Chromatography->Binding Assays (IC50, Kd, Ki) Computational Docking Computational Docking Computational Docking->Binding Assays (IC50, Kd, Ki) Enzyme Activity Assays Enzyme Activity Assays Binding Assays (IC50, Kd, Ki)->Enzyme Activity Assays Structural Biology (X-ray, NMR) Structural Biology (X-ray, NMR) Binding Assays (IC50, Kd, Ki)->Structural Biology (X-ray, NMR) Cell-based Assays Cell-based Assays Enzyme Activity Assays->Cell-based Assays Western Blotting Western Blotting Cell-based Assays->Western Blotting Gene Expression Analysis Gene Expression Analysis Cell-based Assays->Gene Expression Analysis This compound This compound This compound->Compound Library Screening This compound->Affinity Chromatography This compound->Computational Docking

Figure 3: General workflow for molecular target confirmation.

References

4-Hydroxyderricin: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals are constantly seeking novel compounds with potent anti-cancer properties. 4-Hydroxyderricin, a natural chalcone isolated from Angelica keiskei, has emerged as a promising candidate, demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide provides a comprehensive comparison of its efficacy, delving into supporting experimental data, detailed methodologies, and the underlying signaling pathways.

Quantitative Efficacy Comparison

The anti-proliferative activity of this compound has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, reveals varying sensitivity to the compound.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Leukemia5.5[1]
CRL-1579Melanoma4.8[1]
A549Lung10.2[1]
AZ521Stomach4.2[1]
HepG2Hepatocellular Carcinoma>20 (after 48h)[2]
Huh7Hepatocellular Carcinoma>20 (after 48h)[2]

Note: Lower IC50 values indicate higher potency. The data for HepG2 and Huh7 cells suggest that a concentration higher than 20 µM is required to achieve a 50% reduction in cell viability after 48 hours of treatment.[2]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-cancer effects primarily through the induction of programmed cell death (apoptosis) and by halting the cell division cycle.

In human leukemia HL-60 cells, this compound was observed to induce early apoptosis.[1] This was confirmed by the detection of membrane phospholipid exposure using flow cytometry.[1] Further investigation revealed that the compound activates both the death receptor-mediated and the mitochondrial apoptotic pathways.[1] This is evidenced by the marked reduction in procaspases-3, -8, and -9, and a corresponding increase in their cleaved, active forms.[1] Additionally, this compound was found to inhibit human DNA topoisomerase II, an enzyme crucial for DNA replication and cell division, with an IC50 value of 21.9 µM.[1]

In hepatocellular carcinoma (HCC) cell lines, HepG2 and Huh7, this compound treatment led to a dose-dependent increase in the number of apoptotic cells.[3] This was accompanied by an up-regulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and a down-regulation of the anti-apoptotic protein Bcl-2.[3] Furthermore, the compound was shown to induce cell cycle arrest, although the specific phase of arrest was not detailed in the provided abstracts.[2][3]

Signaling Pathway Involvement

The anti-cancer activity of this compound is intricately linked to its ability to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/AKT/mTOR Pathway

In hepatocellular carcinoma cells, this compound has been shown to suppress the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is often hyperactivated in cancer, promoting cell growth and survival. Treatment with this compound resulted in the downregulation of PI3K, phosphorylated PI3K (p-PI3K), phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR) protein expression.[3] The pro-apoptotic and cell cycle arrest effects of this compound were enhanced when combined with a PI3K inhibitor (LY294002), further solidifying the role of this pathway in its mechanism of action.[3]

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Proliferation mTOR->Proliferation BRAF_MEK_ERK_Pathway This compound This compound BRAF BRAF This compound->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Cell Cycle Progression Cell Cycle Progression ERK->Cell Cycle Progression Apoptosis Apoptosis ERK->Apoptosis Experimental_Workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis Assay cluster_western Western Blot A1 Seed Cells A2 Treat with This compound A1->A2 A3 Add CCK-8 A2->A3 A4 Measure Absorbance A3->A4 B1 Treat Cells B2 Harvest & Wash B1->B2 B3 Stain with Annexin V/PI B2->B3 B4 Flow Cytometry B3->B4 C1 Protein Extraction C2 SDS-PAGE C1->C2 C3 Transfer to Membrane C2->C3 C4 Antibody Incubation C3->C4 C5 Detection C4->C5

References

Validating 4-Hydroxyderricin's Hypotensive Effects in SHRSP Rats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel antihypertensive therapies, 4-Hydroxyderricin, a chalcone isolated from Angelica keiskei, has demonstrated promising hypotensive effects in preclinical models. This guide provides a comparative analysis of this compound's efficacy against other compounds in Spontaneously Hypertensive Stroke-Prone (SHRSP) rats, a well-established model for human essential hypertension. The information is supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation and design of future studies.

Comparative Efficacy of Hypotensive Compounds in SHRSP Rats

The following table summarizes the quantitative data on the hypotensive effects of this compound and selected alternative compounds in SHRSP rats. This allows for a direct comparison of their efficacy under various experimental conditions.

CompoundDosageRoute of AdministrationTreatment DurationAge of RatsBaseline Systolic BP (mmHg)Final Systolic BP (mmHg)% ReductionReference
This compound 0.07% in dietOral7 weeks6 weeks~160~210 (Control) vs ~190 (Treated)~9.5% suppression of elevation[1]
Captopril 60 mg/kg/dayOral3 weeks7 weeks~170~202 (Control) vs ~148 (Treated)~26.7%[2]
Losartan 30 mg/kg/dayOral20 weeksNot specifiedNot specified~200 (Control) vs ~130 (Treated)~35%[3]
Taurine 3% in dietOral50 daysNot specifiedNot specifiedNot specifiedPrevents increase[4]
Magnesium 600 mg/100g dietOral4 weeksNot specifiedNot specifiedNot specifiedSuppresses BP increase[5]

Note: Blood pressure values are approximated from graphical data in some cases. The efficacy of treatments can vary based on the specific experimental conditions.

Experimental Protocols

Accurate and reproducible data are paramount in preclinical research. Below is a detailed methodology for a key experiment cited in this guide.

Blood Pressure Measurement in SHRSP Rats using Tail-Cuff Plethysmography

This non-invasive method is commonly used to monitor systolic blood pressure in conscious rats.

Materials:

  • Rat restrainer

  • Tail-cuff system with a pneumatic cuff and pulse sensor

  • Heating pad or chamber

  • Data acquisition system

Procedure:

  • Acclimatization: For several days prior to the experiment, acclimate the rats to the restraint tube and the measurement procedure to minimize stress-induced blood pressure variations.

  • Warming: Place the rat in a warming chamber or on a heating pad set to 37°C for 15-20 minutes to induce vasodilation of the tail artery, which is necessary for detecting the pulse.

  • Restraint: Gently guide the rat into the restrainer.

  • Cuff and Sensor Placement: Secure the occlusion cuff at the base of the tail. Place the pulse sensor distal to the cuff.

  • Measurement Cycles: The system will automatically inflate the cuff to a pressure sufficient to occlude blood flow and then gradually deflate it. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

  • Data Collection: Perform multiple measurement cycles (e.g., 10-15 cycles) for each rat and calculate the average systolic blood pressure. Discard any outlier readings.

  • Data Analysis: Compare the systolic blood pressure readings between the treatment and control groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of the scientific approach.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_outcome Outcome Assessment Animal Model SHRSP Rats (6 weeks old) Grouping Control and Treatment Groups Animal Model->Grouping Diet Control Diet vs. 0.07% this compound Diet Grouping->Diet Initiation of Treatment Duration 7 Weeks Diet->Duration BP_Measurement Weekly Systolic Blood Pressure (Tail-Cuff Method) Duration->BP_Measurement During Treatment Final_Analysis Serum and Liver Analysis (Lipids, mRNA) BP_Measurement->Final_Analysis Hypotensive_Effect Suppression of Blood Pressure Elevation Final_Analysis->Hypotensive_Effect Data Interpretation Metabolic_Changes Reduced VLDL and Liver Triglycerides Hypotensive_Effect->Metabolic_Changes

Experimental Workflow for Validating Hypotensive Effects.

The hypotensive action of this compound is linked to its influence on lipid metabolism. The proposed signaling pathway below illustrates this connection.

signaling_pathway cluster_liver Hepatic Regulation cluster_blood Systemic Effects 4HD This compound ADD1 Adipocyte Determination and Differentiation Factor 1 (ADD1) 4HD->ADD1 Inhibits FAS Fatty Acid Synthase (FAS) 4HD->FAS Inhibits MTP Microsomal Triglyceride Transfer Protein (MTP) 4HD->MTP Inhibits ADD1->FAS TG_Content Decreased Hepatic Triglyceride Content FAS->TG_Content VLDL_Secretion Decreased VLDL Secretion MTP->VLDL_Secretion Hypotensive_Effect Suppression of Blood Pressure Elevation TG_Content->Hypotensive_Effect Contributes to Serum_VLDL Reduced Serum VLDL VLDL_Secretion->Serum_VLDL Serum_VLDL->Hypotensive_Effect Contributes to

Proposed Signaling Pathway of this compound.

Discussion

The data presented indicate that this compound effectively suppresses the age-related increase in systolic blood pressure in SHRSP rats.[1] While established antihypertensive drugs like Captopril and Losartan demonstrate a more pronounced reduction in absolute blood pressure, this compound's mechanism of action, which involves the regulation of lipid metabolism, presents a novel therapeutic avenue.[1][2][3] Specifically, its ability to decrease hepatic triglyceride content and serum VLDL levels suggests a dual benefit in managing hypertension and related metabolic disorders.[1]

In contrast, conventional therapies such as ACE inhibitors (Captopril) and angiotensin II receptor blockers (Losartan) primarily target the renin-angiotensin system.[2][3] Natural supplements like taurine and magnesium have also been shown to have blood pressure-lowering effects in SHRSP rats, often through mechanisms involving antioxidation and modulation of endothelial function.[4][5]

The unique metabolic regulatory properties of this compound warrant further investigation. Future studies could explore its long-term effects on cardiovascular remodeling, endothelial function, and its potential for combination therapy with existing antihypertensive agents to achieve synergistic effects. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers pursuing these next steps in the development of innovative treatments for hypertension.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Hydroxyderricin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of 4-Hydroxyderricin, a naturally occurring chalcone. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for understanding its behavior and potential interactions during handling and disposal.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₄--INVALID-LINK--
Molecular Weight 338.4 g/mol --INVALID-LINK--[1], --INVALID-LINK--
CAS Number 55912-03-3--INVALID-LINK--[2], --INVALID-LINK--[1], --INVALID-LINK--
Appearance Yellowish powder--INVALID-LINK--[3]
Solubility DMSO: 100 mg/mL (295.51 mM) (requires sonication)--INVALID-LINK--[1]
Water: Practically insoluble--INVALID-LINK--[4]
Storage 4°C, protect from light--INVALID-LINK--[1]

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling the powder and there is a risk of inhalation, use a dust mask or work in a well-ventilated area, such as a fume hood.

Emergency Procedures:

  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.

  • Ingestion: If ingested, seek immediate medical attention.

Disposal Procedures

The primary methods for the disposal of this compound are based on general principles for chemical waste management, as specific degradation protocols are not available.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect unadulterated this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

Step 2: Disposal Method Selection The recommended disposal methods for this compound are:

  • Licensed Chemical Destruction Plant: The most appropriate and safest method is to send the waste to a licensed facility that is equipped to handle and destroy chemical waste in an environmentally sound manner.[5]

  • Controlled Incineration: Incineration with flue gas scrubbing is another acceptable method for the disposal of this compound.[5]

Important Considerations:

  • Do Not Discharge to Sewer: Due to its insolubility in water and the lack of data on its environmental impact, this compound should not be discharged into the sewer system.[5]

  • Contaminated Packaging: Containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be recycled or reconditioned. Alternatively, the packaging can be punctured to prevent reuse and disposed of according to institutional guidelines.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid segregate_solid Segregate in Labeled Solid Hazardous Waste Container solid_waste->segregate_solid segregate_liquid Segregate in Labeled Liquid Hazardous Waste Container liquid_waste->segregate_liquid disposal_decision Select Disposal Method segregate_solid->disposal_decision segregate_liquid->disposal_decision incineration Controlled Incineration with Flue Gas Scrubbing disposal_decision->incineration Option 1 chemical_plant Licensed Chemical Destruction Plant disposal_decision->chemical_plant Option 2 (Preferred) end End: Proper Disposal incineration->end chemical_plant->end

Disposal workflow for this compound.

Experimental Protocols

Currently, there are no specific, validated experimental protocols for the chemical degradation or neutralization of this compound available in the public domain. The disposal procedures outlined above are based on general best practices for chemical waste management. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

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Feasible Synthetic Routes

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Reactant of Route 2
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